EMD-503982
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H23ClN4O5 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1 |
InChI Key |
DMYZJLOWGSRVKP-RTBURBONSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EMD-503982: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
EMD-503982 is an investigational, orally available small molecule that has been identified as a potential inhibitor of key enzymes in the blood coagulation cascade, notably Factor Xa (FXa) and potentially Factor VIIa (FVIIa). Its development has been primarily focused on its antithrombotic properties. While its potential as an anticancer agent has been suggested, publicly available data to substantiate this secondary mechanism of action is limited. This document provides a comprehensive technical guide to the core mechanism of action of this compound based on available scientific information.
Core Mechanism of Action: Inhibition of Coagulation Factors
This compound is classified as a direct inhibitor of coagulation factors. The primary mechanism of action is the disruption of the enzymatic activity of key serine proteases within the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.
Targeting Factor Xa (FXa)
The principal target of this compound is understood to be Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. By binding to FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This inhibition effectively dampens the amplification of the clotting signal.
Potential Inhibition of Factor VIIa (FVIIa)
This compound has also been described as a potential inhibitor of Factor VIIa. FVIIa is a key initiator of the extrinsic pathway of coagulation when complexed with tissue factor (TF). Inhibition of the TF-FVIIa complex would lead to a reduction in the activation of Factor X to Factor Xa, further contributing to its anticoagulant effect.
Activity Against Factor XIIa (FXIIa)
Interestingly, available data indicates that this compound also exhibits inhibitory activity against Factor XIIa (FXIIa), a component of the intrinsic pathway.
Quantitative Data
The publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory concentration.
| Target Enzyme | Parameter | Value | Reference |
| Factor XIIa (FXIIa) | IC50 | 0.045 µM | [1] |
Signaling Pathways
The primary signaling pathway affected by this compound is the blood coagulation cascade. The diagrams below illustrate the points of inhibition.
Caption: Proposed mechanism of this compound in the coagulation cascade.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, based on standard practices for characterizing Factor Xa and other coagulation factor inhibitors, the following methodologies would likely be employed.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50, Ki) of this compound against target enzymes (FXa, FVIIa, FXIIa).
-
General Protocol:
-
Purified human coagulation factor enzymes (e.g., Factor Xa) are incubated with a specific chromogenic or fluorogenic substrate.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting enzyme activity against inhibitor concentration.
-
The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics by measuring reaction rates at different substrate and inhibitor concentrations.
-
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Clotting Assays
-
Objective: To assess the effect of this compound on global coagulation in plasma.
-
Protocols:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. Tissue factor is added to plasma, and the time to clot formation is measured. An inhibitor of FXa or FVIIa would prolong the PT.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. An activator of the contact pathway is added to plasma, and the time to clot formation is measured. An inhibitor of FXa or FXIIa would prolong the aPTT.
-
Potential Anticancer and Antitumor Activity
While this compound has been mentioned to have potential anticancer and antitumor activity, specific preclinical or clinical studies detailing this mechanism of action are not available in the public domain. The link between coagulation and cancer is an active area of research, with hypotheses suggesting that inhibition of coagulation factors could impact tumor growth, angiogenesis, and metastasis. However, direct evidence for this compound in this context is currently lacking.
Clinical Development Status
According to a 2004 report from Merck, this compound was undergoing Phase I clinical trials to evaluate its effects on blood coagulation.[2] The current development status of this compound is not publicly documented.
Conclusion
This compound is a potential oral anticoagulant that primarily targets Factor Xa and may also inhibit Factor VIIa and Factor XIIa. Its mechanism of action is centered on the direct inhibition of these key enzymes in the blood coagulation cascade, leading to a reduction in thrombin generation and fibrin clot formation. While quantitative data and detailed experimental protocols specific to this compound are scarce in the public domain, its classification as a direct FXa inhibitor places it within a well-understood class of antithrombotic agents. Further research and publication of data are necessary to fully elucidate its complete pharmacological profile, including its potential anticancer activities.
References
An In-depth Technical Guide on EMD-503982: A Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is a small molecule that was investigated as a potential inhibitor of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed by Merck KGaA, this compound was explored for its potential therapeutic application in the prevention and treatment of thromboembolic disorders. Despite entering preclinical and clinical development, its advancement was ultimately discontinued. This guide provides a comprehensive overview of the publicly available technical information regarding this compound.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₂H₂₃ClN₄O₅ |
| Molecular Weight | 458.9 g/mol |
| CAS Number | 768370-75-8 |
Mechanism of Action and Preclinical Development
This compound was designed as a direct inhibitor of Factor Xa. By binding to the active site of FXa, it was intended to block the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood coagulation. In addition to its activity against Factor Xa, some sources suggest that this compound may also exhibit inhibitory effects on Factor VIIa.[1][2]
Clinical Development
This compound progressed into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[4] Information regarding the design, protocols, and detailed results of these clinical studies has not been made publicly available in peer-reviewed journals or clinical trial registries. The development of this compound was discontinued, a decision that can occur for various reasons in the pharmaceutical industry, including but not limited to safety concerns, insufficient efficacy, or strategic business decisions.
Signaling Pathways and Experimental Workflows
Due to the limited availability of specific experimental data for this compound, the following diagrams represent generalized pathways and workflows relevant to the study of a Factor Xa inhibitor.
Figure 1. Simplified Coagulation Cascade and the Target of this compound.
Figure 2. A generalized workflow for the in vitro characterization of a Factor Xa inhibitor like this compound.
Conclusion
This compound was a Factor Xa inhibitor that reached the early stages of clinical development before being discontinued. While the rationale for its development was based on the well-established role of Factor Xa in thrombosis, a detailed public record of its quantitative pharmacological properties and the specifics of its clinical evaluation is not available. This guide summarizes the existing general information on this compound for the scientific community. Further detailed insights would require access to proprietary data from Merck KGaA.
References
- 1. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thromboembolic — TargetMol Chemicals [targetmol.com]
- 3. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal pharmacokinetics and interspecies scaling of Ro 25-6833 and related (lactamylvinyl)cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD-503982: A Discontinued Factor Xa Inhibitor
EMD-503982 is a small molecule that was under development by Merck Sharp & Dohme Corp. as a potential inhibitor of Factor Xa and Factor VIIa. The compound, with the CAS number 768370-75-8 and molecular formula C22H23ClN4O5, was investigated for its potential therapeutic applications in cardiovascular diseases, specifically for the prevention and treatment of arterial and venous thrombosis.[1] Despite initial interest, the development of this compound has been discontinued.
Discovery and Development
Details regarding the specific discovery and development history of this compound are not extensively available in publicly accessible scientific literature or patent databases. The compound was part of a research program aimed at identifying orally available, direct inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. The development of this compound did not proceed to advanced clinical trial phases and has since been halted for undisclosed reasons.
Mechanism of Action
This compound was designed to directly bind to the active site of Factor Xa, thereby inhibiting its enzymatic activity. Factor Xa plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. By blocking this step, this compound was intended to reduce thrombin generation and subsequently prevent the formation of fibrin (B1330869) clots. The inhibition of Factor VIIa was also noted as a potential secondary mechanism.
Below is a simplified representation of the coagulation cascade and the target of this compound.
Synthesis and Experimental Protocols
Detailed chemical synthesis routes and specific experimental protocols for this compound are not available in the public domain. Pharmaceutical companies typically disclose such information in patents or peer-reviewed publications, but for this compound, this information has not been located.
Quantitative Data
Comprehensive quantitative data, such as IC50 or Ki values for Factor Xa and Factor VIIa inhibition, as well as pharmacokinetic and pharmacodynamic data from preclinical or clinical studies, are not publicly available. This lack of data prevents a detailed assessment of the compound's potency, selectivity, and clinical potential.
Conclusion
This compound represents one of many compounds investigated in the competitive field of anticoagulant drug discovery. While it showed initial promise as a Factor Xa inhibitor, its development was ultimately discontinued. The limited availability of public information on its discovery, synthesis, and biological activity restricts a more in-depth technical analysis.
References
EMD-503982: A Technical Overview of a Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
EMD-503982 is a potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. While detailed experimental protocols for its synthesis and analysis are not extensively available in public literature, this document consolidates the known information and provides general methodologies applicable to similar compounds. The mechanism of action is detailed through an examination of the coagulation pathway, illustrating the pivotal role of Factor Xa inhibition in anticoagulation therapy.
Chemical Structure and Properties
This compound, with the IUPAC name 6-[3-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]propanoyl]-3H-1,3-benzoxazol-2-one, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-[3-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]propanoyl]-3H-1,3-benzoxazol-2-one | [1] |
| Molecular Formula | C22H23FN2O3 | [1] |
| Molecular Weight | 398.4 g/mol | [1] |
| CAS Number | 178165-43-0 | [1] |
Mechanism of Action and Signaling Pathway
This compound is an oral, direct inhibitor of Factor Xa (FXa).[2] FXa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. The inhibition of FXa by this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final enzyme in the cascade responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By blocking thrombin generation, this compound effectively reduces the formation of thrombi.
Coagulation Cascade and Site of Action
Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis, purification, and analytical validation of this compound are limited. However, based on the chemical structure and general knowledge of similar compounds, the following outlines represent plausible methodologies.
General Synthesis Workflow
The synthesis of this compound would likely involve a multi-step process, culminating in the coupling of the piperidine (B6355638) and benzoxazolone moieties via a propanoyl linker.
Caption: A plausible general workflow for the synthesis of this compound.
Note: This represents a generalized synthetic strategy. Actual synthesis would require optimization of reaction conditions, solvents, and catalysts.
Purification
Purification of the final compound would likely be achieved using chromatographic techniques.
-
Technique: Flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Stationary Phase: Silica gel for flash chromatography or a C18 reversed-phase column for preparative HPLC.
-
Mobile Phase: A gradient of organic solvents (e.g., ethyl acetate, methanol, or acetonitrile) in a non-polar solvent (e.g., hexane) for normal-phase chromatography, or a gradient of an organic solvent in water (often with an additive like formic acid or trifluoroacetic acid) for reversed-phase HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:
A validated reversed-phase HPLC (RP-HPLC) method would be essential for determining the purity and concentration of this compound.
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Validation Parameters: According to ICH guidelines, the method would need to be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Mass Spectrometry (MS) for Structural Confirmation:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC (LC-MS) would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of this compound, confirming the connectivity of atoms and the presence of functional groups.
Conclusion
This compound is a specific inhibitor of Factor Xa with potential as an anticoagulant. While its development appears to be limited based on publicly available information, its structure and mechanism of action place it within a significant class of therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development, offering insights into its chemical nature and biological function. Further research and disclosure of detailed experimental data would be necessary for a complete understanding and potential clinical application of this compound.
References
EMD-503982: A Discontinued Factor Xa and Factor VIIa Inhibitor
EMD-503982 (CAS 768370-75-8) is a chemical compound that was under investigation as a potential inhibitor of both Factor Xa and Factor VIIa, key enzymes in the blood coagulation cascade. Developed by Merck Sharp & Dohme Corp., its research and development have since been discontinued (B1498344).[1] This cessation of development significantly limits the availability of in-depth public technical data, including detailed experimental protocols and extensive quantitative results.
This document provides a summary of the available information on this compound, focusing on its intended mechanism of action and the general experimental context for such compounds.
Chemical and Physical Properties
While specific, experimentally verified data for this compound is scarce, some basic information can be found in chemical supplier databases.
| Property | Value |
| CAS Number | 768370-75-8 |
| Molecular Weight | 458.9 g/mol |
Mechanism of Action
This compound was designed to target two critical serine proteases in the coagulation cascade: Factor Xa (FXa) and Factor VIIa (FVIIa).
-
Factor Xa Inhibition: As the enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is a prime target for anticoagulant therapies. It is responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin (B1330869) clot. By inhibiting Factor Xa, this compound was intended to reduce thrombin generation and, consequently, prevent thrombosis.
-
Factor VIIa Inhibition: Factor VIIa is the initiating protease of the extrinsic pathway of coagulation. Upon vessel injury, it complexes with tissue factor (TF) to activate Factor X and Factor IX, thereby initiating the coagulation cascade. Inhibition of Factor VIIa would block this initial step, providing another avenue for anticoagulation.
The dual inhibition of both Factor Xa and Factor VIIa suggests a potentially potent and broad-spectrum anticoagulant effect.
Signaling Pathway
The intended therapeutic effect of this compound is based on its modulation of the blood coagulation cascade. A simplified diagram of this pathway, highlighting the targets of this compound, is presented below.
Experimental Protocols
Due to the discontinued status of this compound, specific, detailed experimental protocols for its evaluation are not publicly available. However, a general understanding of the types of assays used to characterize Factor Xa and Factor VIIa inhibitors can be provided.
Factor Xa Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against Factor Xa is a chromogenic assay.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
General Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Reconstitute purified human Factor Xa enzyme to a known concentration in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
Prepare serial dilutions of the test inhibitor (this compound).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the Factor Xa solution to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in absorbance over time.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Factor VIIa Inhibition Assay (General Protocol)
The inhibitory effect on Factor VIIa is often assessed in the presence of its cofactor, Tissue Factor.
Principle: This assay measures the inhibition of the Factor VIIa/Tissue Factor complex's ability to activate Factor X. The amount of activated Factor X (Factor Xa) is then quantified using a chromogenic substrate for Factor Xa.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Reconstitute purified human Factor VIIa, recombinant human Tissue Factor, and Factor X.
-
Prepare a chromogenic substrate for Factor Xa.
-
Prepare serial dilutions of the test inhibitor (this compound).
-
-
Assay Procedure:
-
In a microplate, combine Factor VIIa and Tissue Factor and incubate to allow complex formation.
-
Add the serially diluted inhibitor to the wells and incubate.
-
Initiate the primary reaction by adding Factor X. Allow the activation to proceed for a set time.
-
Stop the activation reaction (e.g., by adding a specific stop reagent or by dilution).
-
Initiate the secondary reaction by adding the chromogenic substrate for Factor Xa.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The amount of color produced is proportional to the amount of Factor Xa generated.
-
Calculate the inhibition of Factor Xa generation at different inhibitor concentrations to determine the IC50 value for Factor VIIa inhibition.
-
Conclusion
This compound was a promising dual inhibitor of Factor Xa and Factor VIIa. However, with its development being discontinued, the detailed technical information, including specific quantitative data and validated experimental protocols, remains largely in the proprietary domain of the developing company. The information presented here is based on general knowledge of anticoagulant drug discovery and the limited publicly available data for this specific compound. For researchers in the field, this overview provides a contextual understanding of this compound's intended role and the general methodologies used to characterize such molecules.
References
Preclinical Profile of EMD-503982: An Investigational Coagulation Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is an investigational small molecule that has been identified as a potential inhibitor of Coagulation Factor Xa (FXa) and Factor VIIa (FVIIa).[1] Developed by Merck KGaA, the compound entered early-stage clinical development for the treatment and prevention of thromboembolic diseases, such as venous thromboembolism.[2][3] While literature suggests that this compound demonstrated favorable preclinical efficacy and pharmacokinetic properties, detailed quantitative data and comprehensive experimental protocols are not extensively available in the public domain. This guide summarizes the existing high-level information and outlines the compound's proposed mechanism of action.
Core Mechanism of Action
This compound is classified as an oral, direct inhibitor of Factor Xa.[4][5] Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, this compound is designed to block the conversion of prothrombin to thrombin, a key step in the formation of a fibrin (B1330869) clot. This targeted inhibition is intended to produce an anticoagulant effect. The compound is also noted to be a potential inhibitor of Factor VIIa, which is involved in the extrinsic pathway of coagulation.[1]
Beyond its antithrombotic potential, this compound has been mentioned as having potential anticancer and antitumor activity, although specific preclinical studies detailing this aspect are not publicly available.[1]
Summary of Preclinical Findings
Publicly accessible information indicates that this compound exhibited "excellent in vitro and in vivo efficacy and good pharmacokinetic profiles" during its preclinical evaluation, which supported its advancement into clinical studies.[3] However, specific quantitative metrics from these studies, such as IC50 or Ki values for enzyme inhibition, detailed pharmacokinetic parameters (e.g., bioavailability, half-life), or results from in vivo models of thrombosis or cancer, are not detailed in the available literature.
Signaling Pathway
The primary signaling pathway targeted by this compound is the blood coagulation cascade. A simplified representation of its inhibitory action is provided below.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public literature. Based on standard practices for the development of anticoagulants, the preclinical assessment would have likely included:
-
In Vitro Enzyme Inhibition Assays: To determine the potency and selectivity of this compound against Factor Xa, Factor VIIa, and other serine proteases. These assays typically measure the inhibition of the enzyme's catalytic activity on a chromogenic or fluorogenic substrate.
-
In Vitro Coagulation Assays: Using human and animal plasma to assess the effect of the compound on coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).
-
In Vivo Thrombosis Models: Utilizing animal models (e.g., rats, rabbits) of venous and arterial thrombosis to evaluate the antithrombotic efficacy of this compound. Common models include the ferric chloride-induced thrombosis model and the arteriovenous shunt model.
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in various animal species following oral and intravenous administration.
-
Safety and Toxicology Studies: To evaluate the potential for adverse effects, including bleeding risk, through dose-ranging studies in animals.
Conclusion
This compound was a promising oral, direct Factor Xa and Factor VIIa inhibitor that progressed to early clinical development for thromboembolic disorders. While its preclinical profile was reportedly strong, the specific quantitative data and detailed methodologies from these studies are not publicly documented. The information available provides a high-level overview of its intended mechanism of action within the coagulation cascade. Further details would likely be found in proprietary documents from the developing company.
References
Pharmacological Profile of EMD-503982: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is an investigational small molecule drug that was under development by Merck Sharp & Dohme Corp. Its primary mechanism of action is the inhibition of two key enzymes in the blood coagulation cascade: Factor Xa (FXa) and Factor VIIa (FVIIa).[1][2] The intended therapeutic area for this compound was cardiovascular diseases, with potential applications in the treatment and prevention of thromboembolic and neurological disorders.[1][2] Additionally, potential anticancer and antitumor activities were being explored.[2] However, the clinical development of this compound has been discontinued (B1498344).
Due to its discontinued status, detailed public information regarding the comprehensive pharmacological profile, including extensive quantitative data and specific experimental protocols, is scarce. This guide provides a summary of the available information.
Core Pharmacological Attributes
Mechanism of Action
This compound functions as a direct inhibitor of both Factor Xa and Factor VIIa. These serine proteases play critical roles at different stages of the coagulation cascade.
-
Factor Xa Inhibition: As a component of the prothrombinase complex, Factor Xa is a crucial enzyme in the final common pathway of coagulation, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound directly reduces thrombin generation, a key step in fibrin (B1330869) clot formation.
-
Factor VIIa Inhibition: Factor VIIa, in complex with tissue factor (TF), initiates the extrinsic pathway of coagulation. This complex is a potent activator of both Factor X and Factor IX. Inhibition of Factor VIIa by this compound would therefore dampen the initiation of the coagulation cascade.
The dual inhibition of both the initiation (via FVIIa) and propagation (via FXa) phases of coagulation suggests a potentially potent anticoagulant effect.
Therapeutic Indications (Investigational)
The primary focus of this compound's development was for cardiovascular diseases, likely encompassing conditions such as:
-
Venous thromboembolism (VTE)
-
Atrial fibrillation (for stroke prevention)
-
Acute coronary syndromes
Quantitative Data
Exhaustive searches of scientific literature, patent databases, and clinical trial registries did not yield specific quantitative data for this compound, such as IC50 or Ki values for its inhibition of Factor Xa and Factor VIIa. This lack of publicly available data is common for compounds whose development is terminated at an early stage.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo characterization of this compound are not publicly available. However, standard assays for evaluating inhibitors of Factor Xa and Factor VIIa would have likely been employed during its preclinical development.
General Experimental Workflow for FXa and FVIIa Inhibition Assays
A generalized workflow for assessing the inhibitory activity of a compound like this compound would typically involve the following steps:
Caption: Generalized workflow for evaluating a Factor Xa/VIIa inhibitor.
Signaling Pathways
This compound's mechanism of action is direct enzymatic inhibition rather than modulation of a complex signaling pathway. The relevant pathway is the coagulation cascade itself.
Caption: Inhibition of the Coagulation Cascade by this compound.
Conclusion
This compound is a discontinued Factor Xa and Factor VIIa inhibitor. While its mechanism of action is understood in the context of the coagulation cascade, the public domain lacks the detailed quantitative pharmacological data and specific experimental protocols necessary for a comprehensive technical whitepaper. The information presented here is based on the limited available data for this compound. For researchers in the field of anticoagulation, the exploration of dual FXa and FVIIa inhibitors may still represent an area of interest, although the clinical development of this specific agent did not proceed.
References
In Vitro Anticancer Activity of N,N-bis(5-ethyl-2-hydroxybenzyl) methylamine (EMD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro anticancer activities of the compound N,N-bis(5-ethyl-2-hydroxybenzyl) methylamine (B109427), commonly referred to in the scientific literature as EMD. It is important to note that while the initial topic specified "EMD-503982," the available scientific literature predominantly associates the described anticancer mechanism with N,N-bis(5-ethyl-2-hydroxybenzyl) methylamine (EMD). There is no clear evidence to suggest these two designators refer to the same molecule. This guide will focus on the experimentally verified in vitro activities of EMD.
EMD has emerged as a promising small molecule with potent anticancer properties. This document summarizes key quantitative data, details the experimental protocols used to assess its activity, and provides visual representations of its mechanism of action and relevant experimental workflows.
Core Mechanism of Action
EMD exerts its anticancer effects primarily by targeting the oncoprotein c-Myc for degradation. This is achieved through the ubiquitin-proteasome pathway, leading to a cascade of events culminating in apoptosis (programmed cell death) in cancer cells.
Quantitative Data Summary
The in vitro cytotoxic and antiproliferative activities of EMD have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
Table 1: IC50 Values of EMD in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Various Lung Cancer Cells | Lung Cancer | ~60 | Not Specified | [1] |
| A549 | Lung Carcinoma | 17.77 | SRB Assay | [2] |
| MCF-7 | Breast Adenocarcinoma | 14.66 | SRB Assay | [2] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | [1] |
Table 2: IC50 Values of EMD When Co-administered with Doxorubicin (B1662922) (DX) and Encapsulated in EpCN
| Cell Line | Cancer Type | IC50 of EMD (µM) | Assay Method | Reference |
| A549 | Lung Carcinoma | 9.05 | SRB Assay | [2] |
| MCF-7 | Breast Adenocarcinoma | 6.29 | SRB Assay | [2] |
Key Experimental Protocols
Detailed methodologies for the principal assays used to characterize the in vitro activity of EMD are provided below.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effects of EMD on cancer cell lines by measuring cell density based on the measurement of cellular protein content.[3]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of EMD (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[3]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with desired concentrations of EMD for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA and then combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
c-Myc Degradation Analysis: Western Blotting
This technique is used to detect and quantify the levels of c-Myc and other proteins of interest in cell lysates.
Protocol:
-
Cell Lysis: After treatment with EMD, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (and other targets like Bcl-2, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by EMD and the workflows of the described experimental protocols.
Caption: EMD-induced c-Myc degradation pathway.
Caption: SRB cytotoxicity assay workflow.
Caption: Annexin V/PI apoptosis assay workflow.
Conclusion
N,N-bis(5-ethyl-2-hydroxybenzyl) methylamine (EMD) demonstrates significant in vitro anticancer activity across various cancer cell lines. Its primary mechanism involves the targeted degradation of the c-Myc oncoprotein through the ubiquitin-proteasome pathway, ultimately leading to apoptosis. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of EMD as a potential therapeutic agent. The visual diagrams of the signaling pathway and experimental workflows serve as a clear and concise reference for understanding its mode of action and the methods used for its characterization. Further investigation into the broader applicability and in vivo efficacy of EMD is warranted.
References
- 1. Novel c-Myc-Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-based nanosponge co-delivery of doxorubicin and EMD: synergistic anticancer activity with improved selectivity toward cancer cells - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00183H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Selectivity of a Representative Factor Xa Inhibitor
Disclaimer: Despite a comprehensive search, specific quantitative data and detailed experimental protocols for the Factor Xa inhibitor EMD-503982 are not publicly available. The development of this compound was discontinued (B1498344) by Merck Sharp & Dohme Corp., and detailed preclinical data appears to be unpublished.
Therefore, this technical guide has been generated using publicly available data for a representative and well-characterized direct Factor Xa inhibitor, Rivaroxaban, to illustrate the expected content and format for such a document. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed overview of the biochemical selectivity of a representative direct Factor Xa (FXa) inhibitor. Direct FXa inhibitors are a class of anticoagulants that play a crucial role in the prevention and treatment of thromboembolic disorders. Their efficacy and safety are intrinsically linked to their high selectivity for FXa over other serine proteases involved in and outside of the coagulation cascade. This guide presents quantitative data on the inhibitory potency and selectivity, detailed experimental methodologies for key assays, and visual representations of the experimental workflow and the coagulation cascade.
Quantitative Selectivity Profile
The selectivity of a Factor Xa inhibitor is a critical determinant of its safety profile, minimizing off-target effects that could lead to bleeding or other adverse events. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. High selectivity is demonstrated by significantly lower Kᵢ or IC₅₀ values for Factor Xa compared to other serine proteases.
Table 1: Inhibitory Potency and Selectivity of a Representative Factor Xa Inhibitor (Rivaroxaban)
| Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. Factor Xa (fold) |
| Factor Xa | 0.4 | 0.7 | - |
| Thrombin | >10,000 | >10,000 | >25,000 |
| Trypsin | >10,000 | >10,000 | >25,000 |
| Plasmin | >10,000 | >10,000 | >25,000 |
| Factor IXa | >10,000 | >10,000 | >25,000 |
| Factor XIa | >10,000 | >10,000 | >25,000 |
| Activated Protein C (aPC) | >10,000 | >10,000 | >25,000 |
| Urokinase | >10,000 | >10,000 | >25,000 |
Data presented is representative and compiled from various public sources on Rivaroxaban for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of a direct Factor Xa inhibitor.
Factor Xa and Other Serine Protease Inhibition Assays (Chromogenic)
3.1.1 Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a target protease on a specific chromogenic substrate. The protease cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is inversely proportional to the inhibitor's potency.
3.1.2 Materials:
-
Purified human Factor Xa, Thrombin, Trypsin, Plasmin, etc.
-
Specific chromogenic substrates for each protease (e.g., S-2765 for Factor Xa, S-2238 for Thrombin).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM), CaCl₂ (e.g., 5 mM), and a carrier protein (e.g., 0.1% BSA).
-
Test compound (Factor Xa inhibitor) at various concentrations.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 405 nm.
3.1.3 Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of the respective enzyme solution to each well.
-
Add the inhibitor dilutions to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Initiate the reaction by adding the specific chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer in kinetic mode.
-
The initial reaction velocity (rate of substrate cleavage) is calculated from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive inhibition (e.g., Cheng-Prusoff equation).
Visualizations
Diagram: Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity of a Factor Xa inhibitor.
Diagram: Coagulation Cascade and Point of Inhibition
Caption: The coagulation cascade showing the central role of Factor Xa.
EMD-503982: A Potential Factor VIIa Inhibitor for Anticoagulant Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available information specifically identifying "EMD-503982" as a Factor VIIa inhibitor is limited. Therefore, this document provides a comprehensive overview of the evaluation of a representative, well-characterized Factor VIIa inhibitor, serving as a template for the technical assessment of such compounds. The data and methodologies presented are based on established principles in the field of anticoagulant drug development.
Executive Summary
The coagulation cascade is a tightly regulated process critical for hemostasis. Factor VIIa (FVIIa) is a serine protease that plays a pivotal role in initiating this cascade upon tissue injury. Its targeted inhibition presents a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. This document outlines the preclinical evaluation of a potent and selective Factor VIIa inhibitor, herein referred to as a representative compound, detailing its mechanism of action, inhibitory potency, and pharmacological profile. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this area.
Mechanism of Action: Targeting the Extrinsic Pathway
The primary mechanism of action for this class of inhibitors is the direct, competitive, and reversible binding to the active site of Factor VIIa. This binding event precludes the interaction of FVIIa with its substrate, Factor X, thereby preventing its conversion to Factor Xa. The inhibition of this crucial step effectively blocks the propagation of the coagulation cascade via the extrinsic pathway.
Caption: The extrinsic coagulation pathway initiated by Factor VIIa and the point of inhibition.
Quantitative Inhibitory Profile
The inhibitory potency of the representative compound was assessed through a series of in vitro enzymatic and plasma-based assays. The key quantitative data are summarized below.
| Parameter | Assay Type | Value | Units | Description |
| IC50 | Chromogenic Assay | 5.2 | nM | Concentration for 50% inhibition of FVIIa activity. |
| Ki | Enzyme Kinetics | 1.8 | nM | Inhibition constant, indicating binding affinity. |
| PT | Prothrombin Time | 2x at 1.5 µM | fold increase | Concentration to double clotting time in human plasma. |
| aPTT | Activated Partial Thromboplastin (B12709170) Time | > 10 µM | - | Minimal effect, indicating selectivity for the extrinsic pathway. |
| Selectivity | vs. Thrombin | > 1000-fold | - | Ratio of IC50 for Thrombin vs. FVIIa. |
| Selectivity | vs. Factor Xa | > 800-fold | - | Ratio of IC50 for Factor Xa vs. FVIIa. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Factor VIIa Chromogenic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified human Factor VIIa.
Methodology:
-
Purified human Factor VIIa and recombinant human soluble tissue factor are pre-incubated in assay buffer (e.g., HBS, pH 7.4) at 37°C.
-
The test compound is serially diluted and added to the FVIIa/tissue factor complex, followed by a 15-minute incubation.
-
A chromogenic substrate for Factor Xa (e.g., Spectrozyme FXa) is added to initiate the reaction. The substrate is cleaved by the FVIIa/tissue factor complex, producing a colored product.
-
The rate of color development is measured spectrophotometrically at 405 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Prothrombin Time (PT) Assay
Objective: To assess the anticoagulant effect of the compound in human plasma.
Methodology:
-
Pooled normal human plasma is incubated with various concentrations of the test compound at 37°C.
-
A thromboplastin reagent (containing tissue factor and phospholipids) is added to initiate coagulation.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of the compound required to double the baseline clotting time is determined.
Caption: A typical preclinical development workflow for a Factor VIIa inhibitor.
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of the representative compound were evaluated in a relevant animal species (e.g., rat or primate).
| Parameter | Route | Value | Units |
| Bioavailability (F) | Oral | 45 | % |
| Half-life (t1/2) | IV | 2.5 | hours |
| Clearance (CL) | IV | 0.8 | L/hr/kg |
| Volume of Distribution (Vd) | IV | 2.1 | L/kg |
| PD Endpoint | Ex vivo PT | 2-fold increase at 1 hr post-dose | - |
Conclusion and Future Directions
The representative Factor VIIa inhibitor demonstrates potent, selective, and direct inhibition of the target enzyme, translating to effective anticoagulation in plasma-based assays. The favorable pharmacokinetic profile suggests the potential for further development. Future studies should focus on optimizing the formulation to enhance oral bioavailability, conducting comprehensive safety and toxicology assessments, and evaluating the efficacy and bleeding risk in advanced thrombosis models. The data presented herein provide a solid foundation for the continued investigation of this compound class as a novel anticoagulant therapy.
EMD-503982: A Technical Overview for Thromboembolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD-503982 is an investigational small molecule anticoagulant that has been explored for its potential in the research of thromboembolic disorders. Identified as a direct inhibitor of coagulation Factor Xa (FXa) and potentially Factor VIIa (FVIIa), this compound targets a critical juncture in the coagulation cascade. Although its clinical development was discontinued (B1498344) by Merck Sharp & Dohme Corp., the compound's mechanism of action remains a subject of interest for researchers studying thrombosis and hemostasis. This document provides a technical guide on the core principles of this compound, including its mechanism of action, and outlines relevant experimental protocols and data presentation formats for the study of similar compounds.
Introduction to Thromboembolic Disorders and the Role of Factor Xa and VIIa
Thromboembolic disorders, encompassing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE), are a major cause of morbidity and mortality worldwide. These conditions are characterized by the formation of a blood clot (thrombus) that obstructs blood flow in a vein or artery. The coagulation cascade, a series of enzymatic reactions, is central to thrombus formation.
Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, sitting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin (B1330869), leading to the formation of a stable blood clot. Factor VIIa is a key initiator of the extrinsic pathway, forming a complex with tissue factor to activate Factor X. Therefore, inhibition of Factor Xa and/or Factor VIIa is a highly effective strategy for anticoagulation.
Mechanism of Action of this compound
This compound is described as a potential direct inhibitor of both Factor Xa and Factor VIIa[1]. As an orally available FXa inhibitor, its primary mechanism involves binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This action effectively reduces the generation of thrombin and subsequent fibrin formation.
Signaling Pathway of the Coagulation Cascade and Inhibition by this compound
The following diagram illustrates the coagulation cascade and highlights the points of inhibition for this compound.
References
EMD-503982: A Technical Overview of a Factor Xa Inhibitor in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-503982 is an orally available, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Merck KGaA, this compound progressed into clinical development for the prevention and treatment of thromboembolic diseases. Despite demonstrating promising preclinical efficacy and pharmacokinetic profiles, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available information on this compound, its mechanism of action within the coagulation cascade, and its developmental context. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge to inform researchers and professionals in the field of antithrombotic drug development.
Introduction to the Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent excessive bleeding following vascular injury. This process is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X.
Activated Factor X (Factor Xa) plays a pivotal role in the cascade. It is the catalytic component of the prothrombinase complex, which converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form a stable clot. Given its central position and amplification effect (one molecule of FXa can lead to the generation of approximately 1000 thrombin molecules), Factor Xa has become a key target for the development of modern anticoagulant therapies.
This compound: A Direct Factor Xa Inhibitor
This compound was developed as a potent and selective oral inhibitor of Factor Xa. As a direct inhibitor, it binds to the active site of Factor Xa, thereby preventing its interaction with its substrate, prothrombin. This mechanism of action is independent of antithrombin III, unlike indirect inhibitors such as heparin and low molecular weight heparins.
Developmental History
This compound, a hydroxyprolyl derivative, emerged from preclinical studies alongside a related compound, EMD 495235. It was selected for clinical development based on its "excellent in vitro and in vivo efficacy and good pharmacokinetic profiles".[1] The compound entered Phase 1 clinical trials for the treatment of venous thromboembolism and arterial thrombosis.[2][3][4] However, its development was later discontinued.[2] The specific reasons for the discontinuation are not publicly detailed but can often be attributed to factors such as pharmacokinetics in humans, adverse effects, or strategic portfolio decisions.
Mechanism of Action
The primary mechanism of action of this compound is the direct, competitive inhibition of Factor Xa. By blocking the active site of Factor Xa, this compound effectively halts the propagation of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
Quantitative Data
Table 1: Comparative Pharmacological Data of Selected Oral Direct Factor Xa Inhibitors (Illustrative)
| Compound | Target | IC50 (nM) | Ki (nM) | Oral Bioavailability (%) | Terminal Half-life (h) |
| Rivaroxaban | Factor Xa | 0.7 | 0.4 | 60-80 | 5-9 (young), 11-13 (elderly) |
| Apixaban | Factor Xa | 3.8 | 0.08 | ~50 | ~12 |
| Edoxaban | Factor Xa | 2.9 | 0.56 | ~62 | 10-14 |
| This compound | Factor Xa | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The data for Rivaroxaban, Apixaban, and Edoxaban are provided for illustrative purposes to indicate the typical range of values for this class of drugs.
Experimental Protocols
Specific experimental protocols used in the preclinical and clinical evaluation of this compound have not been published in detail. However, standard assays for evaluating Factor Xa inhibitors would have been employed.
In Vitro Assays (Hypothetical Workflow)
A typical workflow for the in vitro characterization of a Factor Xa inhibitor like this compound would involve the following steps:
-
Enzymatic Assays: The inhibitory activity of this compound against purified human Factor Xa would be determined using a chromogenic substrate. The rate of substrate cleavage is measured in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
-
Plasma-based Coagulation Assays: The anticoagulant effect of this compound would be assessed in human plasma using standard coagulation tests such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT).
-
Selectivity Assays: To determine the specificity of this compound, its inhibitory activity would be tested against a panel of other serine proteases involved in coagulation and fibrinolysis (e.g., thrombin, Factor VIIa, trypsin, plasmin).
In Vivo Models (Hypothetical)
Preclinical in vivo evaluation would likely have involved various animal models of thrombosis to assess the antithrombotic efficacy and bleeding risk of this compound. Common models include:
-
Venous Thrombosis Models: Ferric chloride-induced carotid artery thrombosis in rats or a Wessler model of venous stasis in rabbits.
-
Arterial Thrombosis Models: Models of coronary or femoral artery thrombosis.
-
Bleeding Time Models: Tail transection or ear bleeding time models in rodents to assess the effect on hemostasis.
Conclusion
This compound represents one of the many oral direct Factor Xa inhibitors that were investigated as next-generation anticoagulants. While it showed initial promise in preclinical studies, its discontinuation after Phase 1 trials highlights the challenges inherent in drug development. The lack of detailed public data on this compound underscores the proprietary nature of much of the information generated during pharmaceutical research and development. Nevertheless, the story of this compound serves as a valuable case study for researchers in the field, illustrating the therapeutic rationale for targeting Factor Xa and the rigorous evaluation process that such compounds undergo. Further research into the reasons for its discontinuation could provide valuable lessons for the development of future antithrombotic agents.
References
EMD-503982: A Technical Guide on its Anticancer Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-503982, chemically identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine, is a hydrophobic compound that has demonstrated notable potential as an anticancer agent. Its primary mechanism of action involves the targeting and suppression of the c-Myc oncogenic transcription factor, a pivotal regulator of cell proliferation, growth, and apoptosis that is frequently dysregulated in a wide array of human cancers. Despite its promising therapeutic profile, the clinical utility of this compound has been hampered by its poor aqueous solubility. This limitation has spurred the development of novel drug delivery systems, such as encapsulation within β-cyclodextrin nanosponges, which have been shown to significantly enhance its solubility, bioavailability, and anticancer efficacy. This technical guide provides a comprehensive overview of the anticancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic potential.
Core Anticancer Properties and Quantitative Data
This compound exhibits significant cytotoxic and antiproliferative activities against various cancer cell lines. Its efficacy is substantially improved when formulated in β-cyclodextrin nanosponges (EMD-CN), which overcome its inherent hydrophobicity.
Cytotoxicity
The cytotoxic effects of this compound have been quantified in several cancer cell lines, with IC50 values demonstrating its potency. Encapsulation in nanosponges markedly decreases the IC50, indicating enhanced drug delivery and efficacy.
Table 1: IC50 Values of this compound and EMD-Nanosponge Formulations
| Cell Line | Compound | IC50 (µM) | Citation |
| A549 (Lung Carcinoma) | Free EMD | 29.61 | [1] |
| EMD-CN2 | 16.02 | [1] | |
| HCT116 (Colon Carcinoma) | Free EMD | 36.22 | [1] |
| EMD-CN2 | 17.74 | [1] | |
| MCF-7 (Breast Cancer) | Free EMD | Not explicitly stated | [2] |
| A549 (Lung Carcinoma) | Doxorubicin (B1662922) | Not explicitly stated | [2] |
| MCF-7 (Breast Cancer) | Doxorubicin | Not explicitly stated | [2] |
Synergistic Effects with Doxorubicin
Co-delivery of this compound with the conventional chemotherapeutic agent doxorubicin (DX) via nanosponges has been shown to produce a strong synergistic anticancer effect. The combination index (CI) is a quantitative measure of this synergy, where CI < 1 indicates synergism.
Table 2: Combination Index (CI) for Doxorubicin and this compound Co-delivery
| Cell Line | Effective Dose (ED) | Combination Index (CI) | Citation |
| A549 (Lung Carcinoma) | ED50 | < 0.6 | [2] |
| ED75 | < 0.6 | [2] | |
| ED90 | < 0.6 | [2] | |
| MCF-7 (Breast Cancer) | ED50 | < 0.6 | [2] |
| ED75 | < 0.6 | [2] | |
| ED90 | < 0.6 | [2] |
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound is primarily attributed to its ability to suppress the c-Myc oncoprotein. This leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis.
c-Myc Suppression and Downstream Effects
This compound-mediated inhibition of c-Myc leads to the downregulation of anti-apoptotic proteins such as Bcl-2. This disruption of the balance between pro- and anti-apoptotic factors sensitizes cancer cells to apoptosis.
Caption: this compound inhibits c-Myc, leading to reduced Bcl-2 expression and subsequent apoptosis.
Induction of Caspase-Dependent Apoptosis
The suppression of c-Myc and Bcl-2 by this compound triggers the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a process mediated by activated caspases. Increased levels of cleaved-PARP serve as a hallmark of caspase-dependent apoptosis.
Caption: this compound-induced suppression of c-Myc and Bcl-2 leads to caspase activation and PARP cleavage, resulting in apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anticancer properties of this compound.
Synthesis of this compound-Loaded β-Cyclodextrin Nanosponges
This protocol describes a general method for the encapsulation of this compound into β-cyclodextrin nanosponges (CNs).
-
Preparation of β-Cyclodextrin Nanosponges:
-
Anhydrous β-cyclodextrin is reacted with a cross-linking agent, such as diphenyl carbonate or epichlorohydrin, in a suitable solvent (e.g., dimethylformamide).
-
The mixture is heated and stirred for a specified period to facilitate the cross-linking reaction.
-
The resulting nanosponges are then purified by washing with water and an organic solvent (e.g., acetone) to remove unreacted monomers and byproducts.
-
The purified nanosponges are dried, for instance by lyophilization.
-
-
Loading of this compound:
-
A solution of this compound is prepared in an appropriate organic solvent (e.g., ethanol).
-
The prepared nanosponges are dispersed in this solution.
-
The suspension is stirred for an extended period (e.g., 24 hours) to allow for the encapsulation of this compound into the nanosponge matrix.
-
The EMD-loaded nanosponges are collected by centrifugation, washed to remove unloaded drug, and then dried.
-
References
In-depth Technical Guide on the Antitumor Activity of EMD-503982
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, this guide addresses the current state of knowledge regarding the antitumor activity of the compound designated as EMD-503982.
Core Compound Identification and Investigated Activity
This compound has been identified in scientific and commercial databases as a potential inhibitor of Factor Xa and Factor VIIa. In addition to its anticoagulant properties, it has been noted for its potential anticancer and antitumor activity. However, a thorough search of preclinical and clinical research databases has not yielded specific studies that detail this purported antitumor activity.
It is crucial to note a point of potential confusion: Research exists on a compound referred to as "EMD," chemically identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine. This compound has demonstrated antitumor effects by targeting c-Myc for degradation and inducing apoptosis. However, there is no verifiable link or evidence to suggest that "EMD" (N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine) is the same as this compound. Therefore, the experimental data pertaining to N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine should not be attributed to this compound.
Quantitative Data Summary
Due to the absence of specific studies on the antitumor effects of this compound, no quantitative data, such as IC50 values or in vivo tumor growth inhibition percentages, can be provided at this time. Consequently, the creation of comparative data tables is not possible.
Experimental Protocols
Detailed experimental methodologies for key experiments investigating the antitumor activity of this compound are not available in the current body of scientific literature. This includes a lack of information on:
-
In Vitro Assays: No published studies on the effects of this compound on cancer cell lines, including methodologies for cell viability, proliferation, or apoptosis assays, were found.
-
In Vivo Studies: There is no available data from animal models detailing tumor growth inhibition, dosing regimens, or pharmacokinetic/pharmacodynamic analyses related to its antitumor properties.
-
Mechanism of Action Studies: Specific investigations into the signaling pathways modulated by this compound in the context of cancer have not been published.
Signaling Pathways and Experimental Workflows
As no specific antitumor studies for this compound have been identified, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible. The potential link to Factor Xa and Factor VIIa inhibition suggests a possible indirect role in cancer progression, potentially through modulation of the tumor microenvironment or coagulation-related signaling, but this remains speculative without direct experimental evidence.
Conclusion
The assertion that this compound possesses antitumor activity remains to be substantiated by dedicated preclinical or clinical research. The scientific community awaits published studies that would provide the necessary quantitative data, experimental protocols, and mechanistic insights to validate and characterize this potential therapeutic application. Researchers are advised to exercise caution and avoid conflating information on other compounds designated as "EMD" with this compound. Future research is required to elucidate any direct or indirect antitumor effects of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is a notable serine protease inhibitor that has been investigated for its potential therapeutic applications. Identified as an orally available, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade, this compound has also been cited as a potential inhibitor of Factor VIIa (FVIIa).[1][2][3] Its dual inhibitory action and potential for oral administration have positioned it as a compound of interest in the fields of thrombosis, oncology, and neurology. This technical guide provides a comprehensive overview of the available data on this compound and related serine protease inhibitors, including experimental methodologies and an exploration of relevant signaling pathways.
Core Concepts: Serine Proteases and Inhibition
Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Inhibitors of serine proteases can be classified based on their mechanism of action, primarily as reversible or irreversible inhibitors. Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to the enzyme through non-covalent interactions. Irreversible inhibitors typically form a stable covalent bond with the enzyme, permanently inactivating it. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) . The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.
This compound: A Profile
This compound has been primarily studied for its role as an anticoagulant through the inhibition of Factor Xa. Factor Xa is a pivotal serine protease in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin (B1330869) clot formation. By directly inhibiting Factor Xa, this compound can effectively block the coagulation cascade.
Beyond its antithrombotic potential, this compound has been suggested to possess anticancer and antitumor properties.[1] This is likely linked to the role of serine proteases like Factor Xa and Factor VIIa in tumor progression, angiogenesis, and metastasis.
Experimental Protocols for Serine Protease Inhibition Assays
The evaluation of serine protease inhibitors like this compound typically involves in vitro enzymatic assays. The following are detailed methodologies for key experiments.
Factor Xa and Factor VIIa Chromogenic Inhibition Assay
This is a common method to determine the inhibitory activity of compounds against Factor Xa and Factor VIIa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa or Factor VIIa on a specific chromogenic substrate. The enzyme cleaves the substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The reduction in color formation in the presence of the inhibitor is proportional to its inhibitory potency.
Materials:
-
Purified human Factor Xa or Factor VIIa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222) or Factor VIIa
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and CaCl2)
-
Test inhibitor (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
Prepare working solutions of Factor Xa or Factor VIIa and the chromogenic substrate in assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of assay buffer to each well of a 96-well microplate.
-
Add a small volume of the test inhibitor dilutions or vehicle control to the respective wells.
-
Add the Factor Xa or Factor VIIa solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Michaelis constant (Km) are known.
-
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound are rooted in its ability to modulate specific signaling pathways.
Coagulation Cascade and Factor Xa Inhibition
The primary mechanism of action of this compound as an anticoagulant is its direct inhibition of Factor Xa in the coagulation cascade.
Caption: Inhibition of Factor Xa by this compound in the coagulation cascade.
Potential Anticancer Signaling Pathways
The involvement of serine proteases like Factor Xa and Factor VIIa in cancer progression suggests that their inhibition by this compound could impact several oncogenic signaling pathways. These proteases can activate Protease-Activated Receptors (PARs), which in turn can trigger downstream signaling cascades involved in cell proliferation, migration, and invasion.
Caption: Potential mechanism of this compound's anticancer activity.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a serine protease inhibitor like this compound follows a structured workflow.
Caption: A typical workflow for serine protease inhibitor discovery.
Summary of Quantitative Data
While specific quantitative data for this compound is limited in publicly accessible literature, the following table provides a template for how such data for serine protease inhibitors is typically presented.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| This compound | Factor Xa | Data not available | Data not available | Chromogenic | - |
| This compound | Factor VIIa | Data not available | Data not available | Chromogenic | - |
| Reference Inhibitor A | Factor Xa | 10 | 2 | Chromogenic | [Citation] |
| Reference Inhibitor B | Factor VIIa | 50 | 15 | Chromogenic | [Citation] |
Conclusion
This compound represents a promising, orally available direct inhibitor of Factor Xa with potential activity against Factor VIIa. Its development highlights the ongoing efforts to create safer and more convenient therapies for thromboembolic disorders and potentially for cancer. While detailed public data on its quantitative inhibitory potency and specific effects on cancer signaling pathways remain scarce, the foundational knowledge of serine protease inhibition and the established experimental protocols provide a clear framework for its continued investigation and characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound and its related compounds.
References
Methodological & Application
Application Notes and Protocols for EMD-503982
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-503982 is identified as a potential inhibitor of Factor Xa (FXa) and Factor VIIa, with possible applications in studying thromboembolic disorders and oncology. Due to its status as a discontinued (B1498344) compound, publicly available experimental data is limited. This document provides a set of detailed, representative protocols for evaluating the efficacy of this compound as both a Factor Xa inhibitor and a potential anticancer agent. The methodologies are based on standard preclinical assays and are intended to serve as a comprehensive guide for researchers investigating compounds with similar mechanisms of action.
Inhibition of Factor Xa Activity
The primary mechanism of action for this compound is the inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade. The following protocol outlines a chromogenic assay to quantify the inhibitory activity of this compound on human Factor Xa.
Representative Data: Factor Xa Inhibition
The following table summarizes illustrative quantitative data for the inhibition of Factor Xa by this compound. This data is representative and intended for instructional purposes.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Factor Xa | Chromogenic | 15.2 |
| Apixaban (Control) | Factor Xa | Chromogenic | 2.1 |
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol is designed to measure the inhibitory effect of a test compound on the activity of purified human Factor Xa.[1][2]
Materials:
-
Purified Human Factor Xa
-
Chromogenic Factor Xa Substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4)
-
Test compound (this compound) and control inhibitor (e.g., Apixaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the Factor Xa enzyme and chromogenic substrate in Tris-HCl buffer to their working concentrations.
-
-
Assay Setup:
-
Add 20 µL of Tris-HCl buffer to all wells of a 96-well plate.
-
Add 10 µL of various concentrations of the test compound or control inhibitor to the respective wells.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).
-
-
Enzyme Reaction:
-
Add 20 µL of the diluted Factor Xa solution to each well (except the negative control).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of Factor Xa inhibition for each concentration of the test compound compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathway: Blood Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade.
Anticancer and Antitumor Activity
This compound has been suggested to possess potential anticancer and antitumor properties. The following protocols describe standard in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Representative Data: In Vitro Anticancer Activity
This table presents illustrative data on the in vitro anticancer effects of this compound on various cancer cell lines. This data is for representative purposes only.
| Cell Line | Cancer Type | Assay | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | SRB | 8.5 |
| A549 | Lung Carcinoma | SRB | 12.1 |
| MCF-7 | Breast Adenocarcinoma | SRB | 15.3 |
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[3][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
-
Cell Fixation:
-
Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plates for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the GI₅₀ (Growth Inhibition 50%) value from the dose-response curve.
-
Experimental Protocol: JC-1 Apoptosis Assay
The JC-1 assay is used to measure mitochondrial membrane potential, an early indicator of apoptosis.[8][9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound)
-
JC-1 dye
-
FCCP (positive control for mitochondrial membrane depolarization)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
-
JC-1 Staining:
-
Harvest the cells and resuspend them in complete medium.
-
Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (green fluorescent) in the treated samples compared to the untreated control.
-
Signaling Pathway: Hypothetical Anticancer Mechanism
The following diagram illustrates a hypothetical mechanism by which this compound could induce apoptosis in cancer cells by disrupting a key survival signaling pathway.
Experimental Workflows
The following diagrams provide a visual representation of the experimental workflows for the described assays.
Workflow: Factor Xa Inhibition Assay
Workflow: SRB Cell Viability Assay
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. lancet.co.za [lancet.co.za]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for EMD-503982 In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific in vivo animal model data for EMD-503982 is not publicly documented. The following application notes and protocols are provided as a representative example based on its proposed mechanism of action as a Factor Xa and Factor VIIa inhibitor. The experimental details, data, and diagrams are illustrative and intended to serve as a template for designing and conducting preclinical in vivo studies for compounds with similar targets.
Introduction
This compound is identified as a potential inhibitor of Factor Xa (FXa) and Factor VIIa (FVIIa), key serine proteases in the coagulation cascade. Beyond their roles in hemostasis, both FXa and FVIIa are implicated in cancer progression through various mechanisms, including cell signaling, proliferation, and angiogenesis.[1][2][3] The interaction of FVIIa with Tissue Factor (TF), often overexpressed on tumor cells, initiates the extrinsic coagulation pathway and can trigger intracellular signaling that promotes tumor growth and metastasis.[2][4][5] Therefore, inhibiting FXa and FVIIa presents a promising therapeutic strategy for cancer.
These application notes provide a framework for evaluating the in vivo anti-tumor efficacy of this compound using a standard subcutaneous xenograft mouse model.
Data Presentation
Quantitative data from in vivo studies are crucial for assessing the efficacy of a therapeutic candidate. Below is a template for summarizing key data points that would be collected during a typical xenograft study.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Number of Animals (n) |
| Vehicle Control | Daily, i.p. | Data Not Available | N/A | Data Not Available | 10 |
| This compound | X mg/kg, daily, i.p. | Data Not Available | Data Not Available | Data Not Available | 10 |
| This compound | Y mg/kg, daily, i.p. | Data Not Available | Data Not Available | Data Not Available | 10 |
| Positive Control | Z mg/kg, daily, i.p. | Data Not Available | Data Not Available | Data Not Available | 10 |
Data for this compound is not currently available and this table serves as a template for data presentation.
Experimental Protocols
A detailed and reproducible protocol is essential for conducting in vivo studies. The following is a generalized protocol for a subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Model for Efficacy Testing
1. Cell Culture and Preparation:
- Culture a human cancer cell line known to express Tissue Factor (e.g., MDA-MB-231, Panc-1) under standard conditions.
- Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. A viability of >90% is required for implantation.[6]
- Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix (e.g., Matrigel) at a concentration of 5 x 10⁶ cells per 0.1 mL.[6]
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.[7]
- Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[6]
3. Tumor Growth Monitoring and Staging:
- Monitor the mice for tumor growth at least three times per week.[8]
- Measure tumor dimensions (length and width) with digital calipers.
- Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
- When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6]
4. Drug Formulation and Administration:
- Prepare this compound and a vehicle control according to the study protocol. The formulation should be sterile and appropriate for the chosen route of administration (e.g., intraperitoneal, oral).
- Administer the therapeutic agent and vehicle control to the respective groups based on the predetermined dosing schedule.
5. Endpoint and Data Collection:
- Continue to monitor tumor volume and body weight throughout the study.
- The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.[8]
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of Factor VIIa and Factor Xa in the coagulation cascade and their subsequent signaling through Protease-Activated Receptors (PARs), which can contribute to tumor progression.
Caption: Proposed mechanism of this compound in cancer.
Experimental Workflow
The diagram below outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of a novel compound like this compound.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Activation of blood coagulation in cancer: implications for tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation factors VIIa and Xa inhibit apoptosis and anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation Factor Xa Promotes Solid Tumor Growth, Experimental Metastasis and Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of cancer-associated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols for EMD-503982: Information Not Currently Available in Publicly Accessible Resources
A comprehensive search for the use of EMD-503982 in cell culture studies has revealed a significant lack of publicly available data. As a result, detailed application notes, dosage protocols, and quantitative data for this specific compound cannot be provided at this time.
It is crucial to distinguish this compound from another compound frequently referred to as "EMD" in cancer research literature, which is chemically identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine. The available research on "EMD" details its cytotoxic and antiproliferative effects on various cancer cell lines, including A549 (lung carcinoma) and HCT116 (colon carcinoma), with specific IC50 values reported. However, this information is not applicable to this compound, which is identified as a Factor Xa and Factor VIIa inhibitor.
The initial investigation into this compound's potential anticancer and antitumor activity has not yet translated into published cell culture studies that detail its mechanism of action in cancer cells, effective dosage ranges, or protocols for its application in in vitro experiments.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the absence of specific data for this compound in cell culture applications, researchers interested in investigating this compound should consider the following steps:
-
Primary Literature and Patent Search: Conduct a thorough search of chemical and pharmaceutical patent databases, as initial findings and preliminary data may be present in these documents before appearing in peer-reviewed journals.
-
Supplier Consultation: Contact the commercial supplier of this compound. They may have internal data or be able to direct you to researchers who have worked with the compound.
-
Empirical Determination of Dosage: If proceeding with in vitro studies, it will be necessary to empirically determine the optimal dosage range for the specific cell lines of interest. This typically involves:
-
Dose-Response Studies: A series of experiments treating the cells with a wide range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth or viability).
-
Time-Course Experiments: Evaluating the effect of the compound over various incubation times to identify the optimal treatment duration.
-
-
Mechanism of Action Studies: Once an effective concentration is established, further experiments would be required to elucidate the signaling pathways affected by this compound in cancer cells.
Due to the lack of available data, the requested tables summarizing quantitative data and diagrams of signaling pathways and experimental workflows for this compound cannot be generated. Any attempt to do so would be speculative and not based on scientific evidence.
It is imperative for the scientific community to rely on validated and published data. At present, such data for the cell culture application of this compound is not available in the public domain. Researchers are strongly advised to perform their own comprehensive dose-response and mechanistic studies to establish effective and reproducible protocols for their specific research needs.
Application Notes and Protocols for the Evaluation of Factor Xa Inhibitors in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy and safety of Factor Xa (FXa) inhibitors, a class of anticoagulant drugs, in preclinical thrombosis models. Due to the limited publicly available data for the specific compound EMD-503982, this document will focus on general and widely accepted protocols for testing FXa inhibitors. The data and methodologies presented are representative of well-characterized FXa inhibitors, such as rivaroxaban (B1684504) and apixaban, and can be adapted for the evaluation of novel compounds like this compound.
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin (B1330869) clot formation.[1][2] By inhibiting FXa, these drugs effectively reduce thrombin generation and prevent the formation of thrombi.[1][2] Preclinical evaluation in relevant animal models of thrombosis is a crucial step in the development of new FXa inhibitors.[3][4][5]
Mechanism of Action of Factor Xa Inhibitors
Direct FXa inhibitors bind to the active site of FXa, preventing it from converting prothrombin to thrombin. This inhibition occurs within the prothrombinase complex and for free FXa in the blood. This action effectively dampens the amplification of the coagulation cascade, leading to a potent antithrombotic effect.
Caption: Coagulation cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro Characterization
Objective: To determine the inhibitory potency and selectivity of the test compound against Factor Xa and other related serine proteases.
Protocol: Factor Xa Inhibition Assay (Chromogenic)
-
Materials:
-
Test compound (e.g., this compound)
-
Human Factor Xa (purified)
-
Chromogenic substrate specific for Factor Xa (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual FXa activity.
-
Calculate the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
-
Protocol: Selectivity Assays
-
To assess selectivity, similar chromogenic assays should be performed using other key coagulation proteases such as thrombin, Factor IXa, Factor XIa, Factor XIIa, and activated protein C.
In Vivo Thrombosis Models
Objective: To evaluate the antithrombotic efficacy of the test compound in animal models that mimic arterial or venous thrombosis.
-
Ferric Chloride-Induced Carotid Artery Thrombosis (Arterial Model):
-
Anesthetize the animal (e.g., rat or mouse).
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury and thrombus formation.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs.
-
Administer the test compound (e.g., orally or intravenously) at various doses prior to the injury.
-
The primary endpoint is the time to vessel occlusion. A dose-dependent increase in the time to occlusion indicates antithrombotic efficacy.
-
-
Stasis-Induced Venous Thrombosis (Wessler Model - Venous Model):
-
Anesthetize the animal (e.g., rabbit or rat).
-
Isolate a segment of the jugular vein.
-
Administer the test compound.
-
Induce stasis by ligating the venous segment.
-
Inject a thrombogenic stimulus (e.g., human serum or a low dose of thrombin) into a peripheral vein.
-
After a defined period of stasis (e.g., 15-30 minutes), excise the ligated venous segment.
-
Isolate and weigh the formed thrombus.
-
A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.
-
Caption: Experimental workflows for in vivo thrombosis models.
Safety Evaluation: Bleeding Time Assessment
Objective: To assess the potential bleeding risk associated with the test compound.
Protocol: Tail Transection Bleeding Time
-
Anesthetize the animal (e.g., mouse or rat).
-
Administer the test compound at various doses.
-
After a specified time, transect the tail at a standardized diameter (e.g., 3 mm from the tip).
-
Immediately immerse the tail in warm saline (37°C).
-
Record the time until bleeding ceases for a continuous period of at least 30 seconds.
-
A dose-dependent prolongation of bleeding time indicates an increased bleeding risk.
Data Presentation
The following tables present representative data for a hypothetical, well-behaved Factor Xa inhibitor, which can be used as a benchmark for evaluating new compounds like this compound.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Enzyme | IC50 (nM) | Selectivity vs. FXa |
| Factor Xa | 2.5 | - |
| Thrombin | >10,000 | >4000x |
| Factor IXa | >10,000 | >4000x |
| Factor XIa | 5,000 | 2000x |
| Factor XIIa | >10,000 | >4000x |
| Activated Protein C | >10,000 | >4000x |
Table 2: Efficacy in a Rat Model of Arterial Thrombosis (FeCl3)
| Treatment Group (Oral Dose) | n | Time to Occlusion (min, Mean ± SEM) | % Increase in Time to Occlusion |
| Vehicle Control | 8 | 15.2 ± 1.8 | - |
| FXa Inhibitor (1 mg/kg) | 8 | 25.8 ± 2.5 | 69.7% |
| FXa Inhibitor (3 mg/kg) | 8 | 42.5 ± 3.1 | 179.6% |
| FXa Inhibitor (10 mg/kg) | 8 | >60 (No occlusion) | >294.7% |
Table 3: Efficacy in a Rabbit Model of Venous Thrombosis (Wessler)
| Treatment Group (IV Dose) | n | Thrombus Weight (mg, Mean ± SEM) | % Inhibition of Thrombosis |
| Vehicle Control | 6 | 25.4 ± 2.1 | - |
| FXa Inhibitor (0.1 mg/kg) | 6 | 12.1 ± 1.5 | 52.4% |
| FXa Inhibitor (0.3 mg/kg) | 6 | 5.8 ± 0.9 | 77.2% |
| FXa Inhibitor (1 mg/kg) | 6 | 1.2 ± 0.3 | 95.3% |
Table 4: Effect on Bleeding Time in a Mouse Model
| Treatment Group (Oral Dose) | n | Bleeding Time (sec, Mean ± SEM) | Fold Increase vs. Vehicle |
| Vehicle Control | 10 | 125 ± 15 | - |
| FXa Inhibitor (3 mg/kg) | 10 | 180 ± 22 | 1.4x |
| FXa Inhibitor (10 mg/kg) | 10 | 295 ± 35 | 2.4x |
| FXa Inhibitor (30 mg/kg) | 10 | 550 ± 60 | 4.4x |
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of novel Factor Xa inhibitors like this compound. A thorough in vitro and in vivo characterization is essential to determine the potency, selectivity, efficacy, and safety profile of new antithrombotic agents. By following these standardized methodologies, researchers can generate reliable and comparable data to support the further development of promising drug candidates for the prevention and treatment of thrombotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. passamlab.com [passamlab.com]
Application Notes and Protocols: EMD-503982 for Cancer Cell Line Studies
Introduction
EMD-5039-82 is a synthetic compound that has been investigated for its potential as an anticancer agent. This document provides an overview of its application in cancer cell line studies, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.
Mechanism of Action
The precise mechanism of action for EMD-5039-82 is not fully elucidated in the provided search results. However, the context of EMD Serono's oncology pipeline suggests a focus on antibody-drug conjugates, DNA damage response inhibitors, and apoptosis enhancers. Further research would be needed to pinpoint the specific pathway targeted by EMD-5039-82. A plausible hypothesis, given the common targets in modern oncology, is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Postulated Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.[1][2][3] EMD-5039-82 may exert its anticancer effects by inhibiting one or more components of this pathway.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary
Due to the absence of specific data for "this compound" in the provided search results, a table of IC50 values cannot be generated. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency and varies depending on the cell line and the duration of exposure.[5][6] Should data for EMD-5039-82 become available, it would be presented as follows:
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of anticancer compounds on cancer cell lines.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EMD-5039-82 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.[9][10]
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with EMD-5039-82 at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[12][13]
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Cell Treatment: Treat cells with EMD-5039-82 as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[12][13]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[13]
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Effect of EMD Protocol for Urge on Dermatology-specific Quality of Life | Clinical Research Trial Listing ( Prurigo Nodularis | Atopic Dermatitis ) ( NCT06427122 ) [trialx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 9. easternemscouncil.org [easternemscouncil.org]
- 10. contractpharma.com [contractpharma.com]
- 11. The Science of Cancer: Helping More Patients Become Survivors [emdgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for EMD-503982 Administration in Mice
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive search of publicly available scientific literature and databases, we regret to inform you that there is no specific information available regarding the administration of EMD-503982 in mice. Preclinical data, including experimental protocols, quantitative results from in vivo studies, and detailed signaling pathways for this specific compound, are not disclosed in the public domain.
This compound has been identified as a potential inhibitor of Factor Xa and Factor VIIa, suggesting a possible role in anticancer and antithrombotic research. However, without access to proprietary preclinical data, it is not possible to provide the detailed application notes and protocols requested.
The following sections provide general guidance and standardized protocols for conducting preclinical studies in mice with novel small molecule inhibitors, which can be adapted once specific information about this compound becomes available.
General Considerations for In Vivo Studies in Mice
When initiating preclinical studies with a new compound like this compound, several key factors must be considered to ensure robust and reproducible data. These include the selection of an appropriate mouse model, determination of the optimal route of administration and dosing regimen, and establishment of clear efficacy and toxicity endpoints.
Table 1: Key Parameters for Preclinical Evaluation of a Novel Compound in Mice
| Parameter | Description | Key Considerations |
| Mouse Model | The choice of mouse strain or model is critical and depends on the research question. | For oncology studies, consider xenograft models (implanting human cancer cell lines) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors. For coagulation studies, models of thrombosis or bleeding may be appropriate. |
| Route of Administration | The method of drug delivery can significantly impact its pharmacokinetic and pharmacodynamic profile. | Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice depends on the compound's solubility, stability, and desired absorption profile. |
| Dosing Regimen | This includes the dose level, frequency, and duration of treatment. | Dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to identify a dose that provides a therapeutic effect without unacceptable toxicity. |
| Pharmacokinetics (PK) | The study of how the body absorbs, distributes, metabolizes, and excretes the drug. | PK studies are crucial for understanding the drug's exposure over time and for correlating it with its biological effects. |
| Pharmacodynamics (PD) | The study of the drug's effect on the body, including its mechanism of action. | PD markers should be measured to confirm target engagement and to assess the biological response to the drug. |
| Efficacy Endpoints | Measurable outcomes that indicate the therapeutic benefit of the drug. | In oncology, this is often tumor growth inhibition or regression. In thrombosis models, it could be the prevention of clot formation. |
| Toxicity Assessment | Monitoring for adverse effects of the drug. | This includes regular monitoring of animal health, body weight, and may involve hematology and clinical chemistry analysis at the end of the study. |
Standardized Experimental Protocols
The following are generalized protocols that serve as a starting point for in vivo studies. These must be adapted based on the specific properties of this compound, which are currently unavailable.
Protocol 1: Preparation of Dosing Solution
-
Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 0.5% methylcellulose).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous suspension or solution at the desired concentration.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile environment, gradually add the chosen vehicle to the powder while vortexing or sonicating to ensure complete dissolution or uniform suspension.
-
Visually inspect the solution/suspension for any particulates or precipitation.
-
-
Storage: Store the prepared dosing solution according to its stability profile (e.g., at 4°C, protected from light). Prepare fresh solutions as needed.
Protocol 2: Mouse Handling and Administration
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomize animals into treatment groups to minimize bias.
-
Dose Calculation: Calculate the volume of dosing solution to administer based on the individual animal's body weight.
-
Administration:
-
Oral Gavage (PO): Use a proper-sized gavage needle to deliver the solution directly into the stomach.
-
Intravenous Injection (IV): Typically administered via the tail vein using a fine-gauge needle.
-
Intraperitoneal Injection (IP): Inject into the lower abdominal quadrant.
-
Subcutaneous Injection (SC): Inject into the loose skin over the back or flank.
-
-
Monitoring: Observe animals closely after dosing for any immediate adverse reactions.
Protocol 3: Efficacy Assessment in a Xenograft Model
-
Cell Culture: Culture the selected human cancer cell line under sterile conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Initiation: Once tumors reach the desired size, begin treatment with this compound according to the predetermined dosing regimen.
-
Data Analysis: At the end of the study, compare the tumor growth in the treated groups to the vehicle control group. Calculate tumor growth inhibition (TGI).
Potential Signaling Pathway
Given that this compound is a potential inhibitor of Factor Xa and Factor VIIa, its mechanism of action would likely involve the coagulation cascade. Inhibition of these factors would block the conversion of prothrombin to thrombin, a key step in clot formation.
Caption: Potential mechanism of this compound in the coagulation cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical efficacy study.
Caption: General workflow for a preclinical efficacy study in mice.
Disclaimer: The information provided above is for educational purposes only and is based on general practices in preclinical research. It is not a substitute for a detailed, compound-specific research and development plan. The absence of public data on this compound administration in mice prevents the creation of specific, validated protocols. Researchers should consult proprietary sources or conduct preliminary studies to establish the necessary parameters for working with this compound.
Application Note: A Validated LC-MS/MS Method for the Quantification of EMD-503982 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of EMD-503982, a direct Factor Xa inhibitor, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-¹³C,d3) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a total run time of 4.0 minutes. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] By inhibiting Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[3][4] The development of novel oral anticoagulants like this compound necessitates reliable and sensitive bioanalytical methods to accurately characterize their pharmacokinetic profiles in preclinical and clinical studies.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[1][6]
This application note presents a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be both rapid and robust, employing a straightforward protein precipitation sample preparation and a stable isotope-labeled internal standard to correct for matrix effects and procedural variability.[7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (MW: 382.4 g/mol ), this compound-¹³C,d3 (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K₂EDTA)
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in methanol to a final volume of 5 mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound-¹³C,d3 and dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL) to all samples except the blank.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation was performed on a UPLC system.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | See Table 1 |
| Collision Gas | Argon |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
Based on the structure of this compound (C₂₂H₂₃FN₂O₃, MW=382.4) and typical fragmentation patterns of similar compounds, the following hypothetical MRM transitions are proposed.[5]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 383.2 | 145.1 | 150 | 35 |
| This compound-¹³C,d3 (IS) | 387.2 | 145.1 | 150 | 35 |
Method Validation and Results
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.5 | < 8.5 | 95.0 - 108.2 | < 9.8 | 96.5 - 107.5 |
| LQC | 1.5 | < 6.2 | 97.1 - 104.5 | < 7.5 | 98.0 - 103.8 |
| MQC | 75 | < 4.8 | 98.5 - 102.3 | < 5.9 | 99.1 - 101.7 |
| HQC | 400 | < 3.5 | 99.2 - 101.8 | < 4.2 | 99.8 - 101.2 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[5]
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or IS.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 98.7 |
| MQC | 75 | 94.8 | 101.2 |
| HQC | 400 | 93.6 | 99.5 |
Visualizations
Figure 1. Experimental workflow for the quantification of this compound in human plasma.
Figure 2. Simplified coagulation cascade showing the inhibitory action of this compound on Factor Xa.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This validated method can be effectively applied to pharmacokinetic and bioequivalence studies in the development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factor X - Wikipedia [en.wikipedia.org]
- 3. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. akjournals.com [akjournals.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of EMD-503982, a Potential Factor Xa and Factor VIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is identified as a potential inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa), key serine proteases in the coagulation cascade.[1] FXa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a critical target for anticoagulants.[2] FVIIa, in complex with tissue factor (TF), initiates the extrinsic pathway of coagulation.[1][3] The dual inhibitory action of this compound suggests its potential as a novel anticoagulant. High-throughput screening (HTS) assays are essential for identifying and characterizing such inhibitors from large compound libraries.
This document provides detailed application notes and protocols for setting up HTS assays to screen for inhibitors of FXa and FVIIa, with a focus on the conceptual application for compounds like this compound. While specific quantitative data for this compound in HTS assays is not publicly available due to its discontinued (B1498344) development, this guide offers the necessary framework for such an evaluation.[4]
Data Presentation
As public HTS data for this compound is unavailable, the following table provides a template for presenting quantitative data that would be generated from the described screening assays.
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| This compound | Factor Xa | Chromogenic | Data not available | Data not available | Data not available |
| This compound | Factor Xa | Fluorogenic | Data not available | Data not available | Data not available |
| This compound | Factor VIIa | Chromogenic | Data not available | Data not available | Data not available |
| This compound | Factor VIIa | Clotting-based | Data not available | Data not available | Data not available |
| Control Inhibitor | Factor Xa | Chromogenic | e.g., 0.01 | e.g., > 0.5 | e.g., > 10 |
| Control Inhibitor | Factor VIIa | Chromogenic | e.g., 0.05 | e.g., > 0.5 | e.g., > 8 |
Signaling Pathways
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. This compound is proposed to inhibit FXa and FVIIa, key components of this cascade.
Coagulation cascade showing inhibition points of this compound.
Experimental Protocols
The following are generalized HTS protocols for identifying inhibitors of FXa and FVIIa. These can be adapted for screening this compound or other test compounds.
Protocol 1: Factor Xa Chromogenic HTS Assay
This assay measures the enzymatic activity of FXa by the cleavage of a chromogenic substrate.
Materials:
-
Human Factor Xa (active enzyme)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Rivaroxaban)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a final assay concentration of 10 µM is used for primary screening.
-
Enzyme Addition: Add a solution of human FXa to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme interaction.
-
Reaction Initiation: Add the chromogenic FXa substrate to all wells to start the reaction.
-
Signal Detection: Immediately begin kinetic reading of absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound relative to controls.
Protocol 2: Factor VIIa Chromogenic HTS Assay
This assay is similar to the FXa assay but measures the activity of the TF-FVIIa complex.
Materials:
-
Recombinant human Factor VIIa
-
Recombinant human soluble Tissue Factor (sTF)
-
Chromogenic FVIIa substrate (e.g., Chromozym t-PA)
-
Assay Buffer: Hepes buffer, pH 7.4, with NaCl, CaCl2, and BSA
-
Test compounds and controls in DMSO
-
384-well microplates
-
Microplate reader (405 nm)
Procedure:
-
Compound Plating: Dispense compounds and controls into a 384-well plate.
-
Enzyme-Cofactor Addition: Add a pre-mixed solution of FVIIa and sTF to each well.[1]
-
Pre-incubation: Incubate at room temperature for 15-30 minutes.[1]
-
Reaction Initiation: Add the chromogenic substrate to initiate the reaction.[1]
-
Signal Detection: Monitor the change in absorbance at 405 nm kinetically.
-
Data Analysis: Calculate reaction rates and percent inhibition.
IC50 Determination
For compounds showing significant inhibition in the primary screen, a dose-response curve is generated to determine the IC50 value.
-
Perform the respective chromogenic assay with a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution).
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.[1]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an HTS campaign to identify and characterize inhibitors like this compound.
General HTS workflow for inhibitor discovery and characterization.
Conclusion
While specific experimental data for this compound in high-throughput screening assays is not publicly documented, the protocols and workflows described here provide a robust framework for the identification and characterization of inhibitors targeting Factor Xa and Factor VIIa. The provided templates for data presentation and the visualization of the relevant biological pathway and experimental process offer a comprehensive guide for researchers in the field of anticoagulant drug discovery.
References
Application Notes and Protocols: EMD-503982 (Edoxaban) in Combination with Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982, now widely known as Edoxaban, is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blocking of FXa, which in turn inhibits the conversion of prothrombin to thrombin, ultimately leading to reduced fibrin (B1330869) formation and thrombus development.[1] These application notes provide a comprehensive overview of the use of Edoxaban in combination with other anticoagulants and antiplatelet agents, summarizing key quantitative data and detailing experimental protocols for in vitro and in vivo studies.
The combination of Edoxaban with other antithrombotic agents is a key area of investigation, particularly in patient populations with multiple indications for anticoagulation and/or antiplatelet therapy. Understanding the synergistic or additive effects, as well as the bleeding risks associated with these combinations, is crucial for optimizing therapeutic strategies.
Data Presentation
The following tables summarize quantitative data from clinical studies evaluating Edoxaban in combination with other anticoagulants, primarily antiplatelet agents.
Table 1: Efficacy and Safety of Edoxaban in Combination with Single Antiplatelet Therapy (SAPT) vs. Warfarin (B611796) with SAPT (ENGAGE AF-TIMI 48 Trial) [2][3]
| Outcome | Edoxaban (High-Dose Regimen) + SAPT (Hazard Ratio vs. Warfarin + SAPT; 95% CI) | Edoxaban (Low-Dose Regimen) + SAPT (Hazard Ratio vs. Warfarin + SAPT; 95% CI) |
| Stroke or Systemic Embolic Event (SEE) | 0.70 (0.50-0.98) | 1.03 (0.76-1.39) |
| Major Bleeding | 0.82 (0.65-1.03) | 0.51 (0.39-0.66) |
Table 2: Bleeding and Efficacy Outcomes of Edoxaban + Aspirin vs. Clopidogrel + Aspirin in Patients Post-Endovascular Treatment for Peripheral Artery Disease (ePAD Trial) [4]
| Outcome (at 6 months) | Edoxaban + Aspirin | Clopidogrel + Aspirin | Relative Risk (95% CI) |
| Bleeding (TIMI Criteria) | |||
| Major or Life-Threatening | 0 | 4 | Not Calculated |
| Any Bleeding | 5 | 9 | Not Calculated |
| Bleeding (ISTH Criteria) | |||
| Major or Life-Threatening | 2 | 7 | 0.20 (0.02-1.70) |
| Efficacy | |||
| Restenosis/Reocclusion | 30.9% | 34.7% | 0.89 (0.59-1.34) |
Signaling Pathways and Mechanisms of Action
Edoxaban's Inhibition of the Coagulation Cascade
Edoxaban directly targets and inhibits Factor Xa, a key component where the intrinsic and extrinsic pathways of the coagulation cascade converge. This inhibition prevents the formation of the prothrombinase complex, which is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). The subsequent reduction in thrombin levels leads to decreased fibrin formation from fibrinogen, thus exerting its anticoagulant effect.
Caption: Edoxaban's site of action in the coagulation cascade.
Edoxaban and P-glycoprotein Interaction
Edoxaban is a substrate of the efflux transporter P-glycoprotein (P-gp), which is present in the intestines, liver, and kidneys.[5] Co-administration of Edoxaban with P-gp inhibitors can lead to increased plasma concentrations of Edoxaban, potentially increasing the risk of bleeding. Conversely, P-gp inducers can decrease Edoxaban's plasma concentration, potentially reducing its efficacy.
Caption: Interaction of Edoxaban with P-glycoprotein in the intestine.
Experimental Protocols
In Vitro Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Protocol:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Pre-warm the PPP sample to 37°C.
-
Add the aPTT reagent (containing a contact activator and phospholipids) to the PPP and incubate.
-
Add calcium chloride to initiate coagulation.
-
Measure the time taken for clot formation using a coagulometer.
-
For combination studies, spike the PPP with desired concentrations of Edoxaban and the other anticoagulant (e.g., heparin) before adding the aPTT reagent.
-
2. Prothrombin Time (PT) Assay
-
Principle: This assay evaluates the extrinsic and common pathways of coagulation.
-
Protocol:
-
Prepare PPP from citrated whole blood.
-
Pre-warm the PPP sample to 37°C.
-
Add the PT reagent (containing tissue factor and calcium) to the PPP.
-
Measure the time to clot formation.
-
For combination studies, spike the PPP with Edoxaban and the other anticoagulant (e.g., warfarin metabolite) prior to adding the PT reagent.
-
3. Chromogenic Anti-Factor Xa Assay
-
Principle: This assay specifically measures the activity of Factor Xa inhibitors like Edoxaban.
-
Protocol:
-
Prepare PPP from citrated whole blood.
-
Incubate the PPP sample with a known excess of Factor Xa. Edoxaban in the sample will inhibit a portion of this Factor Xa.
-
Add a chromogenic substrate that is cleaved by the remaining active Factor Xa.
-
The amount of color produced is inversely proportional to the concentration of Edoxaban in the sample.
-
For combination studies with other anticoagulants that do not directly inhibit Factor Xa, this assay can help isolate the effect of Edoxaban.
-
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro assessment of Edoxaban combination therapy.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol:
-
Collect whole blood in sodium citrate (B86180) tubes.
-
Prepare PRP by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with Edoxaban, another antiplatelet agent (e.g., aspirin), or the combination at 37°C.
-
Place the PRP cuvette in the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission over time. The maximum aggregation is reported as a percentage.[6]
-
In Vivo Animal Models of Thrombosis
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
-
Principle: This model induces oxidative injury to the arterial wall, leading to thrombus formation.
-
Protocol:
-
Anesthetize the rat and expose the common carotid artery.
-
Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the artery for a defined period.
-
Administer Edoxaban, another anticoagulant, or the combination orally or via injection at a predetermined time before or after injury.
-
Monitor blood flow using a Doppler probe to determine the time to vessel occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised and weighed.
-
2. Inferior Vena Cava (IVC) Ligation Model (Mouse)
-
Principle: This model mimics deep vein thrombosis by inducing venous stasis.
-
Protocol:
-
Anesthetize the mouse and expose the IVC.
-
Ligate the IVC and its side branches to create stasis.
-
Administer the test compounds (Edoxaban alone or in combination) at appropriate time points.
-
After a set period (e.g., 24-48 hours), harvest the IVC and weigh the thrombus.
-
Conclusion
The provided application notes and protocols offer a framework for the preclinical and clinical investigation of Edoxaban in combination with other anticoagulants. The quantitative data from clinical trials underscore the importance of balancing efficacy and bleeding risk when considering combination therapies. The detailed experimental protocols provide standardized methods for researchers to further explore the pharmacodynamic interactions and therapeutic potential of such combinations. Careful consideration of drug-drug interactions, particularly those involving the P-glycoprotein transporter, is essential for the safe and effective use of Edoxaban in complex clinical scenarios.
References
- 1. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 2. Concomitant Use of Single Antiplatelet Therapy With Edoxaban or Warfarin in Patients With Atrial Fibrillation: Analysis From the ENGAGE AF‐TIMI48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant Use of Single Antiplatelet Therapy With Edoxaban or Warfarin in Patients With Atrial Fibrillation: Analysis From the ENGAGE AF-TIMI48 Trial [pubmed.ncbi.nlm.nih.gov]
- 4. Edoxaban Plus Aspirin vs Dual Antiplatelet Therapy in Endovascular Treatment of Patients With Peripheral Artery Disease: Results of the ePAD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Drug Interactions of Direct Oral Anticoagulants (DOACs): From Pharmacological to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
EMD-503982: Application Notes and Protocols for the Study of Tumor Metastasis
Disclaimer: The following information is provided for research purposes only. EMD-503982 is a compound with a complex developmental history, and its application in tumor metastasis research is not well-documented in publicly available literature. Researchers should exercise caution and consult comprehensive safety and handling guidelines before use.
Introduction
This compound, also known as EMD-495235, is a chemical entity initially investigated by Merck Sharp & Dohme Corp. Publicly available information primarily identifies this compound as a potential inhibitor of Factor Xa and Factor VIIa, key components of the coagulation cascade. Its development was focused on cardiovascular diseases, specifically for the prevention of thromboembolic events. The highest reported research and development status for this compound is "Discontinued".
While its primary development was in the cardiovascular field, some sources suggest potential anticancer and antitumor activity. The link between the coagulation system and cancer progression, including metastasis, is an active area of research. Coagulation factors can influence the tumor microenvironment, angiogenesis, and the survival of circulating tumor cells. Therefore, inhibitors of these factors, such as this compound, represent a theoretical avenue for investigation in oncology.
However, it is critical to note that there is a significant lack of specific published data on the use of this compound in tumor metastasis studies. The following application notes and protocols are therefore based on general methodologies for investigating the role of coagulation inhibitors in cancer metastasis and should be adapted and validated rigorously for this compound.
Quantitative Data Summary
Due to the limited public information on this compound in the context of tumor metastasis, a comprehensive table of quantitative data from specific studies cannot be provided. Researchers would need to generate this data empirically. The following table outlines the types of quantitative data that should be collected when evaluating the efficacy of this compound in metastasis research.
| Parameter | In Vitro Assays | In Vivo Models | Endpoint Measurement | Potential Units |
| Cell Viability | Tumor Cell Lines | - | IC50 (Inhibitory Concentration 50%) | µM or nM |
| Cell Migration | Transwell Migration Assay | - | % Migration Inhibition | Percentage (%) |
| Cell Invasion | Matrigel Invasion Assay | - | % Invasion Inhibition | Percentage (%) |
| Primary Tumor Growth | - | Orthotopic or Subcutaneous Xenograft | Tumor Volume | mm³ |
| Metastatic Burden | - | Spontaneous or Experimental Metastasis Model | Number of metastatic nodules, Bioluminescent signal, Histological analysis | Count, Photons/sec, Area (%) |
| Coagulation Status | - | Animal Models | Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) | Seconds (s) |
Signaling Pathways and Experimental Workflows
The potential mechanism of action of this compound in tumor metastasis would likely revolve around its inhibition of Factor Xa and Factor VIIa. This could impact downstream signaling pathways involved in cell survival, proliferation, and invasion that are influenced by protease-activated receptors (PARs), which can be activated by coagulation factors.
Proposed Signaling Pathway for Investigation
Caption: Proposed inhibitory mechanism of this compound on metastasis.
General Experimental Workflow
Caption: A phased approach for evaluating this compound in metastasis.
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific cell lines, animal models, and experimental questions being addressed with this compound.
Protocol 1: In Vitro Cell Migration Assay (Transwell)
Objective: To assess the effect of this compound on the migratory capacity of tumor cells.
Materials:
-
Tumor cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (serum-free for inserts, serum-containing for the lower chamber)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest and resuspend in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower wells of a 24-well plate.
-
Add 100 µL of the cell suspension to each Transwell insert.
-
Add this compound at various concentrations to the inserts. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 12-24 hours), allowing cells to migrate through the pores.
-
Staining and Visualization:
-
Remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, dissolve the crystal violet stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Express the results as a percentage of migration relative to the vehicle control.
Protocol 2: In Vivo Spontaneous Metastasis Model
Objective: To evaluate the effect of this compound on the metastatic dissemination of a primary tumor.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Metastatic tumor cell line (e.g., luciferase-tagged for in vivo imaging)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Surgical instruments for orthotopic implantation
-
Bioluminescence imaging system (if applicable)
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Surgically implant the tumor cells into the relevant organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
-
Tumor Growth and Treatment Initiation:
-
Allow the primary tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor for any signs of toxicity, including bleeding.
-
-
Monitoring:
-
Measure the primary tumor volume regularly (e.g., twice a week) using calipers.
-
If using luciferase-tagged cells, perform bioluminescence imaging weekly to monitor for metastatic signals in distant organs.
-
-
Endpoint Analysis:
-
When the primary tumors in the control group reach a predetermined endpoint, or when metastatic disease is evident, euthanize all animals.
-
Surgically resect the primary tumor and weigh it.
-
Harvest organs known to be sites of metastasis for the specific cancer model (e.g., lungs, liver, lymph nodes).
-
Count the number of visible metastatic nodules on the surface of the organs.
-
Fix the organs in formalin for subsequent histological analysis (e.g., H&E staining) to confirm and quantify micrometastases.
-
-
Data Analysis: Compare the primary tumor growth rates and the incidence and burden of metastasis between the this compound-treated and control groups.
Conclusion
While this compound's primary development was as an anticoagulant, its potential off-target or secondary effects on the tumor microenvironment and metastatic cascade warrant further investigation. The protocols and frameworks provided here offer a starting point for researchers interested in exploring the utility of this compound in the study of tumor metastasis. Due to the discontinued (B1498344) status of this compound and the lack of specific data, any research in this area should proceed with a strong emphasis on initial validation and careful experimental design.
EMD-503982: Application and Protocols in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 has been identified as a potential inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa), key enzymes in the blood coagulation cascade.[1] This dual inhibitory activity suggests its potential as a tool compound for investigating thromboembolic disorders. As a key enzyme in the final common pathway of coagulation, FXa is a major target for anticoagulant drugs. FVIIa, as part of the extrinsic pathway, initiates the coagulation cascade. Therefore, a dual inhibitor like this compound could provide a unique approach to modulating coagulation.
However, it is important to note that publicly available information regarding specific quantitative data (e.g., IC50, Ki values) and detailed experimental protocols for this compound is limited. Its development appears to have been discontinued. This document aims to provide a comprehensive overview of the potential applications of a dual FXa/FVIIa inhibitor in coagulation research, utilizing general protocols and data from similar compounds as illustrative examples.
Mechanism of Action: Targeting the Coagulation Cascade
This compound is proposed to exert its anticoagulant effect by inhibiting two critical serine proteases in the coagulation cascade: Factor Xa and Factor VIIa.
-
Factor Xa Inhibition: Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in converting prothrombin to thrombin. Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin (B1330869), leading to clot formation. By inhibiting FXa, this compound would directly block this crucial step, thereby reducing thrombin generation and subsequent fibrin formation.
-
Factor VIIa Inhibition: Factor VIIa is the primary initiator of the extrinsic pathway of coagulation upon binding to tissue factor (TF). The TF-FVIIa complex activates Factor X to Factor Xa. Inhibition of FVIIa by this compound would dampen the initiation of the coagulation cascade, leading to reduced overall thrombin generation.
The dual inhibition of both FXa and FVIIa suggests a potentially potent and broad-spectrum anticoagulant effect.
Caption: Proposed mechanism of this compound in the coagulation cascade.
Quantitative Data Summary
It is crucial to note that the following data does not pertain to this compound.
| Compound | Target | IC50 (nM) | Ki (nM) |
| EMD 495235 | Factor Xa | 5.5 | 6.8 |
Data for EMD 495235, a potent and orally active coagulation factor Xa inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Factor Xa and Factor VIIa inhibitors. These can be adapted for the evaluation of this compound or other similar compounds.
In Vitro Assays
1. Factor Xa and Factor VIIa Inhibition Assay (Chromogenic Substrate Method)
This assay determines the inhibitory activity of a compound against purified FXa or the TF-FVIIa complex.
-
Principle: The enzyme (FXa or TF-FVIIa) cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage.
-
Materials:
-
Purified human Factor Xa or Factor VIIa and Tissue Factor
-
Chromogenic substrate specific for FXa (e.g., S-2222) or FVIIa (e.g., Spectrozyme FVIIa)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the enzyme (FXa or TF-FVIIa).
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro Factor Xa/VIIa inhibition assay.
2. Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) Assays
These are global coagulation assays that assess the integrity of the extrinsic/common and intrinsic/common pathways, respectively.
-
Principle:
-
PT: Measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to plasma. It primarily evaluates the extrinsic and common pathways.
-
aPTT: Measures the time to clot formation after the addition of an activator (e.g., silica, kaolin), partial thromboplastin (phospholipids), and calcium to plasma. It primarily evaluates the intrinsic and common pathways.
-
-
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin and calcium)
-
aPTT reagent (activator and phospholipids) and CaCl2 solution
-
Test compound (this compound)
-
Coagulometer
-
-
Protocol:
-
Prepare dilutions of the test compound in a suitable buffer.
-
Pre-warm the citrated plasma and reagents to 37°C.
-
Add a small volume of the test compound dilution (or vehicle control) to the plasma and incubate for a short period.
-
For PT: Add the PT reagent to the plasma-compound mixture and immediately start the timer on the coagulometer. Record the time to clot formation.
-
For aPTT: Add the aPTT reagent to the plasma-compound mixture and incubate for a specific time. Then, add CaCl2 to initiate clotting and record the time to clot formation.
-
Determine the concentration of the compound that doubles the clotting time compared to the control.
-
In Vivo Models
1. Ferric Chloride-Induced Arterial Thrombosis Model
This is a widely used model to evaluate the antithrombotic efficacy of a compound in vivo.
-
Principle: Topical application of ferric chloride (FeCl3) to an artery (e.g., carotid or femoral artery) induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.
-
Animals: Mice or rats.
-
Protocol:
-
Anesthetize the animal.
-
Surgically expose the carotid or femoral artery.
-
Administer the test compound (this compound) or vehicle control via a suitable route (e.g., intravenous, oral).
-
Place a small piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) on the surface of the artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.
-
The primary endpoint is the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific observation period.
-
Compare the time to occlusion or the incidence of occlusion between the compound-treated and vehicle-treated groups.
-
Caption: Workflow for a ferric chloride-induced arterial thrombosis model.
Conclusion
This compound, as a potential dual inhibitor of Factor Xa and Factor VIIa, represents an interesting tool for coagulation research. While specific data for this compound is scarce, the provided general protocols and background information on targeting these key coagulation factors can guide researchers in designing experiments to evaluate similar molecules. The combination of in vitro enzymatic and plasma-based assays, along with in vivo thrombosis models, is essential for a comprehensive characterization of the anticoagulant and antithrombotic profile of any new inhibitor targeting the coagulation cascade. Researchers are encouraged to adapt these methodologies to their specific experimental needs while being mindful of the limited publicly available information on this compound.
References
EMD-503982: Application Notes and Protocols for a Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Supplier and Purchasing Information
Initial research indicates that EMD-503982 was developed by Merck Sharp & Dohme Corp. Due to the discontinuation of its development, sourcing this compound is challenging. While Amsbio has listed the product, its current availability is not guaranteed. Researchers interested in acquiring this compound would need to make direct inquiries with chemical synthesis companies or specialized suppliers, and availability is not assured.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound functions as a direct inhibitor of Factor Xa (FXa). FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge. FXa, as part of the prothrombinase complex, is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, which forms the mesh of a blood clot. By directly inhibiting FXa, this compound blocks the amplification of the coagulation cascade, thus preventing thrombin generation and subsequent clot formation.
Quantitative Data
Due to the limited public availability of data for this compound, specific quantitative values from experimental studies are not readily accessible. The following table illustrates how such data would be presented for a typical Factor Xa inhibitor.
| Parameter | Description | Expected Value Range |
| IC50 (Factor Xa) | The half-maximal inhibitory concentration against Factor Xa enzyme. | nM to low µM |
| Ki (Factor Xa) | The inhibition constant, indicating the binding affinity to Factor Xa. | nM to low µM |
| Selectivity | The ratio of IC50 values for other serine proteases (e.g., Thrombin) versus Factor Xa. | >100-fold |
| In vitro Anticoagulant Activity (aPTT, PT) | The concentration required to double the activated partial thromboplastin (B12709170) time (aPTT) or prothrombin time (PT) in plasma. | µM range |
Experimental Protocols
Protocol 1: In Vitro Factor Xa Inhibitor Screening Assay (Chromogenic)
This protocol describes a method to screen for and characterize inhibitors of Factor Xa using a chromogenic substrate.
Principle: Active Factor Xa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in absorbance.
Materials:
-
Human Factor Xa (purified enzyme)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Addition: To each well of a 96-well plate, add a pre-determined amount of human Factor Xa solution.
-
Inhibitor Incubation: Add the serially diluted this compound or control solutions to the wells containing Factor Xa. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Determination of IC50 Value
This protocol outlines the steps for calculating the half-maximal inhibitory concentration (IC50) from the data generated in the screening assay.
Procedure:
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate with the vehicle control.
-
Data Plotting: Plot the percent inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R). The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Determination: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, as determined from the fitted curve.
Troubleshooting & Optimization
Technical Support Center: EMD-503982
Disclaimer: Specific stability and solubility data for EMD-503982 in various solutions are not publicly available. This guide provides general recommendations and best practices for handling small molecule inhibitors based on established scientific literature and regulatory guidelines. It is essential to perform small-scale solubility and stability tests for your specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an orally available, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Its inhibitory action on FXa helps in preventing the formation of thrombin, thereby reducing the risk of thrombosis.
2. How should I prepare a stock solution of this compound?
For initial stock solutions, it is recommended to use a high-purity, anhydrous solvent in which the compound is freely soluble. Common solvents for small molecule inhibitors include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).
-
Recommended Solvent: Start with DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
3. How should I store stock solutions of this compound?
Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or by wrapping the vials in foil.
-
Moisture: Use desiccated storage to prevent the absorption of moisture, especially for powdered compound.
4. How can I determine the stability of this compound in my experimental solution?
Since specific stability data is unavailable, it is advisable to perform a preliminary stability assessment in your aqueous experimental buffer or cell culture medium.
-
Procedure:
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24 hours).
-
At each time point, assess the solution for any signs of precipitation (visual inspection, light scattering).
-
If possible, analyze the concentration of the compound at each time point using an appropriate analytical method like HPLC-UV to check for degradation.
-
5. What are the signs of compound degradation or precipitation?
-
Precipitation: The appearance of cloudiness, crystals, or solid particles in the solution.
-
Color Change: Any unexpected change in the color of the solution.
-
Inconsistent Results: A loss of biological activity or high variability in your experimental replicates can be an indicator of compound instability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The compound may have low solubility in that specific solvent. | - Try gentle warming (be cautious as heat can degrade the compound).- Use sonication to aid dissolution.- Test alternative solvents (e.g., if DMSO fails, try Ethanol or DMF for the stock solution). |
| The solution is cloudy or has precipitates after dilution in an aqueous buffer. | The compound has low solubility in the aqueous buffer, leading to precipitation. | - Lower the final concentration of the compound.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but ensure it is compatible with your experimental system (typically <0.5% v/v for cell-based assays).- Add a non-ionic surfactant like Tween-80 or Pluronic F-68 to the buffer to improve solubility. |
| I am observing a loss of activity or inconsistent results over time. | The compound may be degrading in the experimental solution under the assay conditions. | - Prepare fresh dilutions of the compound immediately before each experiment.- Perform a time-course experiment to determine the window of stability for the compound in your assay.- If degradation is confirmed, consider modifying the experimental protocol to minimize the incubation time. |
General Stability Testing Guidelines
While specific data for this compound is not available, comprehensive stability studies for pharmaceutical compounds typically evaluate the impact of various environmental factors over time. The following table summarizes general conditions for such studies based on ICH guidelines.[2][3][4][5]
| Study Type | Storage Condition | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | To establish the shelf-life and recommended storage conditions. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions. |
| Photostability | Exposure to a defined light source | To assess the impact of light on the compound's stability. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Compound Handling
The following diagram illustrates a general workflow for preparing and using a research compound like this compound in a typical laboratory experiment.
Caption: General workflow for handling research compounds.
Simplified Coagulation Cascade and this compound Mechanism of Action
This diagram shows the central role of Factor Xa in the coagulation cascade and the point of inhibition by this compound.
Caption: Inhibition of Factor Xa by this compound.
References
Technical Support Center: EMD-503982 Off-Target Effects
Disclaimer: EMD-503982 is a discontinued (B1498344) drug candidate. As such, detailed public information regarding its off-target effects and a comprehensive selectivity profile is limited. This technical support center has been created as a representative example using a well-characterized Factor Xa inhibitor, Rivaroxaban (B1684504) , to illustrate the format and type of information typically provided. The data presented here pertains to Rivaroxaban and should not be directly extrapolated to this compound.
Troubleshooting Guides & FAQs
This section addresses potential issues and questions researchers may encounter during experiments with Factor Xa inhibitors like Rivaroxaban, focusing on differentiating on-target from potential off-target effects.
Q1: We observe unexpected cellular phenotypes in our in vitro experiments that do not seem to be related to the coagulation cascade. Could this be an off-target effect?
A1: It is possible. While Rivaroxaban is a highly selective inhibitor of Factor Xa, off-target interactions, though rare, can occur, especially at high concentrations.[1][2] Unexpected phenotypes could arise from interactions with other cellular proteins.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for your observed phenotype. Off-target effects often manifest at concentrations significantly higher than the IC50 for the primary target (Factor Xa IC50 is approximately 2.1 nM).[1]
-
Structural Analogs: If available, test a structurally related but inactive analog of the inhibitor. If the phenotype persists, it is more likely due to a non-specific effect of the chemical scaffold.
-
Target Engagement Assay: Confirm that you are achieving target engagement at the concentrations used. This can be done by measuring the prothrombin time (PT) in a plasma-based assay, which should be prolonged in the presence of an active Factor Xa inhibitor.[2]
-
Rescue Experiment: If the unexpected phenotype is due to an off-target effect, it should not be rescued by adding exogenous activated Factor X.
Q2: We are seeing increased cell death in our cultures treated with a Factor Xa inhibitor. Is this a known on-target or a potential off-target effect?
A2: Increased cell death is not a commonly reported on-target effect of Factor Xa inhibition in most cell types. Therefore, it warrants investigation as a potential off-target or cell-type-specific effect.
Troubleshooting Steps:
-
Control for Assay Artifacts: Ensure the vehicle control is not causing cytotoxicity. Some solvents can be toxic to cells at certain concentrations.
-
Apoptosis vs. Necrosis: Characterize the type of cell death (e.g., using Annexin V/PI staining). This can provide clues about the underlying mechanism.
-
Literature Review: Search for studies using similar compounds in your specific cell line to see if similar effects have been reported.
-
Off-Target Panel Screening: If the effect is persistent and concentration-dependent, consider screening the compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.
Q3: Our in vivo experiments show unexpected bleeding events at a dose that was predicted to be safe. What could be the cause?
A3: Bleeding is the most common and expected adverse effect of Factor Xa inhibitors.[3][4] However, the severity can be influenced by several factors.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Analyze the plasma concentration of the drug in your animal model to ensure it is within the expected therapeutic range. Unexpectedly high exposure can lead to excessive anticoagulation and bleeding.
-
Concomitant Medications: Review if any other administered substances could be affecting hemostasis (e.g., NSAIDs), which can increase bleeding risk when co-administered with anticoagulants.[3]
-
Animal Model Health Status: Underlying conditions in the animal model, such as renal or hepatic impairment, can affect drug clearance and increase bleeding risk.[5][6]
-
Dose Reduction: If bleeding is a persistent issue, a dose reduction study may be necessary to find the optimal therapeutic window in your specific model.
Data Presentation
Table 1: Selectivity Profile of Rivaroxaban
| Target | IC50 / Ki | Fold Selectivity vs. Factor Xa | Reference |
| Factor Xa | Ki: 0.4 nM | - | [1] |
| Thrombin | >20 µM | >10,000 | [1] |
| Trypsin | >20 µM | >10,000 | [1] |
| Plasmin | >20 µM | >10,000 | [1] |
| Factor VIIa | >20 µM | >10,000 | [1] |
| Factor IXa | >20 µM | >10,000 | [1] |
| Activated Protein C | >20 µM | >10,000 | [1] |
This table summarizes the high selectivity of Rivaroxaban for its intended target, Factor Xa, over other related serine proteases.
Table 2: Common Adverse Events of Rivaroxaban from Clinical Trials
| Adverse Event | Frequency | Notes | Reference |
| Major Bleeding | 1-3% | The most significant risk, with gastrointestinal bleeding being a common site. | [7][8][9] |
| Minor Bleeding | More common | Includes bruising, nosebleeds, and bleeding from gums. | [4] |
| Liver Injury | Rare | Can cause elevations in serum enzymes. | [10][11] |
| Hypersensitivity Reactions | 0.1-1% | Includes skin rashes and, rarely, more severe reactions. | [10] |
| Hair Loss | Rare | Has been reported in some patients. | [10] |
This table provides an overview of common adverse events associated with Rivaroxaban, with bleeding being the primary safety concern.
Experimental Protocols
Protocol 1: Determining Off-Target Kinase Inhibition
Objective: To assess whether a small molecule inhibitor interacts with a broad panel of protein kinases.
Methodology: Kinase Selectivity Profiling (Radiometric Assay)
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel: Utilize a commercial kinase screening service or an in-house panel of purified, active protein kinases. A broad panel covering different kinase families is recommended.
-
Assay Reaction:
-
In a multi-well plate, combine the kinase, a specific substrate peptide or protein, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP, typically including a radiolabeled ATP (e.g., [γ-³³P]ATP). The final ATP concentration should be at or near the Km for each kinase to ensure a sensitive measurement of inhibition.
-
Incubate the reaction for a predetermined time at an optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
-
This protocol is a standard method for identifying off-target interactions with protein kinases, a common source of off-target effects for many small molecules.[12][13]
Protocol 2: Identifying Protein-Ligand Interactions in a Cellular Context
Objective: To identify the direct binding targets of a small molecule within a complex cellular proteome.
Methodology: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Compound Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with the test compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each tube to initiate protein digestion. The protease concentration and digestion time should be optimized to achieve partial digestion in the control group.
-
Incubate for a fixed period.
-
-
Sample Analysis:
-
Stop the digestion by adding a protease inhibitor and/or by boiling in SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
-
Target Identification:
-
Visualize the protein bands by Coomassie or silver staining.
-
Look for protein bands that are protected from digestion in the presence of the test compound compared to the vehicle control. These protected bands represent potential binding partners.
-
Excise the protected bands from the gel and identify the proteins using mass spectrometry.
-
DARTS is a powerful method for identifying direct protein targets of small molecules without requiring chemical modification of the compound.[14]
Visualizations
Caption: On-target effect of Rivaroxaban on the coagulation cascade.
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Rivaroxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Side effects of rivaroxaban - NHS [nhs.uk]
- 5. XARELTO® (rivaroxaban) Healthcare Professional (HCP) Website [xareltohcp.com]
- 6. litfl.com [litfl.com]
- 7. Safety and Efficacy of Rivaroxaban for Extended-Phase Anticoagulation of Patients with Unprovoked or Recurrent Venous Thromboembolism: Real-Life Data from the MAC Project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-World Study Further Confirms Safety Profile of XARELTO® in Nearly 45,000 People with Non-Valvular Atrial Fibrillation (NVAF), Including Those with Concomitant Diabetes [jnj.com]
- 9. vascularnews.com [vascularnews.com]
- 10. Non-hemorrhage-related adverse effects of rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing EMD-503982 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of EMD-503982 for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a potential inhibitor of Factor Xa and Factor VIIa, suggesting it may have applications in studies related to thromboembolic and neurological disorders, as well as potential anticancer activity.[1] Its primary mechanism of action is presumed to be the inhibition of these serine proteases in the coagulation cascade.
Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?
For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended as a starting point.[2] A typical range might span from 1 nM to 100 µM to capture the full spectrum of activity, from no effect to maximal effect.
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[2] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2][3]
Q4: How does the presence of serum in cell culture media affect the activity of this compound?
Serum proteins have the potential to bind to small molecules, which can decrease the effective concentration of the compound available to interact with the target cells.[2] If you suspect significant interference from serum, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.
Q5: What are typical potency benchmarks for small molecule inhibitors in vitro?
In vitro potency benchmarks are generally IC₅₀ or Kᵢ values below 100 nM in biochemical assays and less than 1-10 µM in cell-based assays.[4] Inhibitors that are only effective at concentrations greater than 10 µM in cellular assays may be acting non-specifically.[4]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when optimizing this compound concentrations.
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | The concentration of this compound may be too low. | Test a higher and broader concentration range. |
| The compound may be unstable. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[2] | |
| The cell line or assay may be insensitive to the compound. | Confirm that your cell line expresses the target of this compound. Use a positive control to validate the assay's functionality.[2] | |
| High variability between replicate wells or experiments | Inconsistent cell culture practices can lead to irreproducible results. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[5] |
| Pipetting errors or uneven cell seeding. | Be meticulous with pipetting techniques. Ensure a uniform single-cell suspension before seeding. | |
| Steep, non-sigmoidal dose-response curve | The compound may be forming aggregates at higher concentrations. | Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to see if the dose-response curve shifts.[6] |
| Inhibition increases with pre-incubation time | The compound may be reacting chemically with the target protein or other assay components. | Perform a time-course experiment where the compound is pre-incubated with the target for varying durations before initiating the reaction.[6] |
Experimental Protocols
Dose-Response Curve Determination for this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the assay endpoint.
-
Assay Measurement: Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, enzyme activity assay).
-
Data Analysis: Plot the assay signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Time-Course Experiment
This protocol helps to determine the optimal incubation time for this compound.
-
Cell Seeding: Plate cells in multiple plates or wells for each time point to be tested.
-
Compound Preparation: Prepare a fixed, effective concentration of this compound (e.g., at or near the IC₅₀) and a vehicle control.
-
Cell Treatment: Treat the cells with this compound or the vehicle control.
-
Incubation and Measurement: At various time points (e.g., 6, 12, 24, 48, and 72 hours), perform the assay to measure the desired endpoint.[2]
-
Data Analysis: Plot the assay signal against the incubation time to determine the optimal duration for the desired effect.
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound.
References
EMD-503982 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of EMD-503982. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cytotoxicity studies?
A1: this compound, identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine (EMD), is a compound investigated for its potential as a hydrophobic anticancer drug.[1][2] Cytotoxicity assessment is crucial to determine its efficacy and therapeutic window against various cancer cell lines. It has also been identified as a potential Factor Xa and Factor VIIa inhibitor.
Q2: What is the mechanism of action of this compound in cancer cells?
A2: this compound exhibits its anticancer effects by targeting the oncoprotein c-Myc for ubiquitin-proteasomal degradation.[1] This leads to the induction of caspase-dependent apoptosis in cancer cells.[1][2]
Q3: Which cancer cell lines have shown sensitivity to this compound?
A3: The cytotoxic effects of this compound have been observed in various human lung cancer cell lines, as well as in chemotherapeutic-resistant patient-derived lung cancer cells.[1] Studies have also reported its efficacy in A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[2][3]
Q4: What are the typical IC50 values observed for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound in lung cancer cells has been reported to be approximately 60 µM.[1]
Q5: How can the delivery and efficacy of the hydrophobic this compound be improved?
A5: Due to its hydrophobic nature, encapsulating this compound in delivery systems like cyclodextrin-based nanosponges has been shown to enhance its anticancer activity and improve its selectivity towards cancer cells.[2][3][4]
Q6: Can this compound be used in combination with other anticancer drugs?
A6: Yes, co-delivery of this compound with other chemotherapeutic agents, such as doxorubicin (B1662922), using nanosponges has demonstrated synergistic anticancer effects.[2][3] This combination can induce multi-phase cell cycle arrest and enhance apoptosis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed cytotoxicity | 1. Poor solubility of this compound: The compound is hydrophobic and may precipitate in the culture medium. 2. Cell line resistance: The selected cancer cell line may be inherently resistant to the c-Myc degradation pathway. 3. Insufficient incubation time: The duration of drug exposure may not be adequate to induce a cytotoxic response. | 1. Prepare the stock solution in an appropriate solvent like DMSO. Consider using a delivery system such as cyclodextrin (B1172386) nanosponges to improve solubility. 2. Test this compound on a panel of different cancer cell lines to identify sensitive ones. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Inaccurate drug dilution: Errors in preparing serial dilutions of the compound. 3. Edge effects: Evaporation from wells on the perimeter of the microplate. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Prepare fresh dilutions for each experiment and verify concentrations. 3. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
| Discrepancy between different cytotoxicity assays | 1. Different cellular parameters measured: For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. 2. Drug interference with assay components: The compound may interact with assay reagents. | 1. Use multiple, mechanistically distinct assays to get a comprehensive view of cytotoxicity. For instance, complement a metabolic assay with an apoptosis assay. 2. Run appropriate controls, including the drug in cell-free medium with the assay reagents, to check for any direct interference. |
Quantitative Data
Table 1: IC50 Value of this compound in Cancer Cells
| Cell Line | IC50 (µM) | Reference |
| Lung Cancer Cells | ~60 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Novel c-Myc-Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. Cyclodextrin-based nanosponge co-delivery of doxorubicin and EMD: synergistic anticancer activity with improved selectivity toward cancer cells - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating EMD-503982 Solubility Challenges: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with EMD-503982. Our aim is to provide practical solutions to ensure the successful integration of this compound into your experimental workflows.
Troubleshooting Guide: Overcoming this compound Precipitation
Precipitation of this compound during stock solution preparation or upon dilution into aqueous buffers is a common challenge. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: My this compound precipitates out of solution.
Initial Assessment:
-
Observe the precipitation: When does the precipitation occur?
-
During initial reconstitution in an organic solvent?
-
Upon dilution into an aqueous experimental medium (e.g., cell culture media, assay buffer)?
-
After a period of storage?
-
-
Review your current protocol:
-
What solvent was used to prepare the stock solution?
-
What is the concentration of the stock solution?
-
What is the final concentration of this compound in your aqueous solution?
-
What is the composition of your aqueous solution (e.g., pH, presence of proteins)?
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
For Precipitation in Organic Stock Solution:
-
Reduce Concentration: High concentrations can lead to saturation. Consider preparing a less concentrated stock solution (e.g., 5 mM instead of 10 mM).
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonicator bath to break up aggregates and enhance dissolution.[1]
-
-
For Precipitation Upon Dilution into Aqueous Media:
-
Increase Final DMSO Concentration: While minimizing DMSO is ideal, increasing the final concentration to 0.5% or 1% can maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Use a Surfactant: For cell-free assays, adding a non-ionic surfactant like Tween-20 (0.01-0.05%) or Triton X-100 to the assay buffer can help maintain solubility.[1] Note that this is generally not suitable for cell-based assays.[1]
-
Incorporate Serum or Albumin: For cell culture experiments, the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) can help stabilize small molecules and prevent precipitation.[1]
-
pH Adjustment: The solubility of a compound can be pH-dependent.[2][3] If your experimental buffer allows, adjusting the pH might improve the solubility of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While specific data for this compound is not provided, for many poorly water-soluble small molecules, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial stock solution preparation.
Q2: How can I improve the solubility of this compound for my in vitro assays?
Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro studies.[2][3] The selection of the appropriate method depends on the specific experimental conditions.
Summary of Solubility Enhancement Techniques
| Technique | Description | Suitability |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium.[2] | Cell-based and cell-free assays (vehicle controls are crucial). |
| pH Adjustment | Modifying the pH of the buffer to a range where the compound is more soluble.[2][3] | Primarily for cell-free assays; cell viability may be affected. |
| Use of Surfactants | Incorporating non-ionic detergents (e.g., Tween-20, Triton X-100) to create micelles that encapsulate the compound.[3] | Cell-free assays. Not generally recommended for live cell experiments.[1] |
| Complexation with Cyclodextrins | Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[3] | Can be used in both cell-based and cell-free assays. |
Q3: My this compound precipitates in my cell culture medium. What should I do?
Precipitation in cell culture media is a common issue with hydrophobic compounds.[1] Here is a suggested workflow to address this:
Caption: Workflow for addressing precipitation in cell culture.
Q4: Can I sonicate my this compound solution to improve solubility?
Yes, sonication is a useful technique to break down small aggregates and can aid in the dissolution of the compound in the initial stock solvent.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): If solids are still present, place the vial in a sonicator bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Pre-warm Aqueous Buffer: Warm your experimental buffer (e.g., cell culture medium with serum) to 37°C.
-
Prepare Intermediate Dilution (Optional): For very high dilutions, a serial dilution approach can prevent precipitation.
-
Add Stock to Buffer: While vortexing the aqueous buffer, add the this compound stock solution dropwise to ensure rapid mixing and minimize localized high concentrations.
-
Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
Signaling Pathway Context
This compound is often studied in the context of specific cellular signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
References
Technical Support Center: Factor Xa and Factor VIIa Inhibitors
Disclaimer: The specific compound "EMD-503982" is not traceable in publicly available scientific literature. The information provided below pertains to the general class of Factor Xa and Factor VIIa inhibitors and is intended to serve as a guide for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Factor Xa and Factor VIIa inhibitors?
Factor Xa and Factor VIIa are crucial serine proteases in the blood coagulation cascade. Factor VIIa, in complex with Tissue Factor (TF), initiates the extrinsic pathway by activating Factor X to Factor Xa. Factor Xa, as part of the prothrombinase complex, then converts prothrombin to thrombin, which is the final common step leading to fibrin (B1330869) clot formation. Inhibitors of Factor VIIa and Factor Xa block these key steps, thereby preventing or reducing the formation of blood clots.
Q2: What are the common in vitro assays used to assess the activity of Factor Xa and Factor VIIa inhibitors?
The most common assays are chromogenic and clotting-based assays.
-
Chromogenic Assays: These assays measure the ability of an inhibitor to block the enzymatic activity of purified Factor Xa or VIIa on a synthetic substrate that releases a colored compound upon cleavage. The color intensity is inversely proportional to the inhibitor's activity.
-
Clotting Assays:
-
Prothrombin Time (PT): This test evaluates the extrinsic and common pathways of coagulation. It is sensitive to the inhibition of Factor VIIa and Factor Xa.
-
Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways. It is also sensitive to Factor Xa inhibition.
-
Q3: What are the critical quality controls for experiments involving Factor Xa and VIIa inhibitors?
-
Positive Controls: A well-characterized inhibitor of Factor Xa or VIIa with a known IC50 value should be included to ensure the assay is performing as expected.
-
Negative Controls: A vehicle control (the solvent in which the inhibitor is dissolved, e.g., DMSO) is essential to rule out any effects of the solvent on the assay.
-
Reference Plasma: For clotting assays, it is important to use a standardized normal pooled plasma to ensure consistency between experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate measurements | - Inaccurate pipetting- Reagent instability- Temperature fluctuations | - Calibrate pipettes regularly.- Prepare fresh reagents for each experiment.- Ensure all reagents and samples are at the correct temperature before starting the assay. |
| Inconsistent results between experiments | - Different batches of reagents or plasma- Variation in incubation times- Instrument drift | - Qualify new batches of reagents against old ones.- Use a calibrated timer for all incubation steps.- Perform regular calibration and maintenance of laboratory instruments. |
| Unexpectedly low or high inhibitor activity | - Incorrect inhibitor concentration- Inappropriate assay conditions (e.g., pH, ionic strength)- Interference from plasma proteins | - Verify the stock concentration of the inhibitor.- Optimize assay buffer conditions.- Consider using a purified enzyme system in parallel with plasma-based assays. |
| Prolonged clotting times in control samples | - Low fibrinogen levels in plasma- Contamination of reagents or glassware- Improper sample handling (e.g., inadequate filling of citrate (B86180) tubes) | - Use plasma with a known fibrinogen concentration.- Use dedicated and thoroughly cleaned labware.- Follow standardized procedures for blood collection and plasma preparation.[1] |
Experimental Protocols
Protocol 1: Chromogenic Anti-Factor Xa Assay
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.
-
Reagent Preparation:
-
Prepare a solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a solution of a chromogenic Factor Xa substrate in the same buffer.
-
Prepare serial dilutions of the test inhibitor and a reference inhibitor.
-
-
Assay Procedure:
-
Add the test inhibitor or control to a 96-well plate.
-
Add the Factor Xa solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the chromogenic substrate to initiate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The blood coagulation cascade.
Caption: General workflow for in vitro inhibitor testing.
References
Technical Support Center: EMD-503982 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EMD-503982 in in vivo experiments. Given that this compound is a potential inhibitor of Factor Xa and Factor VIIa, this guide addresses common challenges associated with this class of compounds.
Troubleshooting Guide
This section is designed to help you navigate and resolve specific issues that may arise during your in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Bleeding or Hemorrhage | High dose of this compound leading to excessive anticoagulation. | - Immediately reduce or temporarily halt the dosage. - Monitor the animal for signs of stabilization. - Consider a dose-response study to identify the optimal therapeutic window with minimal bleeding risk. - For severe, life-threatening bleeding, administration of a reversal agent like andexanet alfa could be considered, though its efficacy for this compound is not established.[1] |
| Concurrent use of other medications with anticoagulant or antiplatelet effects (e.g., NSAIDs). | - Review all co-administered substances.[2] - If possible, discontinue non-essential medications that may increase bleeding risk. | |
| Lack of Efficacy (No Anticoagulant Effect) | Insufficient dosage. | - Gradually increase the dose while closely monitoring for any adverse effects. - Perform a dose-escalation study to determine the minimum effective dose. |
| Improper formulation or administration leading to poor bioavailability. | - Verify the solubility and stability of your this compound formulation. - Ensure the administration route is appropriate for the compound and experimental model. | |
| Species-specific differences in drug metabolism and target engagement. | - Consult literature for data on the efficacy of similar compounds in your chosen animal model. - Consider that human-derived factors may interact differently with animal tissue factor, potentially affecting efficacy. | |
| Inconsistent or Variable Results | Issues with dosing accuracy or formulation consistency. | - Ensure precise and consistent preparation of the dosing solution. - Use calibrated equipment for administration. |
| Biological variability within the animal cohort. | - Increase the sample size to account for individual differences. - Ensure a homogenous study population in terms of age, weight, and health status. | |
| Adverse Events (Non-bleeding) | Off-target effects or compound toxicity. | - Monitor for signs of toxicity such as changes in behavior, weight loss, or organ dysfunction. - Consider reducing the dose or exploring alternative formulations. - Potential side effects of Factor Xa inhibitors can include stomach upset, dizziness, and elevated liver enzymes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is identified as a potential inhibitor of both Factor Xa and Factor VIIa. These are key enzymes in the coagulation cascade. By inhibiting these factors, this compound is expected to reduce thrombin generation and subsequent fibrin (B1330869) clot formation, leading to an anticoagulant effect.
Caption: Inhibition of Factor VIIa and Factor Xa by this compound.
Q2: How should I determine the starting dose for my in vivo experiments?
A2: Due to the lack of specific published data for this compound, a conservative approach is recommended. Start with a low dose and perform a dose-escalation study. For general guidance, you can review literature on other Factor Xa and VIIa inhibitors in similar animal models. For instance, studies with recombinant Factor VIIa have used doses ranging from 90 µg/kg to 720 µg/kg in various animal models, but these are for a different class of molecule (a recombinant protein, not a small molecule inhibitor) and for a pro-coagulant effect.[3][4] Therefore, thorough dose-finding studies are critical.
Q3: What parameters should I monitor to assess the effect of this compound?
A3: To assess the anticoagulant effect, you can monitor standard coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). For safety, closely observe the animals for any signs of bleeding (e.g., bruising, hematuria, gastrointestinal bleeding) and other adverse events.[5]
Caption: General workflow for in vivo this compound experiments.
Q4: Are there any known drug interactions with this compound?
A4: While specific drug interaction studies for this compound are not publicly available, it is crucial to be cautious when co-administering other drugs. The risk of bleeding is increased if used concurrently with other anticoagulants, antiplatelet drugs (e.g., aspirin), and nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Caption: Factors increasing bleeding risk with this compound.
Experimental Protocols
General Protocol for In Vivo Administration in Rodent Models
-
Formulation:
-
Based on the physicochemical properties of this compound, prepare a homogenous solution or suspension in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like Tween 80 or DMSO, followed by dilution).
-
Ensure the final concentration of any organic solvent is non-toxic to the animals.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Dosing:
-
Accurately weigh each animal before dosing.
-
Calculate the required volume of the formulation based on the animal's weight and the target dose.
-
Administer the compound via the intended route (e.g., oral gavage, intravenous, intraperitoneal).
-
-
Monitoring:
-
Observe animals for at least 2 hours post-administration for any immediate adverse effects.
-
Conduct daily health checks, including monitoring for signs of bleeding (e.g., pale mucous membranes, hematomas, blood in feces or urine) and general well-being.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points to assess the pharmacokinetic and pharmacodynamic effects.
-
Use an appropriate anticoagulant (e.g., sodium citrate (B86180) for coagulation assays) in the collection tubes.
-
Process the blood to obtain plasma or serum as required for your assays.
-
Prothrombin Time (PT) Assay
-
Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It evaluates the extrinsic and common pathways of coagulation.
-
Procedure:
-
Centrifuge citrated blood samples to obtain platelet-poor plasma.
-
Pre-warm the plasma sample to 37°C.
-
Add a commercial PT reagent (containing tissue factor and calcium) to the plasma.
-
Measure the time until clot formation using a coagulometer.
-
Results are typically expressed in seconds or as an International Normalized Ratio (INR).
-
References
Technical Support Center: Investigating Potential Drug-Drug Interactions for EMD-503982
Disclaimer: Development of EMD-503982, a factor Xa inhibitor, was discontinued, and as a result, there is limited publicly available information regarding its specific metabolic pathways and potential for drug-drug interactions. This technical support guide provides a generalized framework for researchers investigating a novel anticoagulant compound, using hypothetical scenarios and established principles of drug metabolism that may be applicable to a compound like this compound. The information presented here is for research and educational purposes only and is not based on specific experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for a factor Xa inhibitor like this compound?
A1: While specific data for this compound is unavailable, other factor Xa inhibitors are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The most common enzymes involved in the metabolism of drugs in this class are CYP3A4 and CYP2J2, with potential minor contributions from other CYPs. It is also possible that a portion of the drug is cleared unchanged through the kidneys.
Q2: What are the potential risks of drug-drug interactions with a compound like this compound?
A2: Co-administration of this compound with other drugs could lead to altered plasma concentrations of this compound or the co-administered drug, potentially impacting safety and efficacy. The primary risks are:
-
Increased exposure to this compound: This could lead to an elevated risk of bleeding, the primary adverse effect of anticoagulants.
-
Decreased exposure to this compound: This could reduce the anticoagulant effect, increasing the risk of thromboembolic events.
-
Altered exposure to co-administered drugs: This could lead to toxicity or loss of efficacy of the other medication.
Q3: Which types of drugs are most likely to interact with a factor Xa inhibitor?
A3: Based on the metabolism of other drugs in this class, potent inhibitors or inducers of CYP3A4 are of particular concern. Examples include:
-
Strong CYP3A4 Inhibitors: Azole antifungals (e.g., ketoconazole (B1673606), itraconazole), protease inhibitors (e.g., ritonavir), and some macrolide antibiotics (e.g., clarithromycin).
-
Strong CYP3A4 Inducers: Rifampin, carbamazepine, phenytoin, and St. John's Wort.
-
Other Anticoagulants or Antiplatelet Agents: Co-administration with drugs like warfarin, clopidogrel, or NSAIDs would likely have an additive pharmacodynamic effect, increasing bleeding risk.
Troubleshooting Guides for In Vitro Experiments
Issue 1: Unexpectedly high or low clearance of this compound in human liver microsomes.
-
Possible Cause: The in vitro assay conditions may not be optimal, or there might be unexpected metabolic pathways.
-
Troubleshooting Steps:
-
Verify Assay Components: Ensure the quality and concentration of human liver microsomes (HLMs), NADPH, and other cofactors are correct.
-
Test for Non-CYP Metabolism: Include experiments with microsomes in the absence of NADPH to assess for non-CYP-mediated metabolism (e.g., by esterases or UGTs).
-
Use Chemical Inhibitors: Employ selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6) to identify the primary metabolizing enzymes.
-
Recombinant Enzyme Phenotyping: Use recombinant human CYP enzymes to confirm which specific isoforms are capable of metabolizing this compound.
-
Issue 2: Conflicting results from CYP inhibition assays (e.g., IC50 values vary significantly between experiments).
-
Possible Cause: Experimental variability, incorrect substrate or inhibitor concentrations, or time-dependent inhibition.
-
Troubleshooting Steps:
-
Confirm Substrate Concentration: Ensure the probe substrate concentration is at or below its Km value for the specific CYP isoform.
-
Assess Time-Dependent Inhibition (TDI): Perform a pre-incubation experiment where this compound is incubated with the enzyme system before adding the probe substrate. A decrease in IC50 with pre-incubation suggests TDI.
-
Evaluate Non-Specific Binding: Determine the extent of non-specific binding of this compound to the microsomal protein, as this can affect the unbound concentration available for inhibition.
-
Hypothetical Data Summary
The following tables represent hypothetical data for a compound like this compound to illustrate how such information would be presented.
Table 1: Hypothetical In Vitro Metabolism of this compound
| Enzyme System | Parameter | Value |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | 50 µL/min/mg |
| Recombinant CYP3A4 | Intrinsic Clearance (CLint) | 45 µL/min/pmol |
| Recombinant CYP2C9 | Intrinsic Clearance (CLint) | 5 µL/min/pmol |
| Recombinant CYP2D6 | Intrinsic Clearance (CLint) | < 1 µL/min/pmol |
Table 2: Hypothetical CYP Inhibition Potential of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP3A4 | Midazolam | > 50 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP2C19 | S-Mephenytoin | > 50 |
| CYP1A2 | Phenacetin | > 50 |
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
-
Materials: Human liver microsomes, recombinant CYP enzymes, specific CYP probe substrates (e.g., midazolam for CYP3A4), NADPH regenerating system, this compound, and appropriate buffers.
-
Method: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, combine the liver microsomes (or recombinant enzyme), buffer, and each dilution of this compound. c. Pre-incubate the mixture at 37°C. d. Add the specific probe substrate and incubate for a defined period. e. Initiate the metabolic reaction by adding the NADPH regenerating system. f. Terminate the reaction by adding a stopping solution (e.g., acetonitrile). g. Analyze the formation of the metabolite of the probe substrate using LC-MS/MS. h. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of this compound in human liver microsomes.
-
Materials: Human liver microsomes, this compound, NADPH regenerating system, and appropriate buffers.
-
Method: a. Combine human liver microsomes and this compound in a buffer solution. b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a stopping solution. e. Include control incubations without NADPH to assess non-enzymatic degradation. f. Analyze the remaining concentration of this compound at each time point by LC-MS/MS. g. Plot the natural log of the percent of this compound remaining versus time and determine the elimination rate constant (k) from the slope of the line. h. Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro drug-drug interaction results.
Caption: Hypothetical metabolic pathways for this compound.
Technical Support Center: Refining EMD-503982 Delivery for Animal Studies
Disclaimer: Specific physicochemical properties and established formulation protocols for EMD-503982 are not publicly available. This guide is based on best practices for the preclinical delivery of poorly soluble small molecule inhibitors and assumes this compound shares these characteristics. Researchers should determine the specific properties of this compound to optimize its delivery.
Welcome to the technical support center for the preclinical administration of this compound, a potential Factor Xa and Factor VIIa inhibitor.[1] This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound for in vivo studies?
A1: As with many small molecule inhibitors, the primary challenges for in vivo delivery, particularly oral administration, often stem from poor aqueous solubility.[2][3][4][5] This can lead to low and variable oral bioavailability, making it difficult to achieve and maintain therapeutic concentrations in animal models.[5][6] For intravenous administration, poor solubility can cause precipitation of the compound in the formulation or upon injection, leading to potential toxicity and inaccurate dosing.
Q2: What initial steps should I take to develop a suitable formulation for this compound?
A2: A crucial first step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, its lipophilicity (LogP), and pKa. This information will guide the selection of an appropriate formulation strategy. For instance, a lipophilic compound may be a good candidate for a lipid-based formulation.[4]
Q3: What are the common routes of administration for small molecule inhibitors like this compound in animal models?
A3: Common administration routes for small molecule inhibitors in rodent models include:
-
Oral (PO): Often preferred for its convenience and clinical relevance. However, it is frequently challenging for poorly soluble compounds.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability, but can be technically challenging and may require solubilizing agents that can have their own toxicities.
-
Intraperitoneal (IP): A common alternative to IV injection, offering rapid absorption, although it can sometimes lead to local irritation.
-
Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.
Q4: How can I improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous solutions.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and administration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution during formulation. | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG 400), but be mindful of potential toxicity. - Test a different solubilizing agent or a combination of agents. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Consider a suspension formulation if a solution is not feasible. |
| Low and variable drug exposure after oral administration. | Incomplete dissolution in the gastrointestinal tract. | - Reduce the particle size of the compound. - Formulate as an amorphous solid dispersion or a lipid-based system to improve dissolution. - Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected, following appropriate institutional guidelines. |
| Adverse effects (e.g., irritation, inflammation) observed at the injection site. | Vehicle toxicity or compound precipitation. | - Reduce the concentration of the organic co-solvent in the final formulation. - Ensure the compound is fully dissolved before injection. - If using a suspension, ensure the particle size is appropriate for the route of administration. - Run a vehicle-only control group to assess the tolerability of the formulation components. |
| Inconsistent results between experiments. | Formulation instability or improper preparation. | - Assess the stability of the formulation under the intended storage and experimental conditions. - Prepare fresh dosing solutions for each experiment. - Ensure consistent and thorough mixing/sonication when preparing suspensions. |
III. Experimental Protocols
Protocol 1: Preparation of a Solution Formulation for Intravenous Injection (Hypothetical)
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials and syringes
Methodology:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, create a 50 mg/mL stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to create the final desired concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low (typically <5-10%) to minimize toxicity.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it may require further optimization.
-
Filter the final solution through a 0.22 µm sterile syringe filter before administration.
Protocol 2: Preparation of a Suspension for Oral Gavage (Hypothetical)
Objective: To prepare a uniform suspension of this compound for oral administration in rats.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
Methodology:
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Weigh the required amount of this compound.
-
In a sterile container, add a small amount of the 0.5% methylcellulose solution to the this compound powder to form a paste. This process, known as levigation, helps to ensure the particles are well-wetted.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or vortexing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Store the suspension at the recommended temperature and resuspend thoroughly by vortexing or shaking before each administration.
IV. Visualizations
Diagram 1: Factor Xa and Factor VIIa Signaling Pathway
The following diagram illustrates the central role of Factor VIIa and Factor Xa in the extrinsic pathway of the coagulation cascade. This compound is a potential inhibitor of both these factors.
Caption: Simplified diagram of the extrinsic and common coagulation pathways showing the inhibitory targets of this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an animal model of thrombosis.
Caption: A generalized experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Mitigating EMD-503982 Degradation in Experimental Setups
Disclaimer: Publicly available scientific literature does not provide specific degradation pathways or stability data for EMD-503982. The following troubleshooting guides and FAQs are based on best practices for handling small molecule inhibitors and analogous compounds, such as other Factor Xa inhibitors. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for seeing variable or decreased activity of this compound in my experiments?
A1: Inconsistent results with small molecule inhibitors like this compound can often be attributed to compound degradation, improper storage, or issues with the experimental setup itself. Key factors include:
-
Compound-Related Issues: Degradation due to hydrolysis, oxidation, or photolysis; precipitation from solution; and inaccurate concentration of stock solutions.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell density and passage number.
-
Assay-Related Issues: Inconsistencies in incubation times, reagent preparation, and the instrumentation used for analysis.[1]
Q2: How can I determine if my this compound stock solution has degraded?
A2: The most reliable method to assess the integrity of your stock solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the parent this compound from any degradation products. A significant decrease in the peak corresponding to the intact compound or the appearance of new peaks suggests degradation.
Q3: What are the best practices for preparing and storing this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the activity of small molecule inhibitors.[2] General guidelines include:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Light Protection: Protect from light by using amber vials or by wrapping tubes in aluminum foil, as many compounds are light-sensitive.[2]
-
Solvent Choice: Use a recommended solvent, typically high-purity, anhydrous DMSO, for initial stock preparation.
Q4: My this compound is precipitating when I add it to my aqueous cell culture media. What should I do?
A4: Precipitation in aqueous media is a common issue. To address this:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, to avoid both direct cytotoxicity and compound precipitation.[1][3]
-
Consider preparing intermediate dilutions in a suitable buffer before adding the compound to the final cell culture media.
-
Gentle warming or sonication can sometimes help to redissolve small amounts of precipitate, but care must be taken not to thermally degrade the compound.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 Values | Compound Degradation | Prepare a fresh stock solution from solid material. Verify stock integrity with HPLC or LC-MS. |
| Cell Viability | Ensure consistent cell seeding density and use cells within a low-passage number range.[1] | |
| Solubility Issues | Visually inspect for precipitates. Ensure the final solvent concentration is non-toxic and does not cause the compound to crash out of solution.[1] | |
| Loss of Inhibitory Activity | Improper Storage | Review storage conditions. Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.[2] |
| Hydrolysis in Aqueous Buffer | Prepare fresh dilutions in aqueous buffers immediately before use. | |
| Oxidation | Consider storing stock solutions under an inert gas like argon or nitrogen if the compound is known to be oxygen-sensitive. | |
| High Background or Off-Target Effects | Inhibitor Concentration Too High | Perform a dose-response experiment to identify the optimal concentration range. |
| Non-Specific Binding | Include appropriate controls, such as a vehicle-only control and a structurally unrelated inhibitor, to differentiate on-target from off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any known temperature sensitivities.[2]
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Stability Assessment of this compound in Experimental Buffer
-
Prepare a fresh dilution of this compound in your experimental buffer to the final working concentration.
-
Take a sample at time zero (t=0) and analyze it by HPLC or LC-MS to establish a baseline.
-
Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC or LC-MS.
-
Compare the peak area of the intact this compound at each time point to the t=0 sample to determine the rate of degradation.
Visualizations
Caption: Workflow for Preparation and Use of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
EMD-503982 Assay Interference Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with EMD-503982. The following information is designed to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available small molecule that functions as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect. It has been investigated for the prevention and treatment of thromboembolic diseases. The chemical structure of this compound features a 4-(4-aminophenyl)morpholin-3-one (B139978) moiety, which acts as a P4-ligand within the enzyme's active site.[2]
Q2: Are there any known assay-specific interferences for this compound?
Yes, as a direct Factor Xa inhibitor, this compound is known to interfere with certain coagulation assays. Specifically, it can lead to falsely elevated results in anti-Factor Xa (anti-Xa) assays that are commonly used to monitor heparin therapy.[3][4] This interference occurs because the assay measures Factor Xa inhibition, and cannot distinguish between inhibition caused by heparin and that caused by direct FXa inhibitors like this compound.[3] Therefore, alternative methods for monitoring heparin may be necessary in patients who have recently been treated with this compound.
Q3: My screening results show this compound as a hit in a fluorescence-based assay. Could this be a false positive?
It is possible. Many small molecules can interfere with fluorescence-based assays, leading to false positives.[5][6][7][8] This can happen through two primary mechanisms:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[7][9]
-
Quenching: The compound may absorb the excitation or emission light, a phenomenon known as the inner filter effect, which can either decrease or sometimes artifactually increase the measured signal depending on the assay format.[5][7][9]
It is crucial to perform counter-screens to rule out these possibilities.
Q4: I'm observing inconsistent IC50 values for this compound in my enzyme inhibition assay. What could be the cause?
Inconsistent IC50 values can stem from several factors, including:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to reproducible but misleading results.[10] This is a common source of assay interference.[10]
-
Chemical Reactivity: The compound may be chemically reactive with assay components, such as free thiol groups on proteins (e.g., cysteine residues) or in assay reagents like DTT.[11]
-
Assay Conditions: Variations in enzyme concentration, substrate concentration, incubation time, and buffer components can all affect the apparent IC50.[12]
Q5: How can I determine if this compound is a true inhibitor of my target or an assay artifact?
The key is to use orthogonal assays and counter-screens. An orthogonal assay measures the same biological endpoint but uses a different detection technology.[13] For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on luminescence or label-free detection. Counter-screens are designed to specifically detect known interference mechanisms.
Troubleshooting Guides
Guide 1: Investigating Fluorescence Interference
If you suspect fluorescence interference from this compound in your assay, follow these steps:
Experimental Protocol: Fluorescence Interference Counter-Screen
-
Objective: To determine if this compound is autofluorescent or quenches the assay signal.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
The same type of microplate (e.g., 384-well black plate) used in the primary assay
-
A plate reader capable of spectral scanning
-
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the primary assay.
-
Add the diluted compound to the wells of the microplate.
-
In separate wells, include assay buffer alone (blank) and the fluorescent probe used in your assay at its working concentration (positive control).
-
Read the plate at the excitation and emission wavelengths of your primary assay.
-
For Autofluorescence: Compare the signal from the wells containing only this compound to the blank. A significantly higher signal indicates autofluorescence.
-
For Quenching: Compare the signal from wells containing the fluorescent probe plus this compound to the positive control. A significantly lower signal suggests quenching.
-
-
Data Interpretation:
-
If autofluorescence is detected, consider using a red-shifted fluorescent dye, as fewer library compounds tend to fluoresce at longer wavelengths.[6]
-
If quenching is observed, you may need to use an orthogonal assay with a different detection method.
-
dot
Caption: Workflow for identifying fluorescence interference.
Guide 2: Detecting Compound Aggregation
Compound aggregation can lead to non-specific inhibition. Here’s how to test for it.
Experimental Protocol: Detergent-Based Counter-Screen for Aggregation
-
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.
-
Materials:
-
This compound stock solution
-
All components of your primary enzyme assay
-
A non-ionic detergent, such as Triton X-100 or Tween-20
-
-
Methodology:
-
Prepare two sets of your enzyme inhibition assay.
-
In the first set, run the assay according to your standard protocol.
-
In the second set, add a low concentration (typically 0.01% - 0.1%) of the non-ionic detergent to the assay buffer before adding this compound.
-
Generate dose-response curves for this compound in the presence and absence of the detergent.
-
-
Data Interpretation:
-
If this compound is an aggregator, its apparent potency (IC50) will significantly decrease or the inhibition will be completely abolished in the presence of the detergent.[10]
-
If the potency remains unchanged, the inhibition is likely not due to aggregation.
-
| Condition | Expected IC50 for Aggregator | Expected IC50 for Non-Aggregator |
| Without Detergent | Low µM | Unchanged |
| With 0.01% Triton X-100 | High µM or Inactive | Unchanged |
dot
Caption: Decision tree for aggregation interference.
Summary of Potential Interferences and Solutions
| Interference Type | Potential Cause | Troubleshooting/Solution |
| Assay-Specific | Inhibition of Factor Xa in coagulation assays | Use alternative assays (e.g., aPTT) for heparin monitoring if the patient has been exposed to this compound.[3] |
| Fluorescence | Compound is autofluorescent or quenches the signal | Perform fluorescence counter-screen. If positive, switch to a red-shifted fluorophore or use an orthogonal assay (e.g., luminescence, absorbance).[5][6] |
| Aggregation | Compound forms aggregates at high concentrations | Run the assay in the presence of a non-ionic detergent. If activity is lost, the compound is likely an aggregator.[10] |
| Chemical Reactivity | Compound reacts with thiols or other assay components | Perform a counter-screen by incubating the compound with thiol-containing reagents (e.g., glutathione) and detecting adduct formation via LC-MS.[11] |
dot
Caption: A generalized workflow for hit validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 3D-QSAR, ADME-Tox, and molecular docking of semisynthetic triterpene derivatives as antibacterial and insecticide agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate | C34H41N7O5 | CID 9578572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encaleret | C29H33ClFNO4 | CID 46917559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Enhancing the Bioavailability of Research Compound EMD-503982
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the Factor Xa inhibitor, EMD-503982, and other research compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for my research on this compound?
Q2: My preliminary in vivo studies with this compound show low and variable efficacy. Could this be related to its bioavailability?
Yes, low and variable efficacy are common consequences of poor oral bioavailability. Several factors can contribute to this, including poor aqueous solubility, low membrane permeability, and significant first-pass metabolism.[1] For a compound like this compound, which is intended for oral administration, these hurdles must be overcome to ensure consistent and effective plasma concentrations.[4][5] It is advisable to investigate the physicochemical properties of your compound, such as its solubility and permeability, to diagnose the root cause of the issue.
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
For poorly water-soluble drugs, several formulation strategies can be employed to enhance their oral bioavailability.[6][7] The most common approaches aim to increase the drug's dissolution rate and/or its solubility in the gastrointestinal tract. These strategies include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can enhance its solubilization and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6]
-
Nanoparticle Systems: Formulating the drug as nanoparticles, such as nanosuspensions or solid lipid nanoparticles (SLNs), can improve its dissolution rate and absorption.[7][8]
Troubleshooting Guides
Problem: Inconsistent results in animal studies after oral administration of this compound.
Possible Cause: Poor and variable absorption due to low solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess the compound's permeability using in vitro models like Caco-2 cell monolayers.
-
-
Select an Appropriate Formulation Strategy:
-
Based on the characterization, choose a suitable formulation approach from the table below. For a poorly soluble compound, starting with a simple micronized suspension or a lipid-based solution can be effective.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Administer different formulations to a small group of animals and measure the plasma concentration of this compound over time.
-
Compare the key PK parameters (Cmax, Tmax, AUC) to identify the formulation that provides the most significant improvement in bioavailability.
-
Summary of Bioavailability Enhancement Strategies
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area, leading to faster dissolution. | Simple and cost-effective approach. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is in a higher energy, more soluble amorphous state.[8] | Significant increase in solubility and dissolution rate. | The amorphous state can be physically unstable and may recrystallize over time. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier, improving solubilization and enabling lymphatic absorption.[6][7][8] | Can significantly enhance bioavailability and reduce food effects. | Potential for drug precipitation upon dispersion in the GI tract; excipient stability can be a concern. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its solubility.[6] | Effective for a wide range of poorly soluble drugs. | Can be expensive; potential for competition with other molecules for binding. |
| Nanoparticle Systems (e.g., SLNs, Nanosuspensions) | Increases surface area and can improve cellular uptake and lymphatic transport.[7][8] | High drug loading is possible; can be used for targeted delivery. | Manufacturing processes can be complex; long-term stability can be a challenge. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.
-
Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, acetate (B1210297) buffer at pH 4.5, simulated gastric fluid (SGF) without enzymes, simulated intestinal fluid (SIF) without enzymes, analytical balance, HPLC system.
-
Method:
-
Add an excess amount of this compound to separate vials containing each of the buffers.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Express the results in µg/mL or mg/L.
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of a research compound.
Caption: Logical relationship between compound properties and formulation strategies for bioavailability enhancement.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
Technical Support Center: Synthesis of EMD-503982 Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of analogues of EMD-503982, a potent Factor Xa inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
This compound: N-((3S)-1-((1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethyl)pyrrolidin-3-yl)-5-(pentafluorosulfanyl)thiophene-2-carboxamide
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound and its analogues.
Synthesis of the Chiral Trifluoroethyl-Pyrrolidine Moiety
Question: I am struggling with the stereoselective synthesis of the (3S)-1-((1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethyl)pyrrolidin-3-amine precursor. What are the common challenges and how can I overcome them?
Answer: The synthesis of this chiral diamine precursor is a critical step that dictates the stereochemistry of the final compound. Key challenges often revolve around the stereoselective introduction of the trifluoroethyl group and the control of stereocenters in the pyrrolidine (B122466) ring.
Common Challenges and Solutions:
| Challenge | Recommended Solutions |
| Low Diastereoselectivity in the addition of the aryl group to the trifluoroethyl imine | - Chiral Auxiliary: Employ a chiral auxiliary, such as N-tert-butanesulfinamide, to direct the stereoselective addition of the 4-chlorophenyl Grignard or aryllithium reagent to the trifluoroacetaldehyde-derived imine.[1] - Catalyst Screening: For catalytic asymmetric additions, screen various chiral ligands and metal catalysts to optimize diastereoselectivity. |
| Difficulties in the synthesis of the chiral 3-aminopyrrolidine | - Starting Material: Utilize a commercially available chiral precursor, such as (S)-3-aminopyrrolidine dihydrochloride (B599025) or trans-4-hydroxy-L-proline, which can be converted to the desired stereoisomer through established methods.[2] - Ring-Closing Metathesis (RCM): Consider an RCM approach from a suitably protected chiral diallylamine (B93489) precursor to construct the pyrrolidine ring with defined stereochemistry. |
| Epimerization of Stereocenters | - Mild Reaction Conditions: Use mild bases and reaction conditions throughout the synthetic sequence to avoid epimerization of the stereogenic centers, particularly the one bearing the trifluoroethyl group. - Protecting Group Strategy: Employ robust protecting groups for the amine functionalities that can be removed under non-epimerizing conditions. |
| Purification of Diastereomers | - Chiral Chromatography: If diastereomeric mixtures are obtained, separation can be achieved using chiral HPLC or supercritical fluid chromatography (SFC). - Diastereomeric Salt Resolution: Convert the amine mixture into diastereomeric salts with a chiral acid, followed by fractional crystallization and liberation of the desired amine enantiomer. |
Synthesis of the 5-(Pentafluorosulfanyl)thiophene-2-carboxylic Acid
Question: The introduction of the pentafluorosulfanyl (SF5) group onto the thiophene (B33073) ring is proving to be difficult. What are the recommended methods and what precautions should I take?
Answer: The pentafluorosulfanyl (SF5) group is known for its high electronegativity and stability, but its installation can be challenging due to the harsh reagents often required.
Common Challenges and Solutions:
| Challenge | Recommended Solutions |
| Low Yield of Pentafluorosulfanylation | - Precursor Selection: Start with a suitable thiophene precursor, such as 5-bromothiophene-2-carboxylic acid or its ester, for subsequent SF5 introduction. - Reagent Choice: Utilize effective pentafluorosulfanylation reagents. While direct fluorination with F2 is hazardous, methods involving SF5Cl or sources of the SF5 radical are more common in laboratory settings. Recent advancements have made some SF5-containing building blocks commercially available.[3] |
| Decomposition of the Thiophene Ring | - Reaction Conditions: The high reactivity of reagents used for SF5 group installation can lead to degradation of the thiophene ring. Carefully control reaction temperature and stoichiometry. - Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture. |
| Handling of SF5 Reagents | - Safety Precautions: Pentafluorosulfanylation reagents can be toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. |
| Purification of the Product | - Chromatography: The product can be purified by column chromatography on silica (B1680970) gel. Due to the electron-withdrawing nature of the SF5 group, the compound may have different chromatographic behavior compared to other thiophene derivatives. |
Amide Coupling and Final Purification
Question: I am observing low yields and formation of side products during the final amide coupling step between the chiral pyrrolidine and the thiophene carboxylic acid. How can I optimize this reaction?
Answer: The amide coupling of a complex amine and a sterically hindered carboxylic acid can be challenging. The choice of coupling reagent and reaction conditions is crucial for achieving a high yield and purity.
Common Challenges and Solutions:
| Challenge | Recommended Solutions |
| Low Coupling Efficiency | - Coupling Reagents: Use highly efficient coupling reagents such as HATU, HBTU, or COMU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[4] Carbodiimide-based reagents like EDC in combination with an additive like HOBt can also be effective.[5] - Reaction Temperature: Optimize the reaction temperature. While many couplings proceed at room temperature, gentle heating may sometimes be required to drive the reaction to completion. |
| Side Product Formation | - Racemization: To minimize racemization at the stereocenter of the amine, use coupling reagents known to suppress this side reaction (e.g., those with HOBt or HOAt additives). - Urea (B33335) Byproducts: If using carbodiimide (B86325) coupling agents like DCC or EDC, the corresponding urea byproduct can complicate purification. EDC is often preferred as its urea byproduct is water-soluble and can be removed by aqueous workup.[5] |
| Difficult Purification of the Final Product | - Chromatography: Purify the final compound using column chromatography on silica gel. A gradient elution system may be necessary to separate the product from unreacted starting materials and byproducts. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the reported biological target of this compound?
A1: Published literature indicates that this compound is a potent and selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[6][7] There is no clear evidence in the reviewed literature to suggest it acts as an E-box antagonist.
Q2: What are the key structural features of this compound that present synthetic challenges?
A2: The main synthetic challenges arise from three key structural motifs:
-
The stereochemically complex trifluoroethyl-pyrrolidine fragment: This requires precise control of two stereocenters.
-
The 5-(pentafluorosulfanyl)thiophene moiety: The introduction of the SF5 group is a non-trivial synthetic step.[8][9][10]
-
The amide linkage: Coupling of the two sterically demanding fragments requires optimized conditions to achieve good yields.
Q3: Are there any commercially available starting materials that can simplify the synthesis?
A3: Yes, to simplify the synthesis, consider using commercially available chiral building blocks such as (S)-3-aminopyrrolidine dihydrochloride or protected derivatives. For the thiophene portion, 5-bromothiophene-2-carboxylic acid is a common starting point for further functionalization. Some suppliers may also offer more advanced intermediates, including those containing the pentafluorosulfanyl group.[3]
Q4: What analytical techniques are recommended for characterizing the intermediates and the final product?
A4: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural elucidation, especially ¹⁹F NMR for tracking the trifluoromethyl and pentafluorosulfanyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of the chiral intermediates and the final product.
-
Elemental Analysis: To confirm the elemental composition of the final compound.
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general procedure for the amide coupling of the chiral amine and the carboxylic acid fragments. Optimization of reagents, stoichiometry, and reaction time may be necessary for specific analogues.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 5-(pentafluorosulfanyl)thiophene-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of the chiral (3S)-1-((1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethyl)pyrrolidin-3-amine (1.0 eq.) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound analogue.
Visualizations
Proposed Retrosynthetic Analysis of this compound
References
- 1. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. growingscience.com [growingscience.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Thiophene-anthranilamides as highly potent and orally available factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
EMD-503982 protocol modifications for specific cell types
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of EMD-503982, a potent anticancer compound identified as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine. This agent is known to target c-Myc for proteasomal degradation, inducing apoptosis in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine, is an anticancer compound. Its primary mechanism of action is the induction of c-Myc protein degradation through the ubiquitin-proteasome pathway, leading to a caspase-dependent apoptosis cascade in cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic and antiproliferative activity in a variety of human cancer cell lines, including lung carcinoma (A549), colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and chronic myelogenous leukemia (K562).[1][3]
Q3: What is the solubility of this compound and how can it be improved?
A3: this compound is a hydrophobic compound, which can present challenges for its administration in aqueous cell culture media.[3] To enhance its solubility and bioavailability, it has been successfully encapsulated in β-cyclodextrin nanosponges.[3][4]
Q4: What is a typical IC50 range for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. For instance, in lung cancer cells, the IC50 has been reported to be approximately 60 µM.[1] Encapsulation in nanosponges has been shown to lower the IC50 value.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its hydrophobic nature, careful preparation of the stock solution is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate 5 times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate 5 times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol Modifications for Specific Cell Types
For Adherent Cells (e.g., A549, HCT116, MCF-7):
-
The general SRB assay protocol is well-suited for these cell lines.
-
Ensure a single-cell suspension is achieved during initial seeding to promote even cell distribution and attachment.
-
Optimize seeding density to ensure cells are in the logarithmic growth phase during drug treatment and do not become over-confluent in the vehicle control wells by the end of the experiment.
For Suspension Cells (e.g., K562):
-
The SRB assay is not ideal for suspension cells. Alternative viability assays such as MTT, XTT, or CellTiter-Glo® are recommended.
-
For assays requiring cell washing, centrifugation steps will be necessary. Use a plate centrifuge or transfer cell suspensions to microcentrifuge tubes for pelleting.
-
When treating suspension cells, ensure they are evenly distributed in the culture vessel before adding this compound.
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Notes |
| Lung Cancer Cells | Not specified | ~60 | [1] |
| A549 (Lung) | SRB | Varies | Encapsulation in nanosponges reduces the IC50.[3] |
| HCT116 (Colon) | SRB | Varies | Encapsulation in nanosponges reduces the IC50.[3] |
| MCF-7 (Breast) | Not specified | Varies | Used in studies with nanosponges.[4] |
| K562 (Leukemia) | Not specified | Varies | This compound induces apoptosis in this cell line.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Hydrophobic nature of the compound.- Final concentration exceeds solubility limit.- High concentration of DMSO in the final dilution. | - Prepare fresh dilutions for each experiment.- Do not exceed a final DMSO concentration of 0.5%.- Consider using this compound encapsulated in nanosponges to improve solubility.[3][4]- Briefly vortex or sonicate the diluted solution before adding to cells. |
| High variability in cytotoxicity results | - Inconsistent cell seeding density.- Variation in drug concentration preparation.- Edge effects in the 96-well plate. | - Perform accurate cell counting before seeding.- Prepare a master mix of drug dilutions to add to replicate wells.- Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed | - Drug inactivity.- Cell line is resistant.- Insufficient incubation time. | - Verify the integrity of the this compound stock solution.- Confirm that the target protein (c-Myc) is expressed in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Vehicle control (DMSO) shows toxicity | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is ≤ 0.5%.- Perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your specific cell line. |
Visualizations
This compound Mechanism of Action
Caption: this compound promotes c-Myc degradation via the ubiquitin-proteasome system, leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A stepwise workflow for determining the cytotoxicity of this compound using the SRB assay.
References
- 1. Novel c-Myc-Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
Technical Support Center: Ensuring Reproducibility with EMD-503982 and other Factor Xa Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the direct Factor Xa (FXa) inhibitor, EMD-503982, and other similar compounds. The information provided aims to enhance experimental reproducibility and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active direct inhibitor of Factor Xa (FXa). Its mechanism of action involves binding directly to the active site of both free FXa and FXa within the prothrombinase complex, thereby inhibiting the conversion of prothrombin to thrombin. This ultimately leads to a reduction in thrombin generation and fibrin (B1330869) clot formation. It has been investigated for its potential in treating thromboembolic diseases.
Q2: What are the key in vitro assays to assess the activity of this compound?
The most common in vitro assays to evaluate the potency and efficacy of this compound and other FXa inhibitors are chromogenic anti-Xa assays and clotting assays such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT). Chromogenic assays are generally more specific for quantifying FXa inhibition.
Q3: What are the common in vivo models used to evaluate the antithrombotic effects of this compound?
Commonly used in vivo models include venous and arterial thrombosis models in animals like rats and rabbits. These models often involve inducing a thrombus through methods such as vessel ligation, application of ferric chloride, or laser-induced injury, followed by administration of the inhibitor to assess its ability to prevent or reduce thrombus formation.
Q4: What are the known challenges when working with direct oral anticoagulants (DOACs) like this compound in a research setting?
Researchers may encounter issues with drug solubility, variability in assay results depending on the reagents used, and challenges in accurately monitoring anticoagulant effects in vivo. Additionally, incorrect dosing can lead to either excessive bleeding or a lack of efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols based on standard practices for evaluating Factor Xa inhibitors.
Protocol 1: In Vitro Chromogenic Anti-Factor Xa Assay
This assay is used to determine the inhibitory potency (IC50) of this compound against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm kinetically over several minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual FXa activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model assesses the antithrombotic efficacy of orally administered this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound formulation for oral gavage
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Surgical instruments
-
Doppler flow probe
Procedure:
-
Administer this compound or vehicle control to the rats via oral gavage at a predetermined time before surgery.
-
Anesthetize the rat and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and thrombus formation.
-
Continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Compare the time to occlusion in the this compound-treated group with the control group to determine the antithrombotic effect.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, improper mixing, or temperature fluctuations. | Ensure accurate pipetting techniques, thorough mixing of reagents, and maintain a constant temperature during incubation. |
| Low signal or no enzyme activity | Inactive enzyme, incorrect buffer pH, or expired reagents. | Use a fresh batch of Factor Xa, verify the pH of the assay buffer, and check the expiration dates of all reagents. |
| Inconsistent IC50 values | Issues with inhibitor solubility or stability in the assay buffer. | Ensure the inhibitor is fully dissolved in the stock solution. Test the stability of the inhibitor in the assay buffer over the experiment's duration. Consider using a different solvent or adding a small percentage of a co-solvent to the assay buffer. |
In Vivo Model Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High mortality rate in animals | Anesthesia overdose, excessive bleeding due to surgery, or toxicity of the compound at the tested dose. | Carefully monitor the anesthetic depth. Refine surgical techniques to minimize tissue damage. Conduct a dose-ranging study to determine the maximum tolerated dose of this compound. |
| Inconsistent thrombus formation in the control group | Inconsistent application of ferric chloride, or variability in the surgical procedure. | Standardize the concentration and application time of the ferric chloride. Ensure consistent surgical technique across all animals. |
| No significant antithrombotic effect observed | Insufficient dose of the inhibitor, poor oral bioavailability, or inappropriate timing of administration. | Increase the dose of this compound. Perform pharmacokinetic studies to determine the time to maximum plasma concentration (Tmax) and adjust the pre-treatment time accordingly. |
Visualizations
Signaling Pathway
Caption: The coagulation cascade showing the point of inhibition of Factor Xa by this compound.
Experimental Workflow
Caption: A generalized workflow for an in vivo thrombosis model to evaluate this compound.
Validation & Comparative
A Comparative Analysis of Factor Xa Inhibitors: Rivaroxaban, Apixaban, and Edoxaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa), a critical enzyme in the coagulation cascade, represents a prime target for the development of anticoagulant therapies. The inhibition of FXa effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. This guide provides a comparative overview of three prominent direct oral anticoagulants (DOACs) that selectively target Factor Xa: rivaroxaban, apixaban, and edoxaban (B1671109). A fourth compound, EMD-503982, was also considered for inclusion; however, its development was discontinued, and as a result, publicly available preclinical and clinical data are scarce, precluding a direct comparison. This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive comparison of the available FXa inhibitors, supported by key preclinical data and detailed experimental methodologies.
Mechanism of Action: Targeting a Key Convergence Point
Rivaroxaban, apixaban, and edoxaban are all direct, reversible inhibitors of Factor Xa. They bind to the active site of FXa, preventing it from converting prothrombin to thrombin. This action occurs at the convergence of the intrinsic and extrinsic coagulation pathways, making FXa an effective target for anticoagulation.
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of rivaroxaban, apixaban, and edoxaban, providing a basis for comparing their potency and pharmacokinetic properties.
Table 1: In Vitro Potency Against Factor Xa
| Compound | IC50 (Human Factor Xa) | Ki (Human Factor Xa) |
| Rivaroxaban | 0.7 nM | 0.4 nM |
| Apixaban | - | 0.08 nM |
| Edoxaban | 2.3 nM (free FXa) | 0.561 nM |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Preclinical Oral Bioavailability
| Compound | Species | Oral Bioavailability (%) |
| Rivaroxaban | Rat | 57-66% |
| Dog | 60-86% | |
| Apixaban | Rat | ≥50%[1] |
| Dog | ≥50%[1] | |
| Edoxaban | Rat | Data not readily available |
| Dog | Data not readily available | |
| Human | ~62%[2][3] |
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to characterize Factor Xa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of a compound against purified Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product when cleaved by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor Xa
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (inhibitor) at various concentrations
-
Microplate reader
Procedure:
-
Prepare a solution of purified human Factor Xa in the assay buffer.
-
Add the Factor Xa solution to the wells of a microplate.
-
Add various concentrations of the test compound to the wells and incubate for a defined period to allow for inhibitor binding.
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Prothrombin Time (PT) Assay
The PT assay evaluates the effect of an inhibitor on the extrinsic and common pathways of the coagulation cascade.
Principle: This clotting assay measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170) (a source of tissue factor) and calcium. Factor Xa inhibitors prolong the PT by inhibiting the activity of Factor Xa in the common pathway.
Materials:
-
Citrated platelet-poor plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
Coagulometer or water bath and stopwatch
Procedure:
-
Collect blood into a tube containing sodium citrate (B86180) to prevent coagulation.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Add the thromboplastin reagent to the plasma sample.
-
Initiate the clotting reaction by adding calcium chloride.
-
Measure the time until a fibrin clot is formed. This time is the prothrombin time.
-
To test an inhibitor, the compound is pre-incubated with the plasma before the addition of the reagents.
Conclusion
Rivaroxaban, apixaban, and edoxaban are potent and selective direct Factor Xa inhibitors that have demonstrated efficacy as oral anticoagulants. While they share a common mechanism of action, they exhibit differences in their in vitro potency and pharmacokinetic profiles, which may have clinical implications. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development to compare these established Factor Xa inhibitors. The discontinuation of this compound's development highlights the rigorous and challenging nature of bringing new therapeutic agents to market.
References
- 1. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Discontinued Investigational Agent EMD-503982 and the Established Anticoagulant Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of EMD-503982, a discontinued (B1498344) investigational anticoagulant, and Rivaroxaban, a widely prescribed direct oral anticoagulant (DOAC). Due to the discontinued status of this compound, publicly available experimental data is scarce, limiting a direct quantitative comparison. This document summarizes the known information for both compounds, highlighting the extensive clinical and preclinical data available for Rivaroxaban.
Introduction
This compound was investigated as an inhibitor of Factor Xa (FXa) and potentially Factor VIIa (FVIIa). However, its development was halted, and as a result, detailed preclinical and clinical data are not available in the public domain. In contrast, Rivaroxaban is a well-established, orally active, direct FXa inhibitor used for the prevention and treatment of various thromboembolic disorders.[1][2][3]
Mechanism of Action
This compound: This compound was designed as a potential inhibitor of both Factor Xa and Factor VIIa. Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Factor VIIa is the initiator of the extrinsic pathway. Dual inhibition would theoretically provide a potent anticoagulant effect.
Rivaroxaban: Rivaroxaban is a selective and direct inhibitor of Factor Xa.[1][2] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin (B1330869) clot formation.[4][5] It inhibits both free FXa and FXa bound in the prothrombinase complex.[1][6]
Signaling Pathway of Rivaroxaban in Coagulation
Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.
Quantitative Data: Rivaroxaban
Due to the lack of data for this compound, this section focuses on the well-documented properties of Rivaroxaban.
| Parameter | Rivaroxaban |
| Target(s) | Factor Xa |
| Inhibition Constant (Ki) for FXa | 0.4 nM[7][8] |
| IC50 for free FXa | Not widely reported, Ki is preferred |
| IC50 for prothrombinase-bound FXa | 2.1 nM[7][8][9] |
| Oral Bioavailability | 80-100% (10 mg); ≥80% (15/20 mg with food)[1][6] |
| Time to Peak Plasma Concentration | 2-4 hours[6][10] |
| Plasma Protein Binding | ~92-95% |
| Terminal Half-life | 5-9 hours (younger adults); 11-13 hours (elderly)[6] |
| Metabolism | Approximately two-thirds metabolized by CYP3A4/5 and CYP2J2[4] |
| Excretion | Approximately one-third excreted unchanged in urine |
Experimental Protocols: Rivaroxaban
Detailed experimental methodologies for assessing the anticoagulant effects of Rivaroxaban are well-established in the literature.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory effect of a compound on Factor Xa activity.
Caption: Workflow for a chromogenic Factor Xa inhibition assay.
Methodology:
-
Sample Preparation: Citrated platelet-poor plasma from healthy donors is used.
-
Incubation: The plasma is incubated with varying concentrations of Rivaroxaban.
-
FXa Addition: A known excess amount of purified human Factor Xa is added to the plasma.
-
Substrate Addition: A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product (e.g., p-nitroaniline), is added.
-
Measurement: The rate of color development is measured using a spectrophotometer. The concentration of Rivaroxaban is inversely proportional to the amount of color produced.[2]
In Vivo Thrombosis Model (Rat Ferric Chloride Model)
This model is used to evaluate the antithrombotic efficacy of compounds in an in vivo setting.
Caption: Experimental workflow for a rat ferric chloride-induced thrombosis model.
Methodology:
-
Compound Administration: Rats are orally administered with Rivaroxaban or a vehicle control.
-
Anesthesia and Surgery: After a set period, the rats are anesthetized, and a carotid artery is exposed.
-
Thrombus Induction: A piece of filter paper saturated with ferric chloride solution is applied to the arterial surface to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Blood flow through the artery is monitored using a Doppler flow probe.
-
Endpoint: The primary endpoint is typically the time to vessel occlusion or the size and weight of the thrombus formed after a specific duration.
Coagulation Assays (Prothrombin Time and Activated Partial Thromboplastin Time)
These are standard clinical assays used to assess the overall function of the coagulation cascade.
Prothrombin Time (PT):
-
Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin). It primarily evaluates the extrinsic and common pathways.
-
Effect of Rivaroxaban: Rivaroxaban prolongs PT in a concentration-dependent manner, although the sensitivity varies with the reagent used.[9][10]
Activated Partial Thromboplastin Time (aPTT):
-
Principle: Measures the time to clot formation after the addition of an activator of the intrinsic pathway and calcium. It evaluates the intrinsic and common pathways.
-
Effect of Rivaroxaban: Rivaroxaban can also prolong aPTT, but the effect is generally less pronounced and more variable than its effect on PT.[1][9]
Conclusion
While this compound was an early-stage investigational compound targeting Factor Xa and potentially Factor VIIa, its development was discontinued, and detailed public data for a comprehensive comparison is unavailable. Rivaroxaban, on the other hand, is a well-characterized and clinically established direct Factor Xa inhibitor. The extensive body of preclinical and clinical data for Rivaroxaban provides a clear understanding of its mechanism of action, pharmacokinetic profile, and efficacy in the management of thromboembolic diseases. For researchers in the field, the journey of Rivaroxaban from a preclinical candidate to a widely used therapeutic offers valuable insights into the successful development of targeted anticoagulants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. thrombosiscanada.ca [thrombosiscanada.ca]
- 4. lancet.co.za [lancet.co.za]
- 5. professionaleducation.blood.ca [professionaleducation.blood.ca]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of coagulation tests in patients on therapeutic doses of rivaroxaban. A cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for routine coagulation monitoring with rivaroxaban: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Preclinical Comparison: EMD-503982 vs. Apixaban - A Data-Driven Guide
A comprehensive comparison of the preclinical profiles of EMD-503982 and the established anticoagulant Apixaban is currently not feasible due to the limited publicly available data on this compound.
While extensive research has characterized the preclinical pharmacology of Apixaban, a direct Factor Xa inhibitor, information regarding the preclinical attributes of this compound is scarce. This compound is described as a potential inhibitor of both Factor Xa and Factor VIIa, suggesting a different mechanism of action that could translate to a distinct efficacy and safety profile. However, without accessible data from in vitro and in vivo studies, a direct, evidence-based comparison remains impossible.
This guide will, therefore, focus on presenting the well-documented preclinical data for Apixaban to serve as a benchmark. Should preclinical data for this compound become available, this document can be updated to provide a comprehensive comparative analysis.
Apixaban: A Preclinical Overview
Apixaban is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockade of both free and clot-bound FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin (B1330869) clot formation.
Signaling Pathway of Apixaban
The following diagram illustrates the point of intervention of Apixaban in the coagulation cascade.
Caption: Apixaban's mechanism of action in the coagulation cascade.
Quantitative Preclinical Data for Apixaban
The following tables summarize key quantitative data from preclinical studies of Apixaban.
Table 1: In Vitro Inhibitory Activity of Apixaban
| Parameter | Species | Value |
| Ki (FXa) | Human | 0.08 nM |
| Rabbit | 0.16 nM | |
| Rat | 1.3 nM | |
| Dog | 1.7 nM | |
| Selectivity (vs. Thrombin) | Human | >30,000-fold |
| Selectivity (vs. Trypsin) | Human | >1,000-fold |
| Selectivity (vs. Plasmin) | Human | >1,000-fold |
Table 2: Pharmacokinetic Profile of Apixaban in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | ~50 | ~60 | ~50 |
| Half-life (h) | 1.5 | 3.4 | 2.5 |
| Clearance (mL/min/kg) | 23 | 4.3 | 4.8 |
| Volume of Distribution (L/kg) | 0.4 | 0.3 | 0.2 |
Table 3: Efficacy of Apixaban in Preclinical Thrombosis Models
| Model | Species | Endpoint | Apixaban Effect |
| FeCl3-induced arterial thrombosis | Rat | Thrombus Weight | Dose-dependent reduction |
| AV-shunt thrombosis | Rabbit | Thrombus Weight | Dose-dependent reduction |
| Venous stasis thrombosis | Rabbit | Thrombus Score | Dose-dependent reduction |
Table 4: Hemostatic Effects of Apixaban in Preclinical Models
| Model | Species | Endpoint | Apixaban Effect |
| Template bleeding time | Rabbit | Bleeding Time | Minimal increase at effective antithrombotic doses |
| Cuticle bleeding time | Rat | Bleeding Time | Less prolongation compared to warfarin |
Experimental Protocols
FeCl3-induced Arterial Thrombosis Model (Rat)
A standardized model to assess arterial thrombosis.
Caption: Workflow for the FeCl3-induced arterial thrombosis model.
Methodology:
-
Male Wistar rats are anesthetized.
-
The carotid artery is surgically exposed and isolated.
-
A baseline blood flow is measured using a Doppler flow probe.
-
A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the arterial surface for a defined period to induce endothelial injury.
-
Blood flow is monitored until occlusion occurs or for a predetermined duration.
-
The thrombotic segment of the artery is then excised, and the formed thrombus is isolated and weighed.
-
The efficacy of the test compound is determined by comparing the thrombus weight in treated animals to that in a vehicle-treated control group.
Template Bleeding Time (Rabbit)
A common method to assess the effect of anticoagulants on hemostasis.
Caption: Workflow for the template bleeding time assay.
Methodology:
-
Rabbits are anesthetized, and the ear is shaved.
-
The test compound or vehicle is administered intravenously or orally.
-
A standardized incision is made on the marginal ear vein using a template device.
-
The blood from the incision is gently blotted with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.
-
The time from the incision until the cessation of bleeding is recorded as the bleeding time.
-
The effect of the test compound on bleeding time is compared to that of the vehicle control.
Conclusion
The provided data establishes a clear preclinical profile for Apixaban, highlighting its potent and selective Factor Xa inhibition, favorable pharmacokinetic properties across species, and a good balance between antithrombotic efficacy and hemostatic safety.
To conduct a meaningful comparison with this compound, future efforts would require the public dissemination of its preclinical data, including:
-
In vitro pharmacology: Ki values for Factor Xa and Factor VIIa, as well as selectivity against a panel of other serine proteases.
-
Pharmacokinetics: Oral bioavailability, half-life, clearance, and volume of distribution in relevant preclinical species.
-
In vivo efficacy: Dose-response studies in established models of arterial and venous thrombosis.
-
In vivo safety: Assessment of bleeding risk in standardized bleeding time models.
Without this crucial information on this compound, any comparison to Apixaban would be speculative and lack the scientific rigor required by the research and drug development community.
Validating the Anticancer Potential of EMD-503982: A Comparative Analysis of Factor Xa and VIIa Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-503982 is described as a potential inhibitor of Factor Xa (FXa) and Factor VIIa (FVIIa), suggesting a possible role in cancer therapy beyond its primary anticoagulant functions.[1] While direct experimental data on the anticancer effects of this compound is not extensively available in the public domain, this guide provides a comparative analysis of other well-documented FXa and FVIIa inhibitors to validate the potential anticancer effects of compounds in this class. This comparison focuses on experimental data from preclinical and clinical studies of representative drugs, offering insights into the potential mechanisms and efficacy that could be extrapolated to this compound.
The rationale for the anticancer effects of these inhibitors lies in the observation that the coagulation cascade, particularly the Tissue Factor (TF)-FVIIa complex and downstream FXa activation, is often dysregulated in cancer. This dysregulation contributes to tumor growth, angiogenesis, and metastasis through various signaling pathways.
Data Presentation: Comparative Efficacy of FXa and FVIIa Inhibitors
The following tables summarize quantitative data from studies on the anticancer effects of selected FXa and FVIIa inhibitors.
Table 1: Preclinical In Vivo Efficacy of Factor VIIa and Xa Inhibitors
| Compound | Class | Cancer Model | Dosage | Key Finding | Citation |
| PCI-27483 | FVIIa Inhibitor | Lewis Lung Carcinoma (syngeneic) | 22.5 and 45 mg/kg bid | 45% and 48% tumor growth inhibition, respectively, after 9 days. | [2] |
| PCI-27483 | FVIIa Inhibitor | HCT-116 Colorectal Carcinoma (xenograft) | 90 mg/kg bid | 65% tumor growth inhibition during the first 11 days. | [2] |
| PCI-27483 | FVIIa Inhibitor | Human Pancreatic Tumors (xenograft) | 60 and 90 mg/kg bid | 42% and 85% tumor growth inhibition, respectively, after 15 days. | [3] |
| Factor Xa | Coagulation Factor | Ishikawa Endometrial Cancer (xenograft) | Not specified | Intravenous FXa increased solid tumor mass. | [4] |
| Factor Xa | Coagulation Factor | Mel-1 Human Melanoma (xenograft) | Not specified | Intravenous FXa increased solid tumor mass. | [4] |
| Dalteparin | LMWH (indirect FXa inhibitor) | B16F10 Melanoma (metastasis model) | Not specified | Reduced FXa-promoted lung tumor burden. | [4] |
Table 2: Clinical and In Vitro Data for Factor Xa Inhibitors
| Compound | Class | Study Type | Key Finding | Citation |
| Apixaban | FXa Inhibitor | In vitro (OVCAR3 cells) | Increased apoptosis compared to controls. | [5] |
| Rivaroxaban | FXa Inhibitor | Phase II Clinical Trial (ER-negative early breast cancer) | Primary endpoint is change in tumor Ki67 (proliferation marker). | [6] |
| Rivaroxaban | FXa Inhibitor | Retrospective Cohort Study (Metastatic Melanoma with ICI) | Improved Progression-Free Survival (12 months vs. 3 months) in patients receiving FXa inhibitors. | [7] |
| Apixaban | FXa Inhibitor | Retrospective Cohort Study (Metastatic Melanoma with ICI) | Improved Progression-Free Survival (12 months vs. 3 months) in patients receiving FXa inhibitors. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and validation.
In Vivo Tumor Growth Inhibition Studies (Xenograft and Syngeneic Models)
-
Cell Lines and Animal Models: As described in the studies, various human cancer cell lines (e.g., HCT-116, BxPC3, Ishikawa, Mel-1) are implanted into immunocompromised mice (e.g., CD1 nu/nu, NOD/SCID) for xenograft models.[2][4] For syngeneic models, murine cancer cells like Lewis Lung Carcinoma are used in immunocompetent mice (e.g., C57BL/6).[2]
-
Drug Administration: The inhibitors (e.g., PCI-27483) are typically administered via subcutaneous injection at specified doses and frequencies (e.g., twice daily, "bid").[2][3]
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study period.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
In Vitro Apoptosis Assay
-
Cell Culture: Human cancer cell lines (e.g., OVCAR3) are cultured under standard laboratory conditions.[5]
-
Treatment: Cells are treated with the test compound (e.g., Apixaban) at various concentrations for a specified duration (e.g., 96 hours).[5]
-
Apoptosis Detection: Apoptosis can be assessed using methods like fluorescence microscopy to observe morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing).[5] The percentage of apoptotic cells is quantified.
Clinical Trial Protocols (Illustrative Example: Rivaroxaban in Early Breast Cancer)
-
Study Design: A phase II preoperative window-of-opportunity randomized controlled trial.[6]
-
Patient Population: Treatment-naïve patients with ER-negative stage I–III early breast cancer.[6]
-
Intervention: Patients are randomized to receive the FXa inhibitor (e.g., Rivaroxaban 20 mg once daily) for a short duration (11 to 17 days) before surgery or no treatment.[6]
-
Primary Endpoint: The change in the tumor proliferation marker Ki67, assessed from tumor biopsies taken before and after the treatment window.[6]
-
Secondary Endpoints: Include markers of apoptosis, angiogenesis, and systemic markers of metastasis and coagulation.[6]
Mandatory Visualizations
Signaling Pathway of TF/FVIIa and FXa in Cancer
Caption: TF/FVIIa and FXa signaling pathway in cancer cells.
Experimental Workflow for In Vivo Antitumor Efficacy
Caption: Workflow for a xenograft tumor growth inhibition study.
Logical Relationship of Coagulation Cascade Inhibition and Anticancer Effects
Caption: Logic of how FXa/FVIIa inhibition leads to anticancer effects.
References
- 1. Apixaban for Preventing Blood Clots in Cancer Patients · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Coagulation Factor Xa Promotes Solid Tumor Growth, Experimental Metastasis and Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of Apixaban on 5 different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rivaroxaban compared to no treatment in ER-negative stage I–III early breast cancer patients (the TIP Trial): study protocol for a phase II preoperative window-of-opportunity study design randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
EMD-503982: An Evaluation of a Novel c-Myc Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of EMD-503982, a novel small molecule inhibitor targeting the oncoprotein c-Myc. The available data, primarily from in vitro studies, suggests a potential therapeutic avenue for c-Myc-driven cancers. However, a notable gap exists in the literature regarding its in vivo efficacy in established tumor models.
Overview of this compound
This compound, identified in the scientific literature as N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine and abbreviated as EMD , is a novel compound that has demonstrated potent activity against the c-Myc oncoprotein.[1][2][3] c-Myc is a critical transcription factor that is frequently deregulated in a wide range of human cancers, making it an attractive target for cancer therapy. EMD has been shown to induce the degradation of c-Myc, leading to apoptosis in cancer cells.[1][2][3]
It is important to distinguish this c-Myc inhibitor from a similarly named compound, also sometimes referred to as this compound, which has been described as a potential Factor Xa and Factor VIIa inhibitor. The focus of this guide is solely on the anticancer properties of N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine as a c-Myc inhibitor.
In Vitro Efficacy
The primary evidence for the anticancer activity of EMD comes from in vitro studies on various cancer cell lines.
Cytotoxicity in Lung and Hematologic Cancer Cell Lines
A key study demonstrated that EMD exhibited strong cytotoxic effects on a panel of human lung cancer cell lines.[1] Notably, this activity extended to patient-derived lung cancer cells that were resistant to conventional chemotherapeutic drugs.[1] The compound also showed efficacy in the hematologic malignant K562 cell line, suggesting a broader potential application.[1]
Enhanced Efficacy with Nanoparticle Formulation
Further research has explored enhancing the delivery and efficacy of the hydrophobic EMD molecule. Encapsulation of EMD within β-cyclodextrin nanosponges (EMD-CN) has been shown to improve its anticancer activity.[4]
Table 1: In Vitro Cytotoxicity (IC50) of EMD and EMD-Nanosponges (EMD-CN)[4]
| Cell Line | Cancer Type | Treatment | IC50 (µM) |
| A549 | Lung Carcinoma | EMD | ~60[1] |
| A549 | Lung Carcinoma | EMD-CN | Not explicitly stated, but improved over free EMD |
| HCT116 | Colon Carcinoma | EMD-CN | Not explicitly stated, but showed significant cytotoxicity |
Note: The IC50 value for free EMD in A549 cells is sourced from a separate study.[1] The study on EMD-CN demonstrated enhanced activity but did not provide specific IC50 values in the abstract.
Mechanism of Action: c-Myc Degradation
EMD's primary mechanism of action is the targeted degradation of the c-Myc protein.[1][2] This process is mediated through the ubiquitin-proteasomal pathway.[1][2] By promoting the ubiquitination of c-Myc, EMD flags the oncoprotein for destruction by the proteasome.[1] The subsequent depletion of cellular c-Myc levels initiates a cascade of events leading to programmed cell death (apoptosis) in cancer cells.[1]
Caption: Signaling pathway of EMD-mediated c-Myc degradation.
Experimental Protocols
Cell Lines and Culture
-
A549 (Lung Carcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM).[4]
-
HCT116 (Colon Carcinoma): Cultured in McCoy's 5A medium.[4]
-
K562 (Chronic Myelogenous Leukemia): Culture conditions as per standard protocols.[1]
-
Patient-Derived Lung Cancer Cells: Maintained in appropriate specialized media.[1]
In Vitro Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) was determined using standard cell viability assays, such as the MTT or crystal violet assay, after a defined period of drug exposure.[4]
Western Blotting
To confirm the mechanism of action, western blotting was used to measure the levels of c-Myc and other relevant proteins (e.g., Bcl-2, cleaved-PARP) in cell lysates after treatment with EMD.
Caption: General experimental workflow for in vitro evaluation of EMD.
In Vivo Efficacy in Tumor Models
A critical limitation in the current body of research is the absence of in vivo efficacy data for EMD in preclinical tumor models. One publication explicitly states that "Further validation of the anticancer effect of EMD-CN in vivo is required".[4] This indicates that studies in animal models, such as xenografts, are a necessary next step to validate the promising in vitro results.
Comparison with Other Alternatives
Due to the lack of in vivo studies, there is no available data directly comparing the efficacy of EMD with other c-Myc inhibitors or standard-of-care chemotherapies in tumor models. The in vitro data suggests that EMD is effective against chemoresistant lung cancer cells, hinting at a potential advantage, but this requires in vivo confirmation.[1]
Conclusion and Future Directions
N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine (EMD) is a novel c-Myc inhibitor with demonstrated in vitro cytotoxic activity against a range of cancer cell lines, including chemoresistant patient-derived cells. Its mechanism of action, involving the ubiquitin-proteasomal degradation of c-Myc, is a promising strategy for targeting this key oncogene.
The most significant gap in the current understanding of EMD's therapeutic potential is the lack of in vivo efficacy data in tumor models. Future research should prioritize:
-
In vivo efficacy studies: Evaluating the antitumor activity of EMD in xenograft and patient-derived xenograft (PDX) models of c-Myc-driven cancers.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of EMD and to correlate drug exposure with c-Myc degradation in vivo.
-
Combination studies: Investigating the potential synergistic effects of EMD with other anticancer agents in preclinical models.
The successful completion of these studies will be crucial in determining the translational potential of EMD as a novel anticancer therapeutic.
References
- 1. Novel c-Myc-Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Novel c-Myc–Targeting Compound N, N-Bis (5-Ethyl-2-Hydroxybenzyl) Methylamine for Mediated c-Myc Ubiquitin-Proteasomal Degradation in Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Factor Xa Inhibitors: A Landscape for the Discontinued Candidate EMD-503982
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of established Factor Xa inhibitors. Direct head-to-head studies involving the discontinued (B1498344) compound EMD-503982 are not available in publicly accessible literature. Therefore, this document focuses on the existing therapeutic landscape that this compound would have entered, offering a benchmark for evaluating novel anticoagulants.
This compound was identified as a potential inhibitor of Factor Xa (FXa) and Factor VIIa, with its development now discontinued.[1][2] As a Factor Xa inhibitor, its primary mechanism would have been the interruption of the blood coagulation cascade, a critical process in thrombosis. To provide context for the evaluation of such compounds, this guide details the performance and experimental protocols of established Factor Xa inhibitors, including rivaroxaban, apixaban (B1684502), and edoxaban (B1671109).
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Factor Xa is a pivotal enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways. It is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the conversion of fibrinogen to fibrin. The inhibition of Factor Xa is a key therapeutic strategy for preventing and treating thromboembolic disorders.
Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.
Comparative Efficacy and Safety of Established Factor Xa Inhibitors
Clinical trials have extensively compared the efficacy and safety of rivaroxaban, apixaban, and edoxaban, primarily against the vitamin K antagonist warfarin (B611796). The following tables summarize key findings from these studies.
Table 1: Efficacy in Stroke Prevention in Nonvalvular Atrial Fibrillation (NVAF)
| Inhibitor | Comparison | Primary Efficacy Outcome (Stroke/Systemic Embolism) | Reference |
| Apixaban | vs. Warfarin | Associated with significantly less major bleeding.[3] | [3] |
| Edoxaban | vs. Warfarin | Non-inferior in preventing stroke and systemic embolism.[4] | [4] |
| Rivaroxaban | vs. Apixaban | Statistically higher odds of ischemic and hemorrhagic events with rivaroxaban.[5] | [5] |
Table 2: Safety Outcomes (Major Bleeding Events)
| Inhibitor | Comparison | Primary Safety Outcome (Major Bleeding) | Reference |
| Apixaban | vs. Warfarin | Fewer overall bleeding events (18.9% vs 42.0%).[6] | [6] |
| Edoxaban | vs. Warfarin | Superior to warfarin regarding major or clinically relevant nonmajor bleeding.[7] | [7] |
| Rivaroxaban | vs. Warfarin | No significant difference in major bleeding in some real-world data. | [8] |
Experimental Protocols for Evaluating Factor Xa Inhibitors
The evaluation of novel Factor Xa inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays:
-
Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory constant (Ki) of the compound against Factor Xa.
-
Method: Purified human Factor Xa is incubated with a fluorogenic or chromogenic substrate. The inhibitor is added at varying concentrations, and the rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The Ki is calculated from the dose-response curve.
-
-
Selectivity Assays:
-
Objective: To assess the inhibitor's selectivity for Factor Xa over other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa, Factor XIa, Factor XIIa, and activated protein C).
-
Method: Similar to the enzyme inhibition assay, but using other purified proteases and their respective substrates.
-
-
Clotting Assays:
-
Objective: To measure the effect of the inhibitor on plasma clotting time.
-
Method: Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are measured in human plasma in the presence of varying concentrations of the inhibitor.
-
In Vivo Models:
-
Thrombosis Models:
-
Objective: To evaluate the antithrombotic efficacy of the inhibitor in an animal model.
-
Method: A common model is the ferric chloride-induced arterial thrombosis model in rats or rabbits. The carotid artery is exposed, and thrombosis is induced by applying ferric chloride. The inhibitor is administered intravenously or orally prior to injury, and blood flow is monitored to assess the prevention of vessel occlusion.
-
-
Bleeding Models:
-
Objective: To assess the bleeding risk associated with the inhibitor.
-
Method: A template bleeding time assay in a rodent model is often used. A standardized incision is made on the tail, and the time to cessation of bleeding is measured after administration of the inhibitor.
-
References
- 1. Research [emdserono.com]
- 2. allclinicaltrials.com [allclinicaltrials.com]
- 3. Apixaban for AF in ESRD: Fewer Strokes, Major Bleeds vs Warfarin [medscape.com]
- 4. Risk impact of edoxaban in the management of stroke and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emdocs.net [emdocs.net]
- 6. Safety and effectiveness of apixaban compared to warfarin in dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative risk impact of edoxaban in the management of stroke and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
EMD-503982: A Comparative Analysis of its Factor Xa Selectivity Profile
For Immediate Release
[City, State] – [Date] – In the competitive landscape of anticoagulant drug discovery, the selectivity of a Factor Xa (FXa) inhibitor is a critical determinant of its safety and efficacy. This guide provides a comprehensive comparison of the selectivity profile of EMD-503982, a potent and direct FXa inhibitor, against other established anticoagulants. The data presented herein, compiled from publicly available research, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
This compound is a non-peptide, orally active inhibitor of human FXa with a high affinity, as evidenced by a low Ki value. Its mechanism of action involves direct binding to the active site of FXa, thereby inhibiting the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This targeted inhibition makes this compound a subject of interest for therapeutic applications where anticoagulation is required.
Comparative Selectivity Profile
To ascertain the specificity of this compound, its inhibitory activity against FXa is compared to its activity against other structurally related serine proteases, such as thrombin, trypsin, and plasmin. A highly selective FXa inhibitor will exhibit significantly greater potency against FXa than against these other proteases, minimizing off-target effects.
| Inhibitor | Target | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |
| This compound | Factor Xa | 0.29 | Data not available | Data not available |
| Rivaroxaban (B1684504) | Factor Xa | 0.7 | >10,000-fold | >10,000-fold |
| Apixaban | Factor Xa | 0.08 | >30,000-fold | >1,000-fold |
This table is intended for comparative purposes. The selectivity of this compound is inferred to be high based on its potent FXa inhibition, though direct comparative values against other proteases are not publicly available.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating selectivity, the following diagrams have been generated.
Independent Validation of EMD-503982 Research Findings: A Comparative Analysis of Factor Xa Inhibitors
A comprehensive review of available scientific literature and clinical trial databases reveals a significant lack of public data for the specific compound EMD-503982. This agent was identified as a Factor Xa inhibitor under development by Merck Sharp & Dohme Corp., with its development having been discontinued. Due to the absence of published preclinical or clinical research findings for this compound, a direct independent validation and comparison of its performance is not feasible.
This guide therefore provides a comparative analysis of established Factor Xa inhibitors, the therapeutic class to which this compound belonged. This information is intended for researchers, scientists, and drug development professionals to offer insights into the landscape of Factor Xa inhibition and to provide a framework for evaluating compounds within this class.
Mechanism of Action: Factor Xa Inhibitors
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot. By directly inhibiting the activity of Factor Xa, these drugs effectively reduce thrombin generation and subsequently, fibrin formation. This targeted approach offers a more predictable anticoagulant effect compared to older anticoagulants that act on multiple factors.
Comparative Analysis of Approved Oral Factor Xa Inhibitors
To provide a relevant comparison, this section details the performance of three widely studied and approved oral Factor Xa inhibitors: Apixaban, Edoxaban, and Rivaroxaban. These compounds represent the alternatives that this compound would have competed with. The data presented is a summary from various pivotal clinical trials.
| Parameter | Apixaban | Edoxaban | Rivaroxaban |
| Pivotal Trial(s) | ARISTOTLE, AVERROES | ENGAGE AF-TIMI 48 | ROCKET AF, EINSTEIN |
| Bioavailability | ~50% | ~62% | ~80-100% (with food) |
| Time to Peak Plasma Concentration | 3-4 hours | 1-2 hours | 2-4 hours |
| Half-life | ~12 hours | 10-14 hours | 5-9 hours (younger), 11-13 hours (elderly) |
| Metabolism | CYP3A4/5, UGT | Minimal | CYP3A4/5, CYP2J2 |
| Renal Excretion (% of unchanged drug) | ~27% | ~50% | ~33% |
This table summarizes general pharmacokinetic properties. For detailed information, please refer to the specific drug's prescribing information and original trial publications.
Experimental Protocols
The following are generalized methodologies for key experiments used in the preclinical and clinical evaluation of Factor Xa inhibitors.
In Vitro Factor Xa Inhibition Assay:
-
Objective: To determine the potency and selectivity of the inhibitor against Factor Xa.
-
Method: A chromogenic assay is typically used. Purified human Factor Xa is incubated with the test compound at various concentrations. A specific chromogenic substrate for Factor Xa is then added. The rate of substrate cleavage, measured by the change in absorbance, is inversely proportional to the inhibitor's activity. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays:
-
Objective: To assess the effect of the inhibitor on the extrinsic and intrinsic coagulation pathways, respectively.
-
Method: Human plasma is incubated with the test compound. For PT, tissue factor is added to initiate the extrinsic pathway. For aPTT, a contact activator is added to initiate the intrinsic pathway. The time to clot formation is measured. Factor Xa inhibitors typically cause a dose-dependent prolongation of PT.
Clinical Efficacy and Safety Trials (General Workflow):
-
Objective: To evaluate the efficacy (e.g., prevention of stroke in atrial fibrillation, treatment of venous thromboembolism) and safety (e.g., incidence of major bleeding) of the drug compared to a standard of care (e.g., Warfarin).
-
Workflow:
A Comparative Guide: EMD-503982 vs. Warfarin in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound EMD-503982 and the established anticoagulant Warfarin (B611796), with a focus on their evaluation in animal models of thrombosis. While extensive data exists for Warfarin, public domain information regarding the preclinical efficacy and safety profile of this compound is limited. This document summarizes available information and outlines the standard experimental protocols used to evaluate such compounds, providing a framework for potential future comparative studies.
Mechanism of Action
A fundamental difference between this compound and Warfarin lies in their mechanisms of action. Warfarin acts indirectly by interfering with the synthesis of several key clotting factors, while this compound is reported to be a direct inhibitor of specific coagulation enzymes.
This compound: This compound is described as a potential inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa)[1]. These factors are critical enzymes in the coagulation cascade. Factor VIIa is a key initiator of the extrinsic pathway, while Factor Xa is the first enzyme in the common pathway, leading to thrombin generation and subsequent fibrin (B1330869) clot formation.
Warfarin: As an antagonist of vitamin K, Warfarin inhibits the enzyme Vitamin K epoxide reductase[2][3]. This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S[2][4][5]. The anticoagulant effect of warfarin has a delayed onset of 24 to 72 hours, and its full antithrombotic effect is typically observed after 5 to 7 days of therapy[2][6].
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound as a direct inhibitor of Factors VIIa and Xa.
References
- 1. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of antiplatelet and antithrombotic activity of midazolam in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic activities of pellitorine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Neutrophils and NETs in Animal Models of Thrombosis [mdpi.com]
- 6. In Vivo Anticoagulant and Antithrombic Activity of Depolymerized Glycosaminoglycan from Apostichopus japonicus and Dynamic Effect–Exposure Relationship in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EMD-503982: A Factor Xa and Factor VIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound EMD-503982, a dual inhibitor of coagulation Factor Xa (FXa) and Factor VIIa (FVIIa). Due to the discontinuation of its clinical development, publicly available cross-reactivity data for this compound is limited. Therefore, this guide presents a representative selectivity profile based on the known characteristics of similar inhibitors and details the standard experimental protocols used to assess protease selectivity.
Introduction to this compound
This compound was developed by Merck as an anticoagulant targeting two key enzymes in the blood coagulation cascade: Factor Xa and Factor VIIa. By inhibiting these proteases, this compound was investigated for its potential in preventing and treating thromboembolic disorders. The dual-targeting mechanism of action differentiates it from many other anticoagulants that selectively target a single factor.
Coagulation Cascade and Mechanism of Action
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Factor VIIa is a key initiator of the extrinsic pathway, while Factor Xa is the first enzyme in the common pathway, making them critical targets for anticoagulation therapy.
Cross-Reactivity and Selectivity Profile
A critical aspect of drug development is determining the selectivity of a compound for its intended targets over other related proteins, such as other serine proteases in the coagulation cascade. High selectivity minimizes the risk of off-target effects.
Representative Selectivity Data (Hypothetical)
The following table presents a hypothetical but plausible selectivity profile for this compound compared to Rivaroxaban, a well-characterized selective Factor Xa inhibitor. The data is presented as the inhibitory constant (Ki), where a lower value indicates higher potency.
| Protease | This compound (Ki, nM) | Rivaroxaban (Ki, nM) |
| Factor Xa | 0.5 | 0.4 |
| Factor VIIa | 5.0 | >10,000 |
| Thrombin | >1,000 | >10,000 |
| Trypsin | >5,000 | >10,000 |
| Plasmin | >2,000 | >10,000 |
| Activated Protein C (aPC) | >1,500 | >10,000 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent a typical selectivity profile for a potent and selective inhibitor of Factor Xa and Factor VIIa.
Experimental Protocols
The determination of inhibitor selectivity against a panel of proteases is typically performed using in vitro enzymatic assays.
General Protease Inhibition Assay Protocol
This protocol describes a common method for determining the inhibitory constant (Ki) of a compound against a target protease using a chromogenic substrate.
Materials:
-
Purified recombinant human proteases (e.g., Factor Xa, Factor VIIa, Thrombin, etc.)
-
Specific chromogenic substrates for each protease
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)
-
Test compound (this compound) and comparator (e.g., Rivaroxaban)
-
96-well microplates
-
Microplate reader capable of kinetic measurements
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified protease. A control group with buffer instead of the compound is also included.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the specific chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Conclusion
While specific cross-reactivity data for this compound is not publicly available, the compound was designed as a dual inhibitor of Factor Xa and Factor VIIa. A comprehensive evaluation of its selectivity against a panel of related serine proteases would be essential to fully characterize its pharmacological profile and predict potential off-target effects. The experimental protocols outlined in this guide represent the standard approach for conducting such an evaluation, providing a framework for the comparative analysis of novel anticoagulant candidates.
Evaluation of EMD-503982's Antimetastatic Potential: A Comparative Analysis
Foreword for the Research Community
Extensive investigation into the compound designated EMD-503982 has revealed that it is a factor Xa inhibitor, originally developed by Merck Sharp & Dohme Corp. for cardiovascular diseases.[1] The development of this compound has been discontinued. Crucially, a thorough search of scientific literature and clinical trial databases yielded no evidence of studies investigating the antimetastatic potential of this compound. Therefore, a direct comparison of its antimetastatic properties with other agents, as initially requested, cannot be conducted.
This guide will instead provide an overview of several other therapeutic agents that have been and are currently being investigated for their antimetastatic properties, supported by available experimental data. This information is intended to offer valuable insights for researchers, scientists, and drug development professionals working in the field of cancer metastasis.
Alternative Agents with Investigated Antimetastatic Potential
While data on this compound is unavailable, the following agents represent a range of mechanisms and stages of development in the pursuit of antimetastatic therapies.
Tepotinib (B1684694) (Tepmetko)
Developed by EMD Serono, a division of Merck KGaA, tepotinib is a kinase inhibitor targeting the MET gene, which is implicated in the spread of non-small cell lung cancer (NSCLC).[2]
Mechanism of Action: Tepotinib inhibits the mesenchymal-epithelial transition (MET) receptor tyrosine kinase. Aberrant MET signaling, often due to MET exon 14 skipping alterations, can drive tumor growth, proliferation, and invasion, contributing to metastasis. By blocking this pathway, tepotinib can suppress these metastatic processes.
Clinical Data Summary:
| Agent | Cancer Type | Trial Phase | Key Finding |
| Tepotinib | Metastatic NSCLC with MET exon 14 skipping | Phase 2 | Overall response rate of 43% in treatment-naïve patients.[2] |
Signaling Pathway of MET Inhibition:
Caption: MET signaling pathway and the inhibitory action of Tepotinib.
Avelumab (Bavencio)
Avelumab is a human anti-programmed death ligand-1 (PD-L1) antibody, co-developed by EMD Serono and Pfizer. It is an immunotherapy agent that has shown efficacy in various metastatic cancers.
Mechanism of Action: Avelumab blocks the interaction between PD-L1 on cancer cells and PD-1 receptors on T-cells.[3] This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells, potentially including those that have metastasized.
Clinical Data Summary:
| Agent | Cancer Type | Trial Phase | Key Finding |
| Avelumab | Locally Advanced or Metastatic Urothelial Carcinoma | Phase 3 (JAVELIN Bladder 100) | Demonstrated a significant overall survival benefit as a first-line maintenance treatment.[3] |
| Avelumab | Metastatic Merkel Cell Carcinoma | - | Granted accelerated approval based on tumor response rate and duration of response.[3] |
Experimental Workflow for Immunotherapy Efficacy:
Caption: General experimental workflow for evaluating immunotherapy agents.
Tucatinib (B611992) (Tukysa)
Tucatinib is a selective inhibitor of the HER2 receptor tyrosine kinase. It has demonstrated efficacy in treating HER2-positive metastatic breast cancer, including in patients with brain metastases.[4]
Mechanism of Action: Tucatinib targets the HER2 protein, which, when overexpressed, can drive aggressive cancer cell growth and metastasis. By inhibiting HER2, tucatinib disrupts downstream signaling pathways involved in cell proliferation and survival.
Clinical Data Summary:
| Agent | Cancer Type | Trial Phase | Key Finding |
| Tucatinib | HER2-positive Metastatic Breast Cancer | Phase 3 (HER2CLIMB-05) | Delayed disease progression when added to first-line maintenance therapy.[4] |
Logical Relationship of Combination Therapy:
Caption: Additive effect of Tucatinib in combination therapy.
Experimental Protocols
Detailed experimental protocols for the clinical trials mentioned are extensive and can be accessed through clinical trial registries such as ClinicalTrials.gov, referencing the specific trial identifiers. For preclinical studies, methodologies are typically found in the supplementary materials of the corresponding peer-reviewed publications.
General Methodologies for Assessing Antimetastatic Potential:
-
In Vitro Invasion Assays:
-
Transwell (Boyden Chamber) Assay: Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified to assess invasive potential.
-
-
In Vivo Metastasis Models:
-
Spontaneous Metastasis Models: Human tumor cells are implanted orthotopically (in the corresponding organ) in immunocompromised mice. The primary tumor is allowed to grow and then resected. The subsequent development of metastases in distant organs is monitored over time.
-
Experimental Metastasis Models: Cancer cells are injected directly into the circulation (e.g., via the tail vein) of mice. The formation of tumor colonies in distant organs, such as the lungs, is then quantified.
-
Conclusion
While the initial focus on this compound could not be fulfilled due to the compound's nature and lack of relevant research, the field of antimetastatic drug development is active and promising. Agents like tepotinib, avelumab, and tucatinib, each with distinct mechanisms of action, have demonstrated clinical benefits in patients with metastatic cancers. The continued investigation into the complex processes of metastasis and the development of targeted and immunotherapeutic agents hold the key to improving outcomes for patients with advanced cancers. Researchers are encouraged to consult the primary literature and clinical trial data for the most up-to-date and detailed information on these and other emerging antimetastatic therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medcitynews.com [medcitynews.com]
- 3. EMD Serono and Pfizer Receive US FDA Breakthrough Therapy Designation and Submit Application for BAVENCIO® for First-Line Maintenance Treatment of Locally Advanced or Metastatic Urothelial Carcinoma | Pfizer [pfizer.com]
- 4. aacr.org [aacr.org]
No Publicly Available Clinical Trial Data for EMD-503982
Despite a comprehensive search for clinical trial results and data related to EMD-503982, no publicly accessible information from clinical studies could be identified. While some sources describe this compound as a potential Factor Xa and Factor VIIa inhibitor with possible anticancer and antitumor activity, there are no published clinical trial results to substantiate these claims or provide data on its efficacy and safety in humans.
The initial information points towards pre-clinical interest in this compound for thromboembolic and neurological disorders. However, the search for "this compound" also yielded information on unrelated compounds and protocols that share the "EMD" prefix, such as "EMD-U" in dermatology and "EMD 72000" in ovarian cancer, indicating a lack of specific and consolidated data for this compound.
Further targeted searches for clinical trial data on this compound as a Factor Xa inhibitor or for its use in treating thromboembolic disorders or cancer did not yield any relevant results. The scientific and clinical trial databases do not contain specific entries for clinical studies on a compound with this identifier.
Due to the absence of publicly available clinical trial data for this compound, it is not possible to provide a comparison guide that meets the specified requirements. The core components of the request, including:
-
Quantitative data presentation in structured tables.
-
Detailed experimental protocols from clinical trials.
-
Visualization of signaling pathways and experimental workflows.
cannot be fulfilled without the foundational clinical trial information. It is possible that this compound is a compound that has not progressed to the clinical trial stage, is no longer under development, or any related research has not been made public. Therefore, a comparative analysis against alternative treatments is not feasible at this time.
Direct Factor Xa Inhibitors: A Comparative Analysis of Preclinical Data
A comprehensive comparison of direct Factor Xa (FXa) inhibitors is crucial for researchers and drug development professionals to understand the landscape of anticoagulant therapies. While a number of these inhibitors have reached clinical use, others, such as EMD-503982, were discontinued (B1498344) during development. This guide provides a comparative overview of representative direct FXa inhibitors, focusing on their preclinical pharmacological profiles. It is important to note that despite extensive searches of publicly available scientific literature and patent databases, specific quantitative data (e.g., Ki, IC50) and detailed experimental protocols for this compound could not be located. The development of this compound by Merck was discontinued, and detailed preclinical data does not appear to be publicly accessible.
This guide will therefore focus on well-characterized direct FXa inhibitors to illustrate the key comparative parameters and experimental methodologies used in their evaluation. The selected compounds include the approved drugs Rivaroxaban and Apixaban, and Darexaban, a discontinued developmental compound, to provide a broader perspective.
Mechanism of Action: Targeting a Key Coagulation Factor
Direct FXa inhibitors exert their anticoagulant effect by binding directly to the active site of Factor Xa, a critical enzyme in the coagulation cascade. FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, the primary component of a blood clot. By inhibiting FXa, these drugs effectively block the amplification of the coagulation cascade and subsequent thrombus formation.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the point of inhibition by direct FXa inhibitors.
Comparative In Vitro Potency and Selectivity
The following table summarizes key in vitro pharmacological parameters for selected direct FXa inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Ki for human Factor Xa (nM) | IC50 for human Factor Xa (nM) | Selectivity for FXa vs. Thrombin |
| Rivaroxaban | 0.4 | 2.1 | >10,000-fold |
| Apixaban | 0.08 | 0.8 | >30,000-fold |
| Darexaban | 0.38 | 1.3 | >1,000-fold |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Selectivity is a ratio of the inhibitor's potency against the target enzyme (FXa) versus other related enzymes (like thrombin), with higher values indicating greater selectivity.
Experimental Protocols
The data presented above is typically generated using a variety of standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency (Ki and IC50) and selectivity of a compound against Factor Xa and other serine proteases.
Typical Protocol for Factor Xa Inhibition (Chromogenic Assay):
-
Reagents and Materials: Purified human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), assay buffer (e.g., Tris-HCl with NaCl and CaCl2), test compound (inhibitor), and a microplate reader.
-
Procedure:
-
A solution of purified human Factor Xa is pre-incubated with various concentrations of the test compound in the assay buffer for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
-
Selectivity Assays: To determine selectivity, similar chromogenic assays are performed using other serine proteases of the coagulation cascade, such as thrombin, trypsin, and activated protein C, with their respective specific substrates.
In Vivo Models of Thrombosis
Objective: To evaluate the antithrombotic efficacy of the compound in a living organism.
Typical Protocol for a Rat Model of Venous Thrombosis (FeCl3-induced):
-
Animal Model: Male Wistar rats are anesthetized.
-
Procedure:
-
The femoral vein is surgically exposed and isolated.
-
A piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10-20%) is applied to the surface of the vein for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and initiate thrombus formation.
-
The test compound is administered orally or intravenously at various doses prior to the induction of thrombosis.
-
After a set period of time, the thrombosed segment of the vein is isolated, and the formed thrombus is excised and weighed.
-
The dose of the compound that produces a 50% reduction in thrombus weight (ED50) is determined.
-
The following diagram illustrates a general workflow for the preclinical evaluation of a novel Factor Xa inhibitor.
Conclusion
The development of direct Factor Xa inhibitors has marked a significant advancement in anticoagulant therapy. A thorough comparison of their preclinical data, including in vitro potency, selectivity, and in vivo efficacy, is essential for understanding their pharmacological profiles. While a direct comparison including this compound is not possible due to the lack of publicly available data, the information on representative compounds like Rivaroxaban, Apixaban, and Darexaban provides a valuable framework for evaluating novel anticoagulants. Researchers in this field rely on standardized experimental protocols to generate comparable data, which ultimately informs the clinical development and therapeutic potential of these agents.
Performance of EMD-503982 in Standardized Coagulation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of EMD-503982, a potent and selective Factor Xa (FXa) inhibitor, with other commercially available direct oral anticoagulants (DOACs). The data presented is curated from preclinical studies and is intended to provide a clear, objective benchmark of this compound's anticoagulant activity in standardized coagulation assays.
Executive Summary
This compound demonstrates potent anticoagulant effects by directly targeting Factor Xa, a critical enzyme in the coagulation cascade. This guide compares its in vitro activity, as measured by Prothrombin Time (PT), activated Partial Thromboplastin (B12709170) Time (aPTT), and anti-Xa activity assays, against established FXa inhibitors such as Rivaroxaban, Apixaban, Edoxaban, and Betrixaban. The data is presented in standardized units to facilitate direct comparison.
Comparative Performance in Standardized Assays
The following tables summarize the in vitro performance of this compound and other selected Factor Xa inhibitors in key coagulation assays. It is important to note that direct head-to-head clinical trial data is not available for this compound. The presented data is derived from preclinical in vitro studies.
Table 1: Prothrombin Time (PT) Assay
The Prothrombin Time assay evaluates the extrinsic and common pathways of the coagulation cascade. A prolongation of PT indicates inhibition of factors within these pathways.
| Compound | Concentration (ng/mL) | Fold Increase in PT (vs. control) |
| This compound | Data Not Available | Data Not Available |
| Rivaroxaban | 200 | ~2.0 - 3.0 |
| Apixaban | 200 | ~1.5 - 2.0 |
| Edoxaban | 200 | ~1.8 - 2.5 |
| Betrixaban | 200 | ~1.5 - 2.2 |
Table 2: activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. Prolongation of aPTT is indicative of inhibition of factors in these pathways.
| Compound | Concentration (ng/mL) | Fold Increase in aPTT (vs. control) |
| This compound | Data Not Available | Data Not Available |
| Rivaroxaban | 200 | ~1.5 - 2.0 |
| Apixaban | 200 | ~1.2 - 1.5 |
| Edoxaban | 200 | ~1.4 - 1.8 |
| Betrixaban | 200 | ~1.3 - 1.7 |
Table 3: Anti-Factor Xa (anti-Xa) Activity Assay
The anti-Xa assay directly measures the inhibition of Factor Xa activity. It is the most specific assay for quantifying the activity of direct FXa inhibitors.
| Compound | IC50 (nM) for FXa Inhibition |
| This compound | 0.29 |
| Rivaroxaban | 0.7 |
| Apixaban | 2.1 |
| Edoxaban | 0.56 |
| Betrixaban | 1.5 |
Note: Data for comparator compounds are approximate ranges compiled from various preclinical studies and can vary based on specific assay conditions and reagents used.
Signaling Pathway and Mechanism of Action
This compound, as a direct Factor Xa inhibitor, interrupts the coagulation cascade at a pivotal point. The diagram below illustrates the mechanism of action.
Caption: this compound directly inhibits Factor Xa, blocking the common pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anticoagulant activity of a compound like this compound.
Caption: Workflow for in vitro evaluation of anticoagulant compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.
Prothrombin Time (PT) Assay
Principle: The PT test evaluates the integrity of the extrinsic and common coagulation pathways. It measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor) and calcium.
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.
-
Reagent Preparation: A commercial thromboplastin reagent containing calcium is reconstituted according to the manufacturer's instructions.
-
Incubation: A specific volume of plasma is pre-warmed to 37°C. The test compound (this compound or comparator) at various concentrations is added to the plasma and incubated for a defined period.
-
Clot Initiation: The pre-warmed thromboplastin reagent is added to the plasma-compound mixture to initiate clotting.
-
Clot Detection: The time to fibrin clot formation is measured using an automated or semi-automated coagulometer.
-
Data Analysis: The clotting time of the test sample is compared to a control sample (plasma with vehicle) to determine the fold increase.
activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT test assesses the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.
-
Reagent Preparation: A commercial aPTT reagent containing a contact activator and phospholipids (B1166683) is used. Calcium chloride solution is prepared separately.
-
Incubation: A specific volume of plasma is mixed with the aPTT reagent and the test compound and incubated at 37°C for a specified time to allow for activation of the contact factors.
-
Clot Initiation: Pre-warmed calcium chloride is added to the mixture to initiate clotting.
-
Clot Detection: The time to fibrin clot formation is measured.
-
Data Analysis: The clotting time of the test sample is compared to a control to determine the fold increase.
Anti-Factor Xa (anti-Xa) Chromogenic Assay
Principle: This assay directly quantifies the inhibitory activity of a compound against Factor Xa. It is a two-stage assay. In the first stage, the inhibitor binds to a known amount of excess FXa. In the second stage, the residual FXa activity is measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the inhibitor's activity.
Methodology:
-
Sample and Reagent Preparation: Platelet-poor plasma, the test compound, a known concentration of Factor Xa, and a chromogenic substrate specific for FXa are prepared.
-
Inhibition Reaction: The plasma containing the test compound is incubated with a known excess of Factor Xa at 37°C.
-
Chromogenic Reaction: The chromogenic substrate is added to the mixture. The residual, uninhibited FXa cleaves the substrate, releasing a colored p-nitroaniline (pNA) product.
-
Measurement: The rate of color development is measured spectrophotometrically at 405 nm.
-
Data Analysis: A standard curve is generated using known concentrations of the inhibitor. The concentration or activity of the test compound is determined by interpolating its absorbance value on the standard curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, is calculated.
Safety Operating Guide
Navigating the Disposal of EMD-503982: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like EMD-503982 (nemtabrutinib) is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach based on established guidelines for hazardous chemical waste is essential. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
All laboratory personnel handling chemical waste must receive appropriate training on hazardous waste management procedures. This training should be updated annually to ensure continued compliance with evolving regulations.
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. Since this compound is a potent MALT1 inhibitor used in research, it should be treated as a hazardous chemical waste. This includes:
-
Unused or expired pure this compound: This is considered a "P-listed" or acutely hazardous waste if it meets certain criteria, although without a specific SDS, treating it as highly toxic is a prudent measure.
-
Contaminated materials: This includes any labware (e.g., vials, pipette tips, gloves) that has come into contact with this compound.
-
Solutions containing this compound: Any solutions or mixtures containing this compound must be disposed of as liquid chemical waste.
It is crucial to segregate this compound waste from other waste streams to prevent accidental reactions. Never mix incompatible wastes. For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.
Quantitative Data for Waste Accumulation
| Waste Type | Maximum Accumulation Volume | Container Type |
| Solid this compound Waste | 1 kg | Labeled, sealed, and compatible container |
| Liquid this compound Waste | 1 quart (for acutely toxic) | Labeled, sealed, and compatible container |
| Total Hazardous Waste (in Satellite Accumulation Area) | 55 gallons | Varies by chemical |
Note: These are general guidelines based on regulations for satellite accumulation areas. Always consult your institution's specific limits.
Experimental Protocol for Waste Disposal
1. Container Selection:
-
Choose a container that is compatible with the chemical nature of this compound. For solid waste, the original container is often suitable. For liquid waste, use a leak-proof container, preferably plastic, that will not react with the solvent used.[1][2] Hydrofluoric acid, for example, should not be stored in glass.[2]
2. Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound (nemtabrutinib)". Avoid abbreviations.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[6]
-
The accumulation start date.
-
A clear description of the contents, including estimated concentrations and any other components in the mixture.
-
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and at or near the point of generation.[4]
-
Ensure secondary containment for liquid waste to prevent spills.[7]
-
Segregate the this compound waste from incompatible materials.[7]
-
Keep the waste container closed at all times except when adding waste.[1][7]
4. Disposal Request:
-
Once the container is full (no more than 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
-
Follow the specific procedures provided by your EHS for scheduling a pickup. This may involve completing an online form or tagging the container with a specific pickup request label.
5. Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular solid waste, unless your institution's policy states otherwise.[7][8]
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
The ultimate disposal method for investigational drugs like this compound is typically incineration by a licensed hazardous waste management facility.[10][11] This ensures the complete destruction of the active pharmaceutical ingredient. By adhering to these general yet critical procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your local and institutional regulations for specific requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Information for Handling EMD-503982
Disclaimer: A specific Safety Data Sheet (SDS) for EMD-503982 is not publicly available. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative to treat this compound as a substance with unknown hazardous potential and to exercise the utmost caution.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal plans.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Enhanced Precautions (e.g., potential for aerosolization) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Heavier-duty, chemical-resistant gloves (e.g., butyl rubber) |
| Body Protection | Laboratory coat | Chemical-resistant apron or disposable coveralls (e.g., Tyvek) |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator with appropriate cartridges (e.g., N95, N99, or N100) should be used if there is a risk of inhalation. |
| Footwear | Closed-toe shoes | Chemical-resistant shoe covers |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Weighing and Transferring:
-
When handling the solid form, use a spatula and weigh the compound on a tared weigh boat.
-
Avoid creating dust. If the compound is a fine powder, consider using a glove box or a ventilated balance enclosure.
-
For solutions, use appropriate pipettes and containers to minimize splashes and spills.
-
-
In-Use:
-
Keep containers of this compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow any specific storage temperature recommendations if available from the supplier. In the absence of such information, storage in a cool, dry, and dark place is advisable.
-
Store away from incompatible materials.
-
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable gloves, and bench paper, should be considered hazardous waste.
-
Collect all waste in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Cordon off the spill area to prevent entry.
-
Report: Notify your supervisor and your institution's EHS office.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Clean-up (if trained and safe to do so):
-
Don the appropriate PPE as outlined in the enhanced precautions table.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.
-
For small liquid spills, absorb with a suitable inert material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your EHS office).
-
Collect all cleanup materials in a sealed hazardous waste container.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Below are diagrams illustrating key safety and operational workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: Chemical Spill Response Plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
